Product packaging for delta-Valerobetaine(Cat. No.:CAS No. 6778-33-2)

delta-Valerobetaine

Cat. No.: B1254383
CAS No.: 6778-33-2
M. Wt: 159.23 g/mol
InChI Key: CDLVFVFTRQPQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

delta-Valerobetaine (VB), also known as 5-aminovaleric acid betaine, is a microbiome-derived metabolite with significant research interest in the fields of metabolism and gut biology. It is absent in germ-free mice and present in conventionalized mice, confirming its microbial origin . Diverse bacterial species can produce VB from dietary precursors like Nε-trimethyllysine . Its primary researched mechanism involves the inhibition of mitochondrial fatty acid oxidation. VB acts as a structural analog of carnitine and γ-butyrobetaine, leading to a decrease in cellular carnitine levels and a disruption of the carnitine shuttle, which is essential for transporting long-chain fatty acids into mitochondria for β-oxidation . This carnitine insufficiency results in the accumulation of lipids in tissues, including the liver and heart . Studies show that VB administration increases visceral fat mass and exacerbates hepatic steatosis in mice fed a Western diet, positioning it as a diet-dependent obesogen . Conversely, emerging research also indicates that VB may strengthen the gut epithelial barrier, decreasing gut permeability and augmenting wound healing processes in models of colonic injury . Furthermore, in vivo, VB is hydroxylated by the mammalian enzyme γ-butyrobetaine dioxygenase (BBOX) to form homocarnitine, a 5-carbon carnitine analog that can be acylated, potentially impacting multiple sites of carnitine-dependent metabolism . For these reasons, this compound is a critical compound for investigating host-microbiome interactions, mitochondrial function, diet-induced obesity, and gut barrier integrity. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B1254383 delta-Valerobetaine CAS No. 6778-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trimethylazaniumyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLVFVFTRQPQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6778-33-2
Record name delta-Valerobetaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006778332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.-VALEROBETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725A8L267W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Delta-Valerobetaine: A Diet-Dependent Microbial Metabolite at the Crossroads of Host Metabolism and Gut Health

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-valerobetaine (δ-VB), also known as N,N,N-trimethyl-5-aminopentanoate, is a recently identified diet-dependent microbial metabolite that has garnered significant attention for its role as a modulator of host energy metabolism and intestinal barrier function.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of δ-VB, with a focus on its microbial origin, its impact on host physiology, and the experimental methodologies used to study this fascinating molecule. As a potential molecular target for managing diet-dependent obesity and intestinal inflammatory conditions, a thorough understanding of δ-VB is critical for researchers and professionals in the fields of microbiology, metabolism, and drug development.[3][4][5]

1. Biochemical Profile and Microbial Origin

This compound is a quaternary amine that is structurally similar to γ-butyrobetaine, the immediate precursor to L-carnitine.[2] A key characteristic of δ-VB is its strict dependence on the gut microbiota; it is absent in germ-free animals and appears upon conventionalization with a complex microbiome.[1][3][6] While the precise biosynthetic pathway within the microbiota is still under investigation, it is established that diverse bacterial species are capable of producing δ-VB.[1][3] Studies have shown a time-dependent increase of δ-VB when cecal contents from conventional mice are incubated ex vivo, confirming its microbial origin.[1]

2. Impact on Host Metabolism: An Obesogenic Role

A significant body of evidence points to δ-VB as a diet-dependent obesogen.[1][3][4][5] Its administration to both germ-free and conventional mice, particularly in the context of a Western diet, leads to increased visceral fat mass and exacerbates hepatic steatosis.[1][3] This effect is not observed with a control diet, highlighting the diet-dependent nature of its activity.[1][3] Furthermore, elevated levels of δ-VB have been correlated with increased visceral adipose tissue mass in humans.[1][3]

The primary mechanism underlying the obesogenic effects of δ-VB is its inhibition of mitochondrial long-chain fatty acid oxidation.[1][3] This is achieved through the disruption of the carnitine shuttle, a critical pathway for transporting fatty acids into the mitochondria for β-oxidation.[1][7] Specifically, δ-VB decreases cellular levels of carnitine and mitochondrial long-chain acyl-CoAs.[1][3] This inhibition of fatty acid utilization leads to a metabolic shift towards glucose utilization, promoting the accumulation of adipose tissue.[7] In line with this, δ-VB treatment has been shown to increase the respiratory exchange ratio (RER) in mice fed a Western diet, indicating a preference for carbohydrate metabolism over fat oxidation.[7]

3. Role in Gut Epithelial Barrier Function

Beyond its metabolic effects, δ-VB has been shown to play a significant role in modulating the function of the gut epithelial barrier.[8] In cell culture models using T84 and Caco-2 cells, δ-VB treatment leads to an increase in transepithelial electrical resistance (TEER) and a decrease in FITC-dextran permeability, indicating a tightening of the gut barrier. Furthermore, it has been observed to accelerate wound healing in these models.

In mouse models, the administration of δ-VB to germ-free mice induces the expression of genes involved in cell junction organization and barrier integrity. In a model of dextran sodium sulfate (DSS)-induced colitis, pretreatment with δ-VB has been shown to be protective, attenuating the severity of the condition.[9] These findings suggest that δ-VB could be a key microbial metabolite in maintaining intestinal homeostasis and may have therapeutic potential in conditions characterized by a compromised gut barrier.[8]

4. Signaling Pathways and Molecular Interactions

The molecular actions of δ-VB are primarily centered on its interference with carnitine metabolism and its influence on gene expression in both the liver and the colon.

Signaling Pathway of δ-Valerobetaine in Inhibiting Fatty Acid Oxidation

Mechanism of δ-Valerobetaine Action cluster_microbiota Gut Microbiota cluster_host_cell Host Cell (Hepatocyte) Dietary Precursors Dietary Precursors Bacterial Production Bacterial Production Dietary Precursors->Bacterial Production Metabolism This compound This compound Bacterial Production->this compound Produces Carnitine Shuttle Carnitine Shuttle This compound->Carnitine Shuttle Inhibits Mitochondrial Fatty Acid Oxidation Mitochondrial Fatty Acid Oxidation Carnitine Shuttle->Mitochondrial Fatty Acid Oxidation Enables Adipose Tissue Accumulation Adipose Tissue Accumulation Mitochondrial Fatty Acid Oxidation->Adipose Tissue Accumulation Decreased oxidation leads to Fatty Acids Fatty Acids Fatty Acids->Mitochondrial Fatty Acid Oxidation Substrate Workflow for δ-Valerobetaine Research Sample Collection Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Mass Spectrometry Analysis Mass Spectrometry Analysis Metabolite Extraction->Mass Spectrometry Analysis Data Analysis & Interpretation Data Analysis & Interpretation Mass Spectrometry Analysis->Data Analysis & Interpretation In Vitro Studies In Vitro Studies In Vitro Studies->Data Analysis & Interpretation In Vivo Studies In Vivo Studies In Vivo Studies->Data Analysis & Interpretation

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating global obesity epidemic necessitates a deeper understanding of the intricate interplay between diet, the gut microbiome, and host metabolism. Emerging research has identified delta-valerobetaine (δ-VB) , also known as N,N,N-trimethyl-5-aminovalerate (TMAVA), as a critical microbial-derived metabolite that functions as a diet-dependent obesogen. This technical guide synthesizes the current scientific evidence on the role of δ-VB in the pathogenesis of diet-induced obesity. We will explore its origin, mechanism of action, impact on host metabolism, and its potential as a therapeutic target. This document provides a comprehensive overview for researchers, scientists, and drug development professionals working to unravel the complexities of metabolic disease and develop novel interventions.

Introduction: The Rise of a Microbial Obesogen

This compound is a small molecule produced by the gut microbiota from dietary precursors, notably the amino acid lysine.[1] It is absent in germ-free organisms, confirming its microbial origin.[2][3][4][5] In the context of a high-fat, high-sugar "Western" diet, δ-VB has been shown to exacerbate weight gain, increase visceral adipose tissue, and promote the development of hepatic steatosis.[2][4][5] Human studies have correlated elevated circulating levels of δ-VB with increased body mass index (BMI) and the presence of liver disease, highlighting its clinical relevance.[1] Individuals with a BMI greater than 30 have been observed to have approximately 40% higher levels of δ-VB.[1]

The Core Mechanism: Inhibition of Fatty Acid Oxidation

The primary mechanism through which δ-VB promotes obesity is by hindering mitochondrial fatty acid oxidation.[2][4][5][6] This is achieved by disrupting the carnitine shuttle, a critical pathway for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. δ-VB accomplishes this by decreasing the cellular levels of L-carnitine.[2][4][5][6] As a structural analog of γ-butyrobetaine, a precursor to L-carnitine, δ-VB competitively inhibits the enzyme γ-butyrobetaine hydroxylase (BBOX), which is essential for the final step of L-carnitine biosynthesis.[7][8][9]

Signaling Pathway: δ-Valerobetaine's Impact on Carnitine Metabolism

G cluster_gut Gut Lumen cluster_host Host Cell (Hepatocyte) Dietary Lysine Dietary Lysine Gut Microbiota Gut Microbiota Dietary Lysine->Gut Microbiota δ-Valerobetaine δ-Valerobetaine Gut Microbiota->δ-Valerobetaine δ-Valerobetaine_host δ-Valerobetaine δ-Valerobetaine->δ-Valerobetaine_host Absorption γ-Butyrobetaine γ-Butyrobetaine BBOX γ-Butyrobetaine Hydroxylase (BBOX) γ-Butyrobetaine->BBOX L-Carnitine L-Carnitine BBOX->L-Carnitine Fatty Acid Oxidation Fatty Acid Oxidation L-Carnitine->Fatty Acid Oxidation Facilitates δ-Valerobetaine_host->BBOX Inhibits

Caption: The microbial production of δ-Valerobetaine and its inhibitory effect on L-Carnitine synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal studies on δ-valerobetaine and its metabolic effects.

Table 1: Impact of δ-Valerobetaine on Obesity Phenotypes in Mice
ParameterDietTreatmentResultReference
Body Weight GainWestern Dietδ-VBIncreased[2]
Visceral Adipose Tissue MassWestern Dietδ-VBIncreased[2][4]
Hepatic SteatosisWestern Dietδ-VBExacerbated[2][4][5]
Body Weight GainControl Dietδ-VBNo significant change[2]
Respiratory Exchange Ratio (RER)Western Dietδ-VB (50mg/kg IP for 1 week)Significantly increased[10]
Food IntakeWestern Dietδ-VBSignificantly increased[10]
Table 2: Effect of δ-Valerobetaine on Cellular and Systemic Metabolism
ParameterModelTreatmentResultReference
Cellular L-CarnitineIn vitro (HepG2 cells)δ-VBDecreased[2]
Mitochondrial Long-Chain Acyl-CoAsIn vitroδ-VBDecreased[2]
Mitochondrial Fatty Acid OxidationIn vitro (HepG2 cells)δ-VBInhibited[2][4]
Serum LeptinMiceδ-VBAltered[10]
Serum GhrelinMiceδ-VBAltered[10]
Serum CarnitineMiceδ-VB (intraperitoneal injection)Decreased[7]

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of δ-valerobetaine.

Animal Models and Diet
  • Animals: Germ-free (GF) and conventional C57BL/6 mice are commonly used.[2]

  • Diet-Induced Obesity Model: Mice are fed a "Western" diet, typically high in fat and sucrose, for a specified period to induce obesity.[2] A control group is fed a standard chow diet.

  • δ-Valerobetaine Administration: δ-VB is administered via intraperitoneal (IP) injection or in drinking water.[7][10] Dosages have ranged from 10 mg/kg to 100 mg/kg for IP injections.[4]

Metabolomic Analysis
  • Sample Collection: Liver, serum, and cecal contents are collected for metabolomic profiling.[2][4]

  • Analytical Technique: High-resolution mass spectrometry is used to identify and quantify metabolites, including δ-valerobetaine and carnitine species.[2]

In Vitro Fatty Acid Oxidation Assay
  • Cell Line: Human hepatoma (HepG2) cells are a common in vitro model.[2]

  • Protocol:

    • HepG2 cells are treated with varying concentrations of δ-VB.

    • Cells are then incubated with ¹³C-labeled palmitic acid.

    • Metabolites are extracted and analyzed by mass spectrometry to trace the oxidation of the labeled fatty acid.[4]

Experimental Workflow: From Microbial Metabolite to Host Phenotype

G cluster_discovery Discovery Phase cluster_validation Functional Validation Germ-Free Mice Germ-Free Mice Metabolomics Metabolomics Germ-Free Mice->Metabolomics Conventional Mice Conventional Mice Conventional Mice->Metabolomics Identification of δ-VB Identification of δ-VB Metabolomics->Identification of δ-VB In Vitro (HepG2) In Vitro (HepG2) Identification of δ-VB->In Vitro (HepG2) In Vivo (Mice) In Vivo (Mice) Identification of δ-VB->In Vivo (Mice) δ-VB Treatment δ-VB Treatment In Vitro (HepG2)->δ-VB Treatment In Vivo (Mice)->δ-VB Treatment Phenotypic Analysis Phenotypic Analysis δ-VB Treatment->Phenotypic Analysis Weight, Fat Mass, FAO, Carnitine

Caption: A generalized workflow for the discovery and functional validation of δ-Valerobetaine.

Broader Implications and Future Directions

The discovery of δ-valerobetaine as a microbial obesogen opens new avenues for research and therapeutic development.

  • Therapeutic Targeting: The BBOX enzyme presents a potential target for interventions aimed at mitigating the effects of δ-VB.

  • Gut Microbiome Modulation: Dietary interventions or probiotics designed to reduce the population of δ-VB-producing bacteria could be a viable strategy for managing obesity.

  • Biomarker Potential: Circulating δ-VB levels could serve as a biomarker to identify individuals at higher risk for diet-induced obesity and its comorbidities.

  • Connection to Cardiovascular Health: As a precursor to TMAO, a metabolite linked to atherosclerosis, the role of δ-VB in cardiovascular disease warrants further investigation.[1][11]

Conclusion

This compound is a key molecular link between the gut microbiome, diet, and host metabolism. Its role as a diet-dependent obesogen that inhibits fatty acid oxidation through the disruption of carnitine metabolism is now well-established. For researchers and drug development professionals, understanding the intricacies of the δ-VB pathway provides a novel framework for developing targeted strategies to combat the global health challenge of obesity. Future research should focus on elucidating the specific dietary components and microbial species that govern δ-VB production, as well as exploring the therapeutic potential of modulating this pathway.

References

The Impact of δ-Valerobetaine on Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the microbial metabolite δ-valerobetaine (δ-VB) and its significant impact on mitochondrial fatty acid oxidation (FAO). δ-Valerobetaine, also known as N,N,N-trimethyl-5-aminovalerate (TMAVA), has been identified as a diet-dependent obesogen that mechanistically links the gut microbiome to host energy metabolism.[1][2][3] This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the associated biological pathways and workflows.

Executive Summary

δ-Valerobetaine is a metabolite produced by various bacterial species in the gut microbiome from dietary precursors like trimethyllysine.[1] Mechanistic studies have revealed that δ-VB inhibits mitochondrial fatty acid oxidation by reducing cellular levels of carnitine.[1][2] This reduction impairs the function of the carnitine shuttle, a critical pathway for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. The consequence of this inhibition is an accumulation of lipids in tissues such as the liver, which can contribute to the development of hepatic steatosis and diet-induced obesity.[1][4] Furthermore, δ-VB has been implicated in aggravating cardiac hypertrophy and dysfunction under a high-fat diet, also through the inhibition of fatty acid oxidation.[5][6] Recent findings also show that δ-VB can be hydroxylated by the mammalian enzyme γ-butyrobetaine dioxygenase (BBOX) to form homocarnitine, a five-carbon analog of carnitine, which can be acylated, suggesting a broader interference with carnitine metabolism.[7]

Mechanism of Action: Inhibition of the Carnitine Shuttle

The primary mechanism by which δ-valerobetaine impedes fatty acid oxidation is through its effect on the carnitine shuttle system. This biological pathway is essential for the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.

Signaling Pathway of δ-Valerobetaine's Impact on Fatty Acid Oxidation

G cluster_gut Gut Lumen cluster_cell Hepatocyte Dietary Precursors Dietary Precursors Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota Metabolism δ-Valerobetaine_gut δ-Valerobetaine Gut Microbiota->δ-Valerobetaine_gut δ-Valerobetaine_cell δ-Valerobetaine δ-Valerobetaine_gut->δ-Valerobetaine_cell Absorption Carnitine_pool Cellular Carnitine Pool δ-Valerobetaine_cell->Carnitine_pool Decreases Carnitine_shuttle Carnitine Shuttle (CPT1, CACT, CPT2) Carnitine_pool->Carnitine_shuttle Required for LC_Acylcarnitine Long-Chain Acylcarnitine Carnitine_shuttle->LC_Acylcarnitine FAO Fatty Acid β-Oxidation Carnitine_shuttle->FAO Inhibited due to low carnitine LCFA_CoA Long-Chain Fatty Acyl-CoA (Cytoplasm) LCFA_CoA->LC_Acylcarnitine CPT1 Lipid_accumulation Lipid Accumulation LCFA_CoA->Lipid_accumulation Mitochondrion Mitochondrion LC_Acylcarnitine->Mitochondrion CACT Mitochondrion->FAO CPT2 releases Acyl-CoA Acetyl_CoA Acetyl-CoA FAO->Acetyl_CoA

Caption: δ-Valerobetaine inhibits fatty acid oxidation by depleting cellular carnitine.

Quantitative Data on the Effects of δ-Valerobetaine

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the impact of δ-valerobetaine on fatty acid metabolism.

Table 1: In Vitro Effects of δ-Valerobetaine on HepG2 Cells

ParameterConcentration of δ-VBObservationReference
Cellular Carnitine10 µMDecreased to approximately 50% of control levels.[2]
13C16 Palmitoylcarnitine formation50 µMInhibited formation from 13C16 palmitate.[2]
13C2 Acetyl-CoA formation50 µMDecreased by approximately 25% compared to vehicle.[8]
Palmitate-dependent Oxygen Consumption Rate (Spare Capacity)10 µM and 50 µMDose-dependent inhibition observed after addition of FCCP.[1]

Table 2: In Vivo Effects of δ-Valerobetaine in Mice

Animal ModelDietδ-VB DosageDurationKey FindingsReference
Germ-free and Conventional MiceWestern DietNot specified, administered in drinking water5 weeksIncreased visceral fat mass and exacerbated hepatic steatosis.[1][2]
Conventional MiceStandard Chow10 mg/kg and 100 mg/kg (daily IP injection)1 weekDecreased circulating and hepatic carnitine levels.[1]
High-Fat Diet-fed MiceHigh-Fat DietNot specifiedNot specifiedAggravated cardiac hypertrophy and dysfunction.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of δ-valerobetaine on fatty acid oxidation.

In Vitro Analysis of Fatty Acid Oxidation in HepG2 Cells

Objective: To quantify the impact of δ-valerobetaine on cellular carnitine levels and fatty acid oxidation in a human hepatocyte cell line.

Experimental Workflow for In Vitro FAO Analysis

G Cell_Culture Culture HepG2 cells Treatment Treat cells with varying concentrations of δ-VB (e.g., 0, 10, 50 µM) for 12h Cell_Culture->Treatment FAO_Assay Fatty Acid Oxidation Assay Treatment->FAO_Assay Metabolite_Extraction Metabolite Extraction (e.g., methanol/acetonitrile/water) FAO_Assay->Metabolite_Extraction For Metabolomics OCR_Measurement Oxygen Consumption Rate (Seahorse XF Analyzer) FAO_Assay->OCR_Measurement For Bioenergetics Mass_Spectrometry LC-MS/MS Analysis Metabolite_Extraction->Mass_Spectrometry Data_Analysis Quantify Carnitine, Acylcarnitines, and other metabolites Mass_Spectrometry->Data_Analysis Data_Analysis_OCR Analyze basal respiration and spare respiratory capacity OCR_Measurement->Data_Analysis_OCR

Caption: Workflow for in vitro analysis of δ-VB's effect on fatty acid oxidation.

Protocol for Oxygen Consumption Rate (OCR) Measurement:

  • Cell Seeding: Seed HepG2 cells in a Seahorse XF24 cell culture plate and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentrations of δ-valerobetaine (e.g., 10 µM, 50 µM) or vehicle control. Incubate for 12 hours.

  • Assay Preparation: Prior to the assay, replace the treatment medium with unbuffered DMEM (pH 7.4) and incubate the cells in a non-CO2 incubator to equilibrate.

  • Seahorse XF Analysis: Measure OCR using a Seahorse XF24 Extracellular Flux Analyzer. After establishing a baseline, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.

  • Data Analysis: Calculate the spare respiratory capacity to assess the cells' ability to respond to an increased energy demand.

Stable Isotope Tracing of Palmitate Metabolism

Objective: To trace the metabolic fate of fatty acids and determine the specific points of inhibition by δ-valerobetaine.

Protocol:

  • Cell Culture and Treatment: Culture HepG2 cells and treat with δ-valerobetaine as described above.

  • Isotope Labeling: Replace the medium with a substrate-limited medium containing 13C-labeled palmitic acid (13C16-palmitate).

  • Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify 13C-labeled metabolites.

  • Data Analysis: Determine the fractional labeling of key metabolites in the fatty acid oxidation pathway, such as palmitoylcarnitine and acetyl-CoA, to identify metabolic bottlenecks induced by δ-valerobetaine.

In Vivo Mouse Studies

Objective: To evaluate the effect of δ-valerobetaine on diet-induced obesity and hepatic steatosis in a whole-animal model.

Protocol:

  • Animal Model: Utilize both germ-free and conventional C57BL/6J mice to distinguish between host and microbial effects.

  • Dietary Intervention: Feed mice either a standard control diet or a high-fat "Western" diet.

  • δ-Valerobetaine Administration: Administer δ-valerobetaine via daily intraperitoneal injections (e.g., 10 mg/kg or 100 mg/kg) or in the drinking water for a specified duration (e.g., 1-5 weeks).

  • Phenotypic Analysis: Monitor body weight, food intake, and body composition throughout the study. At the end of the study, collect blood and tissues (liver, adipose tissue) for analysis.

  • Biochemical and Histological Analysis: Measure plasma and tissue levels of carnitine and acylcarnitines by mass spectrometry. Perform histological analysis (e.g., H&E staining) of the liver to assess steatosis.

Implications for Drug Development and Future Research

The discovery of δ-valerobetaine as a modulator of fatty acid oxidation opens new avenues for therapeutic intervention in metabolic diseases.

Logical Relationships in δ-VB Research and Development

G Discovery Identification of δ-VB as a microbial metabolite Mechanism Elucidation of FAO inhibition via carnitine decrease Discovery->Mechanism InVivo In Vivo validation in mouse models of obesity Mechanism->InVivo Human_Correlation Correlation with human obesity and liver disease InVivo->Human_Correlation Therapeutic_Target δ-VB pathway as a therapeutic target Human_Correlation->Therapeutic_Target Drug_Dev Development of inhibitors of δ-VB production or action Therapeutic_Target->Drug_Dev Dietary_Intervention Dietary strategies to modulate gut microbial production of δ-VB Therapeutic_Target->Dietary_Intervention

Caption: The progression from discovery to potential therapeutic applications of δ-VB research.

Potential therapeutic strategies include:

  • Modulation of the Gut Microbiome: Probiotics, prebiotics, or dietary interventions aimed at reducing the population of δ-valerobetaine-producing bacteria.

  • Inhibition of δ-Valerobetaine Synthesis: Targeting the microbial enzymes responsible for the conversion of dietary precursors to δ-valerobetaine.

  • Antagonism of δ-Valerobetaine Action: Developing small molecules that block the effects of δ-valerobetaine on carnitine metabolism.

  • Carnitine Supplementation: As rescue experiments have shown, carnitine supplementation can restore cellular carnitine levels and the formation of palmitoylcarnitine, potentially mitigating the negative effects of δ-valerobetaine.[2]

Future research should focus on identifying the specific bacterial species and enzymatic pathways responsible for δ-valerobetaine production in the human gut. Additionally, further investigation into the interaction of δ-valerobetaine and its metabolite, homocarnitine, with carnitine transporters and enzymes will be crucial for a comprehensive understanding of its role in metabolic health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cellular Pathways Affected by Delta-Valerobetaine Accumulation

Introduction

This compound (δ-VB) is a trimethylated amino acid analog produced by the gut microbiota from dietary precursors like lysine.[1] Emerging research has identified δ-VB as a diet-dependent obesogen, establishing a crucial link between the gut microbiome, host metabolism, and the development of obesity and related metabolic disorders.[2][3] Accumulation of δ-VB has been shown to significantly impact cellular energy metabolism, primarily by disrupting mitochondrial fatty acid oxidation.[2][3][4] This technical guide provides a comprehensive overview of the cellular pathways affected by δ-VB, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying mechanisms.

Core Cellular Pathway Affected: Inhibition of Mitochondrial Fatty Acid Oxidation

The primary cellular pathway disrupted by the accumulation of this compound is mitochondrial long-chain fatty acid β-oxidation.[2][4] This inhibition is not direct but is mediated through the depletion of cellular carnitine, an essential cofactor for this process.

The mechanism unfolds as follows:

  • Competition for the OCTN2 Transporter: this compound is a structural analog of carnitine and its precursor, γ-butyrobetaine.[5][6] It acts as a substrate for the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5.[2][6] OCTN2 is highly expressed in the kidneys and is crucial for the reabsorption of carnitine from urine.[2][7] By competing with carnitine for this transporter, δ-VB reduces the efficiency of renal carnitine reuptake, leading to increased urinary carnitine excretion and a subsequent decrease in systemic carnitine levels.[2]

  • Impairment of the Carnitine Shuttle: The reduction in cellular carnitine levels directly impairs the function of the carnitine shuttle. This shuttle is responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a prerequisite for their oxidation. Without sufficient carnitine, long-chain acyl-CoAs cannot be converted to acylcarnitines for transport across the inner mitochondrial membrane.[2]

  • Downstream Metabolic Consequences: The inhibition of fatty acid oxidation leads to several downstream metabolic consequences, particularly in the context of a Western diet. These include the accumulation of lipids in tissues such as the liver (hepatic steatosis), an increase in visceral fat mass, and a metabolic shift towards glucose utilization for energy production.[2][8] In individuals with obesity (BMI > 30), circulating levels of δ-VB have been found to be approximately 40% higher than in lean individuals.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of δ-VB.

Table 1: In Vitro Effects of this compound on HepG2 Cells

ParameterConcentration of δ-VBObservationReference
Cellular Carnitine Content10 µMDecreased to approximately 50% of control[2]
Formation of ¹³C₂ Acetyl-CoA from ¹³C₁₆ PalmitateNot specified, 12-hour pretreatmentDecreased by approximately 75% compared to vehicle[9]
Palmitate-Dependent Mitochondrial Oxygen RespirationDose-dependentDose-dependent decrease under fasting-mimicking conditions[2]

Table 2: In Vivo Effects of this compound in Mice

ParameterAnimal ModelTreatmentObservationReference
Visceral Fat Mass and Hepatic SteatosisGerm-free and conventional miceδ-VB administration with a Western dietIncreased visceral fat mass and exacerbated hepatic steatosis[2][3][4]
Respiratory Exchange Ratio (RER)Conventional mice on a Western diet50 mg/kg δ-VB (IP) for one weekSignificantly increased RER, indicating a shift to glucose utilization[8]
Circulating and Hepatic β-hydroxybutyrateMiceδ-VB treatmentDecreased levels of this ketone body, a product of fatty acid oxidation[2]
Mitochondrial Long-Chain Acyl-CoAsMiceδ-VB treatmentDecreased abundance in mitochondria[2]

Table 3: Effects of this compound on Gene and Protein Expression

TargetCell/Tissue TypeEffect of δ-VBReference
Genes related to mitochondrial function, lipid metabolism, and transportMice on a control dietUpregulation[2]
Mitochondria-related protein markers (PGC1α, AMPKα, TFAM)HepG2 cellsAltered expression[8]
Genes for mitochondrial biogenesis, fission, fusion, and mitophagyMouse colonInduced transcription[10]
SIRT1 and SIRT3 proteinsHealthy miceElevated transcription[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Protocol 1: Gnotobiotic Mouse Models

  • Objective: To demonstrate the microbial origin of δ-VB and its effects on host physiology.

  • Methodology: Germ-free (GF) mice are maintained in sterile isolators. A cohort of GF mice is "conventionalized" by exposure to bedding from specific pathogen-free (SPF) or conventional mice, thereby introducing a gut microbiome. Metabolomic analyses (e.g., using ultra-high-resolution mass spectrometry) are performed on tissues (liver, colon) and mitochondria from both GF and conventionalized mice to identify microbially-derived metabolites like δ-VB. For functional studies, GF and conventional mice are administered δ-VB (e.g., via intraperitoneal injection) and fed either a control or a Western-style diet. Phenotypic outcomes such as weight gain, adipose tissue mass, and liver lipid accumulation are then measured.[2][5]

Protocol 2: In Vitro Cell Culture Experiments

  • Objective: To elucidate the direct cellular mechanisms of δ-VB action.

  • Methodology: Human hepatoma (HepG2) cells are cultured and treated with varying concentrations of δ-VB (e.g., 10 µM). To assess the impact on fatty acid oxidation, cells are cultured in media mimicking a fasted state (e.g., without glucose, pyruvate, and glutamine) and supplemented with fatty acids like palmitate. The oxygen consumption rate (OCR) is measured using techniques like Seahorse XF analysis. Metabolomic analyses are performed on cell lysates to quantify changes in carnitine and acylcarnitine levels. Rescue experiments can be conducted by co-treating cells with δ-VB and carnitine to demonstrate that the inhibitory effects of δ-VB can be reversed.[2]

Protocol 3: Stable Isotope Tracer Studies

  • Objective: To trace the metabolic fate of fatty acids in the presence of δ-VB.

  • Methodology: HepG2 cells are pretreated with δ-VB and then incubated with a stable isotope-labeled fatty acid, such as ¹³C₁₆-palmitate. After a set period, cellular metabolites are extracted and analyzed by mass spectrometry. The incorporation of the ¹³C label into downstream metabolites of fatty acid oxidation, such as ¹³C₂-acetyl-CoA and ¹³C₁₆-palmitoylcarnitine, is quantified. A reduction in the formation of these labeled products in δ-VB-treated cells provides direct evidence for the inhibition of the carnitine shuttle and subsequent β-oxidation.[2][9]

Visualizations of Pathways and Workflows

G cluster_gut Gut Lumen cluster_cell Host Cell (e.g., Renal Tubule, Hepatocyte) cluster_mito Mitochondrial Fatty Acid Oxidation Dietary Precursors Dietary Precursors Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota This compound (δ-VB) This compound (δ-VB) Gut Microbiota->this compound (δ-VB) Production δ-VB (from gut) δ-VB (from gut) This compound (δ-VB)->δ-VB (from gut) Absorption OCTN2 Transporter OCTN2 Transporter Cellular Carnitine Pool Cellular Carnitine Pool OCTN2 Transporter->Cellular Carnitine Pool Reabsorption Urinary Carnitine Excretion Urinary Carnitine Excretion OCTN2 Transporter->Urinary Carnitine Excretion Inhibition of Reabsorption Carnitine (from circulation) Carnitine (from circulation) Carnitine (from circulation)->OCTN2 Transporter δ-VB (from gut)->OCTN2 Transporter Competes with Carnitine Carnitine Shuttle Carnitine Shuttle Cellular Carnitine Pool->Carnitine Shuttle Required for transport Reduced Carnitine Reduced Carnitine Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA->Carnitine Shuttle Mitochondrial β-Oxidation Mitochondrial β-Oxidation Carnitine Shuttle->Mitochondrial β-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial β-Oxidation->Acetyl-CoA

Caption: Mechanism of δ-VB-induced inhibition of fatty acid oxidation.

G cluster_exp Experimental Workflow Germ-Free Mice Germ-Free Mice Metabolomic Analysis Metabolomic Analysis Germ-Free Mice->Metabolomic Analysis δ-VB Absent Conventionalized Mice Conventionalized Mice Conventionalized Mice->Metabolomic Analysis δ-VB Present Identification of δ-VB Identification of δ-VB Metabolomic Analysis->Identification of δ-VB In Vitro (HepG2) In Vitro (HepG2) Identification of δ-VB->In Vitro (HepG2) In Vivo (Mice) In Vivo (Mice) Identification of δ-VB->In Vivo (Mice) Functional Assays Functional Assays In Vitro (HepG2)->Functional Assays OCR, Tracers In Vivo (Mice)->Functional Assays RER, Steatosis Mechanism Elucidation Mechanism Elucidation Functional Assays->Mechanism Elucidation

Caption: Workflow for identifying and characterizing δ-VB.

The accumulation of the gut microbial metabolite this compound represents a significant mechanism through which the microbiome can influence host energy metabolism and contribute to obesity. Its primary mode of action is the inhibition of mitochondrial fatty acid oxidation via the depletion of cellular carnitine. This understanding opens up several avenues for further research and therapeutic development.

For drug development professionals, δ-VB and its metabolic pathway present potential targets. Strategies could be devised to inhibit microbial δ-VB production, block its absorption, or counteract its effects on carnitine homeostasis. For instance, carnitine supplementation has been shown to rescue the δ-VB-induced inhibition of fatty acid oxidation, suggesting a potential nutritional intervention strategy for individuals with high levels of this metabolite.[2][9] Further research is needed to identify the specific bacterial species and enzymes responsible for δ-VB production and to explore the dietary factors that promote its synthesis. Understanding these upstream elements will be key to developing targeted interventions to manage microbiome-associated metabolic diseases.

References

δ-Valerobetaine: A Microbial Key to Unlocking Trimethylamine N-oxide (TMAO) Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The gut microbiome plays a pivotal role in host metabolism, with its metabolic byproducts significantly influencing health and disease. One such metabolite, trimethylamine N-oxide (TMAO), has garnered considerable attention for its association with cardiovascular and metabolic disorders. While the pathways from dietary precursors like choline and L-carnitine to TMAO are well-documented, the role of δ-valerobetaine (δ-VB) as a significant, yet less-explored, precursor is emerging as a critical area of research. This technical guide provides a comprehensive overview of δ-valerobetaine's journey from a microbial metabolite to the pro-atherogenic molecule, TMAO, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

The Metabolic Pathway: From Diet to TMAO via δ-Valerobetaine

The production of TMAO from dietary sources is a multi-step process involving both the gut microbiota and host enzymes. δ-Valerobetaine, a trimethylammonium compound, serves as an intermediate in this pathway.

The journey begins with the dietary intake of trimethyllysine (TML), an amino acid abundant in various food sources. Gut microorganisms, including species of Lactobacilli, Escherichia coli, and Bifidobacterium longum, metabolize TML into δ-valerobetaine[1]. This microbially-produced δ-valerobetaine is then further metabolized by other gut bacteria into trimethylamine (TMA). While the specific bacterial enzymes responsible for the direct conversion of δ-valerobetaine to TMA have not been fully elucidated, the general enzymatic activity is attributed to various trimethylamine-lyases present in the gut microbiome.

Once produced in the gut, TMA is readily absorbed into the portal circulation and transported to the liver. There, hepatic flavin monooxygenases (FMOs), primarily FMO3, catalyze the oxidation of TMA to TMAO, which is then released into the systemic circulation.

dot

delta-Valerobetaine to TMAO Pathway Dietary Trimethyllysine Dietary Trimethyllysine Gut Microbiota (e.g., Lactobacillus, E. coli) Gut Microbiota (e.g., Lactobacillus, E. coli) Dietary Trimethyllysine->Gut Microbiota (e.g., Lactobacillus, E. coli) Metabolism This compound This compound Gut Microbiota (e.g., Lactobacillus, E. coli)->this compound Gut Microbiota (TMA-lyase activity) Gut Microbiota (TMA-lyase activity) This compound->Gut Microbiota (TMA-lyase activity) Metabolism Trimethylamine (TMA) Trimethylamine (TMA) Gut Microbiota (TMA-lyase activity)->Trimethylamine (TMA) Liver (FMO3) Liver (FMO3) Trimethylamine (TMA)->Liver (FMO3) Portal Circulation Trimethylamine N-oxide (TMAO) Trimethylamine N-oxide (TMAO) Liver (FMO3)->Trimethylamine N-oxide (TMAO) Oxidation Systemic Circulation Systemic Circulation Trimethylamine N-oxide (TMAO)->Systemic Circulation

Metabolic conversion of dietary trimethyllysine to TMAO.

Quantitative Insights into δ-Valerobetaine as a TMAO Precursor

Quantifying the conversion of δ-valerobetaine to TMAO is crucial for understanding its contribution to the circulating TMAO pool relative to other precursors. While direct in vivo conversion rates for δ-valerobetaine in humans are not yet established, studies in animal models and in vitro experiments provide valuable insights.

PrecursorModel SystemKey FindingsReference
δ-Valerobetaine Ex vivo incubation with rabbit cecum contentTime-dependent increase in TMA production.[2]
L-carnitine Healthy Mice (single gavage)Highest rate of TMAO generation compared to choline and betaine.[3]
Choline Healthy Mice (single gavage)Intermediate rate of TMAO generation.[3]
Betaine Healthy Mice (single gavage)Lowest rate of TMAO generation among the three tested.[3]

Note: A direct quantitative comparison of δ-valerobetaine with other precursors under identical in vivo conditions is a key area for future research.

Experimental Protocols

Accurate investigation of the δ-valerobetaine to TMAO pathway necessitates robust experimental designs and analytical methods.

Animal Models: Germ-Free vs. Conventionalized Mice

A common experimental workflow to study the microbial dependence of metabolite production involves the use of germ-free (GF) and conventionalized mice.

dot

Experimental Workflow cluster_groups Experimental Groups Germ-Free (GF) Mice Germ-Free (GF) Mice δ-Valerobetaine Administration δ-Valerobetaine Administration Germ-Free (GF) Mice->δ-Valerobetaine Administration Conventionalized Mice Conventionalized Mice Conventionalized Mice->δ-Valerobetaine Administration Sample Collection Sample Collection δ-Valerobetaine Administration->Sample Collection Plasma Plasma Sample Collection->Plasma Tissues (Liver, Cecum) Tissues (Liver, Cecum) Sample Collection->Tissues (Liver, Cecum) LC-MS/MS Analysis LC-MS/MS Analysis Plasma->LC-MS/MS Analysis Tissues (Liver, Cecum)->LC-MS/MS Analysis Quantification of δ-VB and TMAO Quantification of δ-VB and TMAO LC-MS/MS Analysis->Quantification of δ-VB and TMAO Data Analysis Data Analysis Quantification of δ-VB and TMAO->Data Analysis Comparison of TMAO levels Comparison of TMAO levels Data Analysis->Comparison of TMAO levels

Workflow for studying δ-VB metabolism in mice.
  • Animal Housing: Germ-free mice are maintained in sterile isolators to prevent microbial contamination. Conventionalized mice are generated by co-housing GF mice with conventional, specific-pathogen-free (SPF) mice or by oral gavage of cecal contents from SPF mice.

  • Diet: All mice are fed a standardized chow diet.

  • δ-Valerobetaine Administration: A sterile solution of δ-valerobetaine is administered via oral gavage. A typical dose might range from 10 to 100 mg/kg body weight.

  • Sample Collection: Blood is collected at various time points post-gavage via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes. Tissues such as the liver and cecum are harvested following euthanasia.

  • Sample Processing: Plasma is separated by centrifugation. Tissues are snap-frozen in liquid nitrogen and stored at -80°C until analysis.

In Vitro Gut Microbiota Fermentation
  • Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are homogenized in an anaerobic buffer.

  • Incubation: The fecal slurry is incubated with δ-valerobetaine at a physiologically relevant concentration in an anaerobic chamber at 37°C.

  • Time-course Sampling: Aliquots of the incubation mixture are collected at different time points.

  • Metabolite Extraction: The reaction is quenched, and metabolites are extracted for analysis.

Quantification of δ-Valerobetaine and TMAO by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of δ-valerobetaine and TMAO in biological matrices.

  • Sample Preparation: Proteins in plasma or tissue homogenates are precipitated using a solvent like acetonitrile. The supernatant is then collected for analysis.

  • Chromatographic Separation: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used to separate these polar compounds.

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Aqueous buffer (e.g., ammonium formate)

    • Gradient: A gradient elution is employed, starting with a high percentage of organic solvent and gradually increasing the aqueous phase.

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • δ-Valerobetaine: Precursor ion (m/z) → Product ion (m/z)

      • TMAO: Precursor ion (m/z) 76.1 → Product ion (m/z) 58.1

      • Internal Standards (e.g., d9-TMAO): Precursor ion (m/z) 85.1 → Product ion (m/z) 66.1

  • Quantification: Analyte concentrations are determined by comparing the peak area ratios of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Signaling Pathways: The Downstream Effects of TMAO

Elevated circulating TMAO levels have been implicated in endothelial dysfunction, a key initiating event in atherosclerosis. One of the primary signaling pathways activated by TMAO in endothelial cells is the Nuclear Factor-kappa B (NF-κB) pathway.[1][4][5]

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TMAO NF-kB Signaling TMAO TMAO Cell Membrane Receptor Cell Membrane Receptor TMAO->Cell Membrane Receptor IKK Complex IKK Complex (IKKα/IKKβ/NEMO) Cell Membrane Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription ↑ VCAM-1 ↑ ICAM-1 ↑ Pro-inflammatory Cytokines Nucleus->Gene Transcription Endothelial Dysfunction Endothelial Dysfunction Gene Transcription->Endothelial Dysfunction

TMAO-induced NF-κB activation in endothelial cells.
  • Receptor Activation: TMAO is thought to interact with specific receptors on the surface of endothelial cells, although these are not yet fully characterized.

  • IKK Complex Activation: This interaction leads to the activation of the IκB kinase (IKK) complex.

  • IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

  • NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer (typically p65/p50), allowing it to translocate into the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, upregulating their transcription. This includes adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), as well as various pro-inflammatory cytokines.

  • Endothelial Dysfunction: The increased expression of these molecules promotes the adhesion of leukocytes to the endothelium and a pro-inflammatory state, contributing to the development of endothelial dysfunction and atherosclerosis.

Conclusion and Future Directions

δ-Valerobetaine is a significant, microbially-derived precursor to the pro-atherogenic metabolite TMAO. Understanding its metabolic pathway, quantifying its contribution to the TMAO pool, and elucidating its impact on host physiology are critical for developing novel therapeutic strategies to mitigate cardiovascular and metabolic diseases. Future research should focus on:

  • Quantitative In Vivo Studies: Directly comparing the in vivo conversion rates of δ-valerobetaine to TMAO with other major precursors like choline and L-carnitine.

  • Enzyme Identification: Characterizing the specific bacterial enzymes and genes responsible for the conversion of δ-valerobetaine to TMA.

  • Microbiome Modulation: Investigating how dietary interventions or probiotics/prebiotics can modulate the gut microbial populations that produce and metabolize δ-valerobetaine.

  • Therapeutic Targeting: Exploring the potential of inhibiting the microbial production of δ-valerobetaine or its conversion to TMA as a therapeutic strategy to lower circulating TMAO levels.

By unraveling the complexities of the δ-valerobetaine-TMAO axis, the scientific community can pave the way for innovative approaches to personalized nutrition and the management of chronic diseases.

References

The Physiological Role of Delta-Valerobetaine in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-valerobetaine (δ-VB), a trimethylated amino acid analog, has emerged as a significant bioactive metabolite produced by the gut microbiota. Initially identified as a diet-dependent obesogen, its physiological functions are now understood to extend to the regulation of host energy metabolism, gut barrier integrity, and even cognitive processes. This technical guide provides a comprehensive overview of the physiological role of δ-VB in mammalian systems, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its metabolic and signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, metabolism, and drug development.

Introduction

This compound (N,N,N-trimethyl-5-aminovalerate) is a structural analog of γ-butyrobetaine, the immediate precursor to L-carnitine. Unlike L-carnitine, which is synthesized endogenously, δ-VB is primarily a product of microbial metabolism, particularly from the amino acid lysine.[1] Its presence and concentration in mammalian tissues are therefore highly dependent on the composition and activity of the gut microbiome.[2][3] This metabolite has garnered significant attention for its role in mediating the influence of the gut-brain axis and the gut-liver axis on host physiology.

Biosynthesis and Metabolism

Microbial Production

This compound is not produced by mammalian cells and is absent in germ-free mice.[2][4] Its production is attributed to various bacterial species within the gut microbiota.[3][4] The biosynthesis involves the trimethylation of 5-aminovalerate, which is derived from lysine.[1]

Mammalian Metabolism

Once absorbed into systemic circulation, δ-VB can be further metabolized by mammalian enzymes. Notably, it is a substrate for γ-butyrobetaine dioxygenase (BBOX), the same enzyme that converts γ-butyrobetaine to L-carnitine.[5][6] This enzymatic hydroxylation results in the formation of homocarnitine (3-hydroxy-5-(trimethylammonio)pentanoate), a five-carbon analog of carnitine.[5]

Physiological Functions and Mechanisms of Action

The primary mechanism through which δ-VB exerts its physiological effects is the inhibition of mitochondrial long-chain fatty acid oxidation (FAO).[2][4] This is achieved by reducing the cellular levels of L-carnitine, a critical component of the carnitine shuttle system responsible for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[2][7]

Role in Obesity and Hepatic Steatosis

As a diet-dependent obesogen, δ-VB has been shown to increase visceral fat mass and exacerbate hepatic steatosis in mice fed a Western diet.[2][3][4] By inhibiting FAO, δ-VB promotes the accumulation of lipids in tissues, particularly the liver.[1][2] This effect is not observed in mice on a standard control diet.[2]

Impact on Gut Epithelial Barrier Function

Recent studies have revealed a protective role for δ-VB in the gastrointestinal tract. It has been shown to decrease gut barrier permeability and enhance wound healing in colonic epithelial cells.[7][8] This suggests that δ-VB may play a role in maintaining intestinal homeostasis and protecting against inflammatory conditions.[7]

Influence on Energy Metabolism

By modulating FAO, δ-VB shifts the energy source preference of cells. In the presence of δ-VB, there is a decreased utilization of fatty acids for energy, leading to an increased reliance on glucose and other substrates.[9] This is reflected in a higher respiratory exchange ratio (RER) in mice treated with δ-VB.[9]

Neurological Effects

Elevated levels of δ-VB have been associated with age-related cognitive decline in mice.[10][11] The metabolite can cross the blood-brain barrier and has been shown to modulate inhibitory synaptic transmission and neuronal network activity, suggesting a direct impact on brain function.[10][11]

Quantitative Data

The following tables summarize key quantitative data from studies on δ-VB.

Table 1: Effects of this compound on Cellular Metabolism in HepG2 Cells

ParameterTreatmentResultReference
Carnitine Levels10 µM δ-VBDecreased to half of control[2]
Acetyl-CoA formation from labeled palmitateδ-VB treatmentDecreased by ~75% vs. vehicle[4]
Acetyl-CoA formation with carnitine rescueδ-VB + CarnitineRestored to near vehicle levels[4]
Palmitate-dependent Oxygen Consumption Rate (OCR)10 µM and 50 µM δ-VBReduced in glucose/glutamine/pyruvate-deprived cells[12]

Table 2: In Vivo Effects of this compound in Mice

ParameterAnimal ModelTreatmentResultReference
Visceral Adipose Tissue MassGerm-free and conventional mice on a Western dietδ-VB administrationIncreased[2][12]
Hepatic SteatosisGerm-free and conventional mice on a Western dietδ-VB administrationExacerbated[2][3]
Circulating and Hepatic CarnitineConventional mice10 mg/kg and 100 mg/kg δ-VB (i.p.)Decreased[2]
Respiratory Exchange Ratio (RER)Conventional mice on a Western diet50 mg/kg δ-VB (i.p.) for one weekSignificantly increased[9]
Serum δ-VB Concentration (Control)Healthy specific pathogen-free miceVehicle8 - 14 µM[6]
Serum δ-VB Concentration (Treated)Healthy specific pathogen-free mice100 mg/kg δ-VB224 - 379 µM[6]
Serum Homocarnitine Concentration (Control)Healthy specific pathogen-free miceVehicle3 µM[6]
Serum Homocarnitine Concentration (Treated)Healthy specific pathogen-free mice100 mg/kg δ-VB4 - 6 µM[6]

Experimental Protocols

In Vitro Assessment of Fatty Acid Oxidation in HepG2 Cells

Objective: To determine the effect of δ-VB on mitochondrial fatty acid oxidation.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.5% Penicillin/Streptomycin.[2]

  • Treatment: Cells are grown to approximately 90% confluence and then treated with varying concentrations of δ-VB (e.g., 10 µM, 50 µM) in EMEM with reduced FBS (0.5%) for a specified duration (e.g., 12 hours).[2]

  • Metabolite Extraction: Cells are washed with ice-cold Hank's Balanced Salt Solution (HBSS), and metabolites are extracted for analysis.[2]

  • Isotope Tracing: To specifically measure FAO, cells are incubated with stable isotope-labeled palmitic acid (e.g., ¹³C₁₆-palmitate).[4]

  • Analysis: The formation of labeled acetyl-CoA and other downstream metabolites is quantified using mass spectrometry-based metabolomics.[4] The oxygen consumption rate (OCR) can also be measured using extracellular flux analysis.[12]

In Vivo Administration and Phenotypic Analysis in Mice

Objective: To assess the impact of δ-VB on obesity and related metabolic parameters in a mammalian model.

Methodology:

  • Animal Models: Both conventional and germ-free mice (e.g., C57BL/6J or Swiss-Webster) are used to distinguish between host and microbial effects.[2]

  • Diet: Mice are fed either a standard control diet or a high-fat, high-sugar "Western diet".[2]

  • δ-VB Administration: this compound is administered via daily intraperitoneal (i.p.) injections at specified doses (e.g., 10 mg/kg, 50 mg/kg, or 100 mg/kg) for a defined period (e.g., one week to several weeks).[2][9]

  • Phenotypic Analysis: Body weight, food intake, and fat mass (visceral, subcutaneous, and brown adipose tissue) are measured.[2][12]

  • Tissue and Blood Collection: At the end of the experiment, tissues (liver, adipose, brain) and blood are collected for histological analysis, gene expression studies (RNA-sequencing), and metabolite quantification (mass spectrometry).[2]

  • Metabolic Cages: For energy expenditure analysis, mice can be housed in metabolic cages (e.g., CLAMS-HC) to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), and calculate the respiratory exchange ratio (RER).[9]

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the Carnitine Shuttle

G cluster_microbiome Gut Microbiome cluster_host_cell Mammalian Host Cell (e.g., Hepatocyte) cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Lysine Dietary Lysine Microbial_Enzymes Microbial Enzymes Lysine->Microbial_Enzymes dVB_prod δ-Valerobetaine (δ-VB) Microbial_Enzymes->dVB_prod dVB δ-VB dVB_prod->dVB Absorption Carnitine_pool L-Carnitine Pool dVB->Carnitine_pool decreases levels LCFA Long-Chain Fatty Acid (LCFA) Acyl_CoA LCFA-CoA LCFA->Acyl_CoA CPT1 CPT1 Acyl_CoA->CPT1 Carnitine_pool->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CPT2 CPT2 Acylcarnitine->CPT2 Transport Mito_Acyl_CoA LCFA-CoA CPT2->Mito_Acyl_CoA Beta_Oxidation β-Oxidation Mito_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Mechanism of δ-VB inhibiting mitochondrial fatty acid oxidation.

Experimental Workflow for Investigating this compound's Effects

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_human Human Correlative Studies HepG2 HepG2 Cell Culture Treatment_vitro δ-VB Treatment (Dose-Response) HepG2->Treatment_vitro Metabolomics Metabolomics (LC-MS) - Carnitine levels - Acylcarnitines Treatment_vitro->Metabolomics FAO_assay Fatty Acid Oxidation Assay - ¹³C-Palmitate Tracing - Oxygen Consumption Rate Treatment_vitro->FAO_assay Mice Germ-Free & Conventional Mice Diet Control vs. Western Diet Mice->Diet Treatment_vivo δ-VB Administration (i.p.) Diet->Treatment_vivo Phenotyping Phenotypic Analysis - Body Weight - Fat Mass - RER Treatment_vivo->Phenotyping Sample_Collection Tissue & Blood Collection Phenotyping->Sample_Collection Analysis Downstream Analysis - Histology - RNA-Seq - Metabolomics Sample_Collection->Analysis Human_Samples Human Plasma Samples Metabolite_Quant Quantification of δ-VB Human_Samples->Metabolite_Quant Correlation Correlation Analysis with Clinical Parameters (e.g., BMI) Metabolite_Quant->Correlation

Caption: Workflow for studying the physiological effects of δ-VB.

Conclusion and Future Directions

This compound is a key microbial metabolite that plays a multifaceted role in mammalian physiology. Its ability to inhibit fatty acid oxidation provides a direct mechanistic link between the gut microbiome, diet, and the development of metabolic disorders such as obesity and hepatic steatosis. Furthermore, its effects on gut barrier function and cognitive health highlight its systemic importance. For drug development professionals, δ-VB and its metabolic pathways present potential therapeutic targets for managing diet-induced obesity and related conditions. Future research should focus on identifying specific dietary components that modulate δ-VB production, elucidating the full spectrum of its physiological effects, and exploring strategies to manipulate its levels for therapeutic benefit.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Age-related cognitive decline represents a growing global health concern. Recent research has illuminated a novel mechanistic link between the gut microbiome and cognitive function, centered on the metabolite δ-valerobetaine. This technical guide synthesizes the current understanding of δ-valerobetaine's role in cognitive aging, providing an in-depth overview of the key experimental findings, methodologies, and implicated biological pathways. Evidence strongly suggests that δ-valerobetaine, a product of gut microbial metabolism, increases in concentration with age in both mice and humans.[1][2] Elevated levels of this metabolite are causally linked to impairments in learning and memory. The underlying mechanism appears to involve the modulation of inhibitory synaptic transmission and neuronal network activity.[1][2] This guide presents a comprehensive summary of the quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further research and therapeutic development in this promising area.

Introduction: The Gut-Brain Axis and Cognitive Aging

The gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the central nervous system, is increasingly recognized as a critical regulator of brain function and behavior.[3] Alterations in the composition and metabolic output of the gut microbiota have been associated with a range of neurological and psychiatric conditions. In the context of aging, the gut microbiome undergoes significant remodeling, which has been linked to the onset and progression of age-related cognitive decline.[1] A pivotal discovery in this field is the identification of δ-valerobetaine as a key gut-derived metabolite that directly contributes to cognitive impairment in aging.

δ-Valerobetaine: A Microbiota-Derived Metabolite Implicated in Cognitive Decline

δ-Valerobetaine is a small molecule produced by the gut microbiota from dietary precursors.[4] Its concentration has been found to be significantly elevated in the blood and brain of aged mice and older adults, correlating with diminished cognitive performance.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the link between δ-valerobetaine and age-related cognitive decline.

Table 1: δ-Valerobetaine Levels in Aging

SpeciesTissue/FluidAge GroupRelative δ-Valerobetaine LevelReference
MouseBloodAgedIncreased[1]
MouseBrainAgedIncreased[1]
HumanBloodOlder AdultsIncreased[1]

Table 2: Effects of Fecal Microbiota Transplantation (FMT) on Cognitive Function and δ-Valerobetaine Levels in Aged Mice

Treatment GroupCognitive Performance (e.g., Morris Water Maze)Brain δ-Valerobetaine LevelReference
Aged Mice (Control)ImpairedElevated[1]
Aged Mice + Young Donor FMTRescued/ImprovedReduced[1]

Table 3: Direct Effects of δ-Valerobetaine on Cognitive Function in Young Mice

Treatment GroupCognitive Performance (e.g., Morris Water Maze)Neuronal Network ActivityReference
Young Mice (Control)NormalNormal[3]
Young Mice + δ-ValerobetaineImpairedAltered (Increased Synchronization)[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of δ-valerobetaine's role in cognitive decline.

Fecal Microbiota Transplantation (FMT) in a Mouse Model

Objective: To investigate the causal role of the gut microbiota in age-related cognitive decline.

Protocol:

  • Donor and Recipient Mice: Use young (e.g., 3-4 months old) and aged (e.g., 19-20 months old) mice.

  • Antibiotic Pre-treatment: Administer a cocktail of broad-spectrum antibiotics (e.g., ampicillin, vancomycin, neomycin, and metronidazole) to the recipient mice in their drinking water for a defined period (e.g., 7 days) to deplete the native gut microbiota.

  • Fecal Slurry Preparation: Collect fresh fecal pellets from donor mice and homogenize them in a sterile anaerobic buffer (e.g., PBS with reducing agents). Centrifuge the slurry at a low speed to pellet large particles, and use the supernatant for transplantation.

  • Transplantation: Administer the fecal slurry to recipient mice via oral gavage. Repeat the transplantation multiple times (e.g., every other day for a week) to ensure successful engraftment of the donor microbiota.

  • Cognitive Assessment: Following a recovery period, assess cognitive function in the recipient mice using behavioral tests such as the Morris Water Maze.

Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess hippocampal-dependent spatial learning and memory in mice.

Protocol:

  • Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A hidden escape platform is submerged just below the water surface.

  • Acquisition Phase: Over several consecutive days (e.g., 5 days), mice are subjected to multiple trials per day. In each trial, the mouse is released from different starting positions and must find the hidden platform. The time to reach the platform (escape latency) is recorded.

  • Probe Trial: On the day following the last acquisition trial, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

  • Data Analysis: Analyze escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial.

Ex Vivo Electrophysiology

Objective: To measure the effects of δ-valerobetaine on synaptic transmission and neuronal excitability.

Protocol:

  • Brain Slice Preparation: Anesthetize a mouse and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex or hippocampus) using a vibratome.

  • Recording: Transfer the slices to a recording chamber continuously perfused with oxygenated aCSF. Perform whole-cell patch-clamp recordings from identified neurons.

  • Experimental Manipulation: After obtaining a stable baseline recording of synaptic events (e.g., inhibitory postsynaptic currents, IPSCs), apply δ-valerobetaine to the bath and record the changes in synaptic activity.

  • Data Analysis: Analyze the frequency, amplitude, and kinetics of synaptic currents before and after the application of δ-valerobetaine.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and logical relationships through which δ-valerobetaine influences cognitive function.

Gut-Brain Axis and δ-Valerobetaine Production

Gut_Brain_Axis cluster_gut Gut Lumen cluster_circulation Circulation cluster_brain Brain Dietary Precursors Dietary Precursors Gut Microbiota Gut Microbiota d-Valerobetaine_gut δ-Valerobetaine Gut Microbiota->d-Valerobetaine_gut Produces d-Valerobetaine_blood δ-Valerobetaine d-Valerobetaine_gut->d-Valerobetaine_blood Absorbed into d-Valerobetaine_brain δ-Valerobetaine d-Valerobetaine_blood->d-Valerobetaine_brain Crosses BBB Neuronal Dysfunction Neuronal Dysfunction d-Valerobetaine_brain->Neuronal Dysfunction Induces

Caption: Production and transit of δ-valerobetaine from the gut to the brain.

Experimental Workflow for Investigating δ-Valerobetaine

Experimental_Workflow Young_Mice Young Mice Metabolomics Metabolomic Analysis (Blood and Brain) Young_Mice->Metabolomics Low δ-VB dVB_Injection δ-Valerobetaine Injection Young_Mice->dVB_Injection FMT Fecal Microbiota Transplantation Behavioral_Testing Cognitive Behavioral Testing (e.g., Morris Water Maze) FMT->Behavioral_Testing Cognitive_Impairment Cognitive Impairment Behavioral_Testing->Cognitive_Impairment Cognitive_Rescue Cognitive Rescue Behavioral_Testing->Cognitive_Rescue Electrophysiology Electrophysiological Recordings Altered_Synaptic_Function Altered Synaptic Function Electrophysiology->Altered_Synaptic_Function dVB_Injection->Behavioral_Testing dVB_Injection->Electrophysiology Aged_Mice Aged_Mice Aged_Mice->FMT Recipient Aged_Mice->Metabolomics High δ-VB

Caption: Experimental workflow to establish the role of δ-valerobetaine.

Proposed Molecular Mechanism of δ-Valerobetaine in Neurons

Molecular_Mechanism GABA_Signaling Modulation of Inhibitory (GABAergic) Synaptic Transmission Neuronal_Network Altered Neuronal Network Activity GABA_Signaling->Neuronal_Network Mitochondrial_Dysfunction Mitochondrial Dysfunction FAO_Inhibition Inhibition of Fatty Acid Oxidation Mitochondrial_Dysfunction->FAO_Inhibition Mitochondrial_Dysfunction->Neuronal_Network Cognitive_Decline Cognitive Decline Neuronal_Network->Cognitive_Decline dVB dVB dVB->Mitochondrial_Dysfunction

Caption: Proposed molecular mechanisms of δ-valerobetaine-induced cognitive decline.

Future Directions and Therapeutic Implications

The identification of δ-valerobetaine as a key driver of age-related cognitive decline opens up new avenues for therapeutic intervention. Strategies aimed at reducing the production of δ-valerobetaine by the gut microbiota, or blocking its effects in the brain, could prove beneficial in mitigating cognitive aging.

Potential research directions include:

  • Identification of specific bacterial species and enzymes responsible for δ-valerobetaine synthesis: This could lead to the development of targeted probiotics or prebiotics to modulate its production.

  • Elucidation of the precise molecular targets of δ-valerobetaine in the brain: Understanding how it modulates inhibitory synaptic transmission at the receptor and channel level is crucial for designing specific antagonists.

  • Investigation of the interplay between δ-valerobetaine, mitochondrial function, and neuronal metabolism: This could reveal additional targets for intervention.

  • Clinical studies: Validation of the findings from animal models in human cohorts is essential to translate this research into clinical applications.

Conclusion

The discovery of δ-valerobetaine's role in age-related cognitive decline provides a compelling example of the profound influence of the gut microbiome on brain health. This gut-derived metabolite represents a promising therapeutic target for the prevention and treatment of cognitive aging. The experimental frameworks and mechanistic insights presented in this guide offer a solid foundation for future research aimed at harnessing this knowledge for the development of novel diagnostics and therapeutics.

References

The Role of Delta-Valerobetaine in the Pathogenesis of Hepatic Steatosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a burgeoning global health crisis, tightly linked to the metabolic syndrome and obesity. The intricate interplay between diet, the gut microbiome, and host metabolism is a critical area of investigation for understanding NAFLD's pathogenesis and identifying novel therapeutic targets. Emerging evidence has pinpointed specific microbial metabolites that can significantly influence host lipid metabolism. This technical guide delves into the core of the connection between one such metabolite, delta-valerobetaine (VB), and the development of hepatic steatosis.

This compound, a metabolite produced by the gut microbiota, has been identified as a diet-dependent obesogen that plays a significant role in the exacerbation of hepatic steatosis.[1][2][3] This document provides a comprehensive overview of the mechanisms of action of VB, detailed experimental protocols from key studies, and quantitative data to support the findings.

Mechanism of Action: Inhibition of Mitochondrial Fatty Acid Oxidation

The primary mechanism by which this compound contributes to hepatic steatosis is through the inhibition of mitochondrial fatty acid oxidation.[1][2][4] This is achieved by decreasing the cellular levels of carnitine, a crucial molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][5] The structural similarity of VB to gamma-butyrobetaine, the immediate precursor of L-carnitine, suggests a competitive inhibition of carnitine biosynthesis or transport.[5]

The reduction in mitochondrial fatty acid oxidation leads to an accumulation of lipids within hepatocytes, a hallmark of hepatic steatosis.[1] This effect is particularly pronounced in the context of a high-fat, Western-style diet, highlighting the diet-dependent nature of VB's obesogenic and steatogenic properties.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on hepatic steatosis and related metabolic parameters.

Table 1: In Vivo Effects of this compound Administration in Mice

ParameterAnimal ModelDietTreatmentOutcomeReference
Visceral Fat MassGerm-free and Conventional MiceWestern DietThis compoundIncreased[1][2]
Hepatic SteatosisGerm-free and Conventional MiceWestern DietThis compoundExacerbated[1][2]
Circulating CarnitineConventional MiceNot SpecifiedThis compoundDecreased[1]
Hepatic CarnitineConventional MiceNot SpecifiedThis compoundDecreased[1]
Circulating Beta-hydroxybutyrateFasted Conventional MiceNot SpecifiedThis compound (100 mg/kg)Significantly Decreased[4]
Hepatic Beta-hydroxybutyrateFasted Conventional MiceNot SpecifiedThis compound (100 mg/kg)Significantly Decreased[4]

Table 2: In Vitro Effects of this compound in HepG2 Cells

ParameterCell LineTreatmentOutcomeReference
Mitochondrial Fatty Acid OxidationHepG2This compoundInhibited[1][4]
Cellular Carnitine LevelsHepG2This compoundDecreased[1]
Acylcarnitine LevelsHepG2This compoundDecreased[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a reproducible framework for further research.

Animal Studies
  • Animal Models: Germ-free (GF) and conventional C57BL/6 mice are utilized to distinguish between host and microbial metabolism.[1]

  • Diet: Mice are fed either a standard control diet or a Western diet, high in fat and sucrose, to induce metabolic stress.[1]

  • This compound Administration: VB is administered to mice, typically via oral gavage or intraperitoneal injection, at varying dosages (e.g., 10 mg/kg, 100 mg/kg).[1][4]

  • Metabolic Phenotyping: Key endpoints include the measurement of body weight, visceral fat mass (e.g., via MRI or dissection), and assessment of hepatic steatosis through histological analysis (e.g., H&E staining) and measurement of liver triglycerides.[1]

  • Metabolomics: Untargeted and targeted metabolomic analyses of plasma, liver tissue, and cecal contents are performed using techniques like mass spectrometry to quantify VB, carnitine, and other relevant metabolites.[1]

In Vitro Studies
  • Cell Culture: Human hepatoma cells (HepG2) are a common in vitro model for studying hepatic lipid metabolism.[1][4]

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Fatty Acid Oxidation Assays: The rate of mitochondrial fatty acid oxidation is measured by tracing the oxidation of radiolabeled or isotopically labeled fatty acids (e.g., 13C-palmitic acid) to metabolic intermediates.[4]

  • Metabolite Analysis: Intracellular levels of carnitine and acylcarnitines are quantified using mass spectrometry.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of this compound-induced hepatic steatosis.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Germ-Free Mice Germ-Free Mice Control Diet Control Diet Western Diet Western Diet Conventional Mice Conventional Mice Vehicle Vehicle Control Diet->Vehicle This compound This compound Control Diet->this compound Western Diet->Vehicle Western Diet->this compound Metabolic Phenotyping Metabolic Phenotyping Vehicle->Metabolic Phenotyping Histology Histology Vehicle->Histology This compound->Metabolic Phenotyping This compound->Histology Metabolomics Metabolomics Metabolic Phenotyping->Metabolomics Histology->Metabolomics

Caption: In vivo experimental workflow for studying this compound.

Conclusion and Future Directions

The evidence strongly indicates that this compound, a metabolite originating from the gut microbiome, is a significant contributor to the development of hepatic steatosis, particularly in the context of a Western diet. Its mechanism of action, centered on the inhibition of mitochondrial fatty acid oxidation via carnitine depletion, presents a novel target for therapeutic intervention.

Future research should focus on:

  • Identifying the specific gut microbial species and enzymatic pathways responsible for VB production. This could lead to the development of probiotics or prebiotics to modulate VB levels.

  • Developing strategies to counteract the inhibitory effects of VB on carnitine metabolism. This might include carnitine supplementation or the development of small molecule inhibitors of VB's action.

  • Validating the role of VB in human NAFLD progression through large-scale clinical studies.

A deeper understanding of the this compound-hepatic steatosis axis will be instrumental in the development of next-generation therapies for NAFLD and other metabolic disorders.

References

An In-depth Technical Guide on the Impact of Delta-Valerobetaine on Gut Epithelial Barrier Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of delta-valerobetaine (δ-VB), a microbial metabolite, on the function of the gut epithelial barrier. The information presented herein is synthesized from peer-reviewed research, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

The intestinal epithelium forms a critical barrier that separates the host from the luminal environment. The integrity of this barrier is paramount for preventing the translocation of harmful substances and pathogens, thereby maintaining gut homeostasis. The gut microbiome produces a vast array of metabolites that can significantly influence host physiology, including the modulation of epithelial barrier function.[1][2] One such metabolite, this compound (δ-VB), has been identified as a key modulator of gut epithelial health.[1][2]

δ-Valerobetaine is a microbial-derived metabolite that is absent in germ-free organisms.[1][2][3] It is known to be a potent inhibitor of L-carnitine biosynthesis and a modulator of mitochondrial fatty acid oxidation in liver cells.[1][2][3] Recent studies have extended its bioactivity to the gut epithelium, demonstrating its capacity to strengthen the barrier and promote healing.[1][2] This guide will delve into the molecular and functional impacts of δ-VB on the gut epithelial barrier.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of δ-VB on gut epithelial barrier function and related gene expression.

Table 1: Effect of δ-Valerobetaine on Transepithelial Electrical Resistance (TEER) and Paracellular Permeability in T84 and Caco-2 Cells

Cell LineTreatmentTime PointTEER (% of Vehicle Control)FITC-Dextran Permeability (% of Vehicle Control)Reference
T8450 µmol/L δ-VB24 hours~110%Not Reported[1]
T8450 µmol/L δ-VB48 hours~125%~75%[1]

Table 2: Effect of δ-Valerobetaine on Tight Junction Gene Expression in Caco-2 Cells

GeneTreatmentFold Change vs. Vehicle Controlp-valueReference
Claudin 1 (Cldn1)50 µmol/L δ-VB~0.8 (Trend toward decrease)Not Significant[1]
Claudin 2 (Cldn2)50 µmol/L δ-VB~0.4< 0.05[1]
Claudin 4 (Cldn4)50 µmol/L δ-VB~1.8< 0.05[1]
Zonula Occludens-1 (ZO-1)50 µmol/L δ-VBNo Significant ChangeNot Significant[1]
Occludin (Ocln)50 µmol/L δ-VBNo Significant ChangeNot Significant[1]

Table 3: Effect of δ-Valerobetaine on Tight Junction Gene Expression in Mouse Colon

Mouse ModelTreatmentGeneFold Change vs. Vehicle ControlReference
Specific Pathogen-Free (SPF)50 mg/kg δ-VBClaudin 1 (Cldn1)~2.5[1]
Germ-Free (GF)50 mg/kg δ-VBClaudin 1 (Cldn1)No Significant Change[1]
SPF and GF50 mg/kg δ-VBClaudin 2 (Cldn2)Trend toward increase (Not Significant)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

1. Cell Culture and δ-Valerobetaine Treatment

  • Cell Lines: Caco-2 and T84 human colon carcinoma cells are commonly used models for in vitro intestinal barrier studies.[1][4]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Transwell Setup: For barrier function assays, cells are seeded on permeable Transwell inserts (e.g., 0.4 µm pore size) and allowed to differentiate and form a polarized monolayer.[5][6]

  • Treatment: Once a stable transepithelial electrical resistance (TEER) is achieved, the cells are treated with δ-valerobetaine (e.g., 50 µmol/L) or a vehicle control in the culture medium for the desired duration (e.g., 24-48 hours).[1]

2. Transepithelial Electrical Resistance (TEER) Measurement

  • Principle: TEER is a measure of the electrical resistance across a cellular monolayer and is an indicator of the integrity of tight junctions and overall barrier function.[6]

  • Procedure:

    • An epithelial voltohmmeter (e.g., Millicell ERS-2) is used to measure the resistance.

    • The electrodes are placed in the apical and basolateral compartments of the Transwell insert.

    • The resistance of a blank Transwell insert (without cells) is subtracted from the resistance of the cell monolayer.

    • The final TEER value is calculated by multiplying the resistance by the surface area of the insert and is expressed as Ω·cm².

3. Paracellular Permeability Assay (FITC-Dextran)

  • Principle: This assay measures the flux of a fluorescently labeled, non-metabolizable molecule (e.g., 4 kDa FITC-dextran) across the cell monolayer, which reflects the paracellular permeability.[6]

  • Procedure:

    • After treatment with δ-VB, the apical medium is replaced with medium containing FITC-dextran.

    • The cells are incubated for a defined period (e.g., 2-4 hours).

    • Samples are collected from the basolateral compartment.

    • The fluorescence intensity of the basolateral samples is measured using a fluorescence plate reader.

    • The amount of FITC-dextran that has crossed the monolayer is quantified using a standard curve.

4. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

  • Principle: RT-qPCR is used to quantify the mRNA expression levels of specific genes, such as those encoding for tight junction proteins.

  • Procedure:

    • RNA Extraction: Total RNA is isolated from the cultured cells or colon tissue using a suitable RNA extraction kit.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qPCR: The qPCR reaction is performed using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

5. Immunoblotting (Western Blot)

  • Principle: This technique is used to detect and quantify the protein levels of tight junction components.

  • Procedure:

    • Protein Extraction: Total protein is extracted from the cells using a lysis buffer.

    • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

    • Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., claudins, occludin, ZO-1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualization: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

The research suggests that δ-VB enhances gut epithelial barrier function through the modulation of tight junction protein expression and by influencing cellular metabolism.

1. Regulation of Tight Junction Protein Expression

δ-Valerobetaine differentially regulates the expression of claudin proteins, which are key components of tight junctions that control paracellular permeability.[1] Specifically, δ-VB has been shown to decrease the expression of the pore-forming claudin-2 and increase the expression of the sealing claudin-4 in Caco-2 cells.[1] This shift in claudin expression is consistent with a tightening of the epithelial barrier. In vivo, δ-VB was also found to increase the expression of claudin-1 in the colon of specific pathogen-free mice.[1]

Tight_Junction_Regulation dVB δ-Valerobetaine EpithelialCell Gut Epithelial Cell dVB->EpithelialCell Cldn1 Claudin-1 Expression EpithelialCell->Cldn1  (SPF Mice) Cldn2 Claudin-2 Expression EpithelialCell->Cldn2 Cldn4 Claudin-4 Expression EpithelialCell->Cldn4 BarrierFunction Barrier Function Cldn1->BarrierFunction Cldn2->BarrierFunction (Pore-forming) Cldn4->BarrierFunction (Sealing) Metabolic_Influence dVB δ-Valerobetaine Carnitine L-Carnitine Biosynthesis dVB->Carnitine FAO Mitochondrial Fatty Acid Oxidation dVB->FAO MitoResp Mitochondrial Respiration dVB->MitoResp Carnitine->FAO BarrierIntegrity Epithelial Barrier Integrity FAO->BarrierIntegrity Energy Supply MitoResp->BarrierIntegrity Energy Supply Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo CellCulture Cell Culture (Caco-2/T84) on Transwell Inserts dVB_Treatment_vitro δ-VB Treatment CellCulture->dVB_Treatment_vitro BarrierAssays Barrier Function Assays (TEER, Permeability) dVB_Treatment_vitro->BarrierAssays MolAnalysis_vitro Molecular Analysis (RT-qPCR, Western Blot) dVB_Treatment_vitro->MolAnalysis_vitro Goal Assess Impact of δ-VB on Gut Barrier Function BarrierAssays->Goal MolAnalysis_vitro->Goal MouseModel Mouse Model (GF or SPF) dVB_Treatment_vivo δ-VB Administration MouseModel->dVB_Treatment_vivo TissueHarvest Colon Tissue Harvest dVB_Treatment_vivo->TissueHarvest MolAnalysis_vivo Molecular Analysis (RNA-seq, RT-qPCR) TissueHarvest->MolAnalysis_vivo MolAnalysis_vivo->Goal

References

The Influence of δ-Valerobetaine on Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Valerobetaine (VB), a trimethylated amine produced by the gut microbiota from dietary lysine, has emerged as a significant modulator of host energy metabolism. This technical guide provides an in-depth analysis of the current scientific understanding of δ-valerobetaine's mechanism of action and its multifaceted influence on metabolic pathways. Primarily, δ-valerobetaine acts as a competitive inhibitor of carnitine transport and biosynthesis, leading to a reduction in mitochondrial fatty acid oxidation and a subsequent shift towards glucose utilization. This guide summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways involved. The information presented herein is intended to support further research and drug development efforts targeting the microbiome-host metabolic axis.

Introduction

The gut microbiome plays a pivotal role in host physiology, in part through the production of a diverse array of bioactive metabolites. Among these, δ-valerobetaine (N,N,N-trimethyl-5-aminovalerate) has been identified as a key microbial-derived metabolite with profound effects on host energy homeostasis.[1][2] Structurally similar to γ-butyrobetaine, the immediate precursor to L-carnitine, δ-valerobetaine directly interferes with carnitine metabolism, a critical pathway for energy production from fatty acids.[3][4] This interference positions δ-valerobetaine as a diet-dependent obesogen, exacerbating weight gain and hepatic steatosis in the context of a high-fat, Western-style diet.[1][5] Understanding the intricate mechanisms by which δ-valerobetaine influences cellular and systemic energy metabolism is crucial for developing novel therapeutic strategies for metabolic disorders.

Mechanism of Action of δ-Valerobetaine

The primary mechanism by which δ-valerobetaine impacts energy metabolism is through the disruption of the carnitine shuttle system, which is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][4] This disruption occurs via two principal routes:

  • Inhibition of Carnitine Biosynthesis: δ-valerobetaine acts as a competitive inhibitor of γ-butyrobetaine dioxygenase (BBOX), the enzyme responsible for the final step of L-carnitine synthesis in the liver and kidneys.[3][6]

  • Competition for Carnitine Transport: δ-valerobetaine competes with carnitine for the organic cation transporter SLC22A5 (OCTN2), which is responsible for the renal reabsorption of carnitine.[3] This competition leads to decreased systemic carnitine levels.[1][3]

The resulting decrease in intracellular carnitine availability impairs the activity of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme of the carnitine shuttle. This leads to a reduction in the transport of long-chain fatty acids into the mitochondria, thereby inhibiting their oxidation for energy production.[1][4]

Signaling Pathway: δ-Valerobetaine's Impact on Carnitine Metabolism

G δ-Valerobetaine's Interference with Carnitine Metabolism cluster_microbiome Gut Microbiome cluster_host Host Cell (Hepatocyte/Myocyte) Dietary Lysine Dietary Lysine Microbial Enzymes Microbial Enzymes Dietary Lysine->Microbial Enzymes delta-Valerobetaine This compound Microbial Enzymes->this compound BBOX BBOX (γ-Butyrobetaine Dioxygenase) This compound->BBOX Inhibition OCTN2 OCTN2 Transporter (SLC22A5) This compound->OCTN2 Competition gamma-Butyrobetaine gamma-Butyrobetaine gamma-Butyrobetaine->BBOX L-Carnitine L-Carnitine BBOX->L-Carnitine L-Carnitine->OCTN2 Transport CPT1 CPT1 L-Carnitine->CPT1 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->CPT1 Mitochondrion Mitochondrion CPT1->Mitochondrion Fatty Acid Transport beta-Oxidation beta-Oxidation Mitochondrion->beta-Oxidation Energy (ATP) Energy (ATP) beta-Oxidation->Energy (ATP)

Caption: δ-Valerobetaine inhibits carnitine synthesis and transport.

Effects on Systemic Energy Metabolism

The inhibition of fatty acid oxidation by δ-valerobetaine has significant downstream consequences for systemic energy metabolism, particularly under conditions of a high-fat diet.

  • Increased Adiposity and Hepatic Steatosis: By reducing the capacity for fatty acid utilization, δ-valerobetaine promotes the storage of excess lipids in adipose tissue and the liver.[1][2] This effect is particularly pronounced in animals on a Western diet, leading to increased visceral fat mass and the development of hepatic steatosis.[5]

  • Shift in Substrate Utilization: With fatty acid oxidation impaired, the host shifts its energy production towards glucose metabolism. This is evidenced by an increased respiratory exchange ratio (RER) in mice treated with δ-valerobetaine, indicating a greater reliance on carbohydrates for fuel.[5]

  • Altered Satiety Hormones and Food Intake: Studies in mice have shown that δ-valerobetaine administration can lead to increased food intake, potentially through the modulation of satiety hormones such as leptin and ghrelin.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of δ-valerobetaine on energy metabolism.

Table 1: In Vivo Effects of δ-Valerobetaine in Mice

ParameterModelTreatmentDietDurationOutcomeReference
Body Weight GainConventional Mice50 mg/kg/day VB (IP)Western Diet1 weekIncreased weight gain compared to control[5]
Visceral Fat MassGerm-free & Conventional MiceVB in drinking waterWestern DietNot specifiedIncreased visceral fat mass[1][2]
Hepatic SteatosisGerm-free & Conventional MiceVB in drinking waterWestern DietNot specifiedExacerbated hepatic steatosis[1][2]
Respiratory Exchange Ratio (RER)Conventional Mice50 mg/kg VB (IP)Western Diet1 weekSignificantly increased RER[5]
Food IntakeConventional Mice50 mg/kg VB (IP)Chow & Western Diet1 weekSignificantly increased food intake[5]
Serum CarnitineConventional Mice100 mg/kg VBNot specifiedShort-termDecreased circulating carnitine[1]
Hepatic CarnitineConventional Mice100 mg/kg VBNot specifiedShort-termDecreased hepatic carnitine[1]
Serum Beta-hydroxybutyrateFasted Conventional Mice100 mg/kg VBNot specifiedShort-termDecreased serum beta-hydroxybutyrate[7]

Table 2: In Vitro Effects of δ-Valerobetaine

ParameterCell LineTreatmentDurationOutcomeReference
Fatty Acid OxidationHepG2 cellsIncreasing concentrations of VB12 hoursDecreased fatty acid oxidation[1]
Oxygen Consumption Rate (OCR)HepG2 cellsVB treatmentNot specifiedReduced OCR[5]
Cellular Carnitine LevelsHepG2 cellsIncreasing concentrations of VB12 hoursDecreased cellular carnitine and acylcarnitines[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the role of δ-valerobetaine in energy metabolism.

Animal Studies
  • Germ-Free and Conventionalized Mice: To establish the microbial origin of δ-valerobetaine, studies compare germ-free mice (devoid of any microorganisms) with conventional mice or germ-free mice that have been conventionalized by exposure to the microbiota of conventional mice.[1] Metabolomic analysis of tissues and biofluids from these animals is performed to identify microbially-derived metabolites.

  • Metabolic Cage Analysis (CLAMS-HC): To assess whole-animal energy expenditure and substrate utilization, mice are housed in Comprehensive Lab Animal Monitoring System (CLAMS) cages.[5] These systems continuously measure oxygen consumption (VO2), carbon dioxide production (VCO2), food and water intake, and locomotor activity. The respiratory exchange ratio (RER = VCO2/VO2) is calculated to determine the primary fuel source (RER ≈ 0.7 for fat, RER ≈ 1.0 for carbohydrates).

  • δ-Valerobetaine Administration: In vivo studies typically involve the administration of δ-valerobetaine via intraperitoneal (IP) injection or in the drinking water.[1][5]

Logical Workflow for In Vivo Metabolic Studies

G Workflow for In Vivo Metabolic Phenotyping cluster_monitoring Metabolic Monitoring cluster_endpoints Endpoint Measurements Animal Model Selection Animal Model Selection Dietary Intervention Dietary Intervention Animal Model Selection->Dietary Intervention VB Administration VB Administration Dietary Intervention->VB Administration Metabolic Monitoring Metabolic Monitoring VB Administration->Metabolic Monitoring Tissue and Biofluid Collection Tissue and Biofluid Collection VB Administration->Tissue and Biofluid Collection Data Analysis Data Analysis Metabolic Monitoring->Data Analysis CLAMS-HC CLAMS-HC (RER, Energy Expenditure, Food Intake) Metabolic Monitoring->CLAMS-HC Body Weight Body Weight Metabolic Monitoring->Body Weight Endpoint Measurements Endpoint Measurements Tissue and Biofluid Collection->Endpoint Measurements Endpoint Measurements->Data Analysis Adipose Tissue Mass Adipose Tissue Mass Endpoint Measurements->Adipose Tissue Mass Liver Histology Liver Histology Endpoint Measurements->Liver Histology Metabolomics Metabolomics Endpoint Measurements->Metabolomics Gene Expression Gene Expression Endpoint Measurements->Gene Expression

Caption: In vivo experimental workflow for metabolic studies.

In Vitro Assays
  • Cell Culture: Human hepatoma cells (e.g., HepG2) are commonly used to model the effects of δ-valerobetaine on liver metabolism.[1]

  • Fatty Acid Oxidation Assays: The rate of fatty acid oxidation can be measured by monitoring the oxygen consumption rate (OCR) in response to the addition of fatty acids (e.g., palmitate) using extracellular flux analyzers.[5] Alternatively, radiolabeled fatty acids can be used, and the production of radiolabeled CO2 or acid-soluble metabolites is quantified.

  • Metabolite Analysis: High-resolution mass spectrometry-based metabolomics is employed to quantify changes in intracellular and extracellular levels of carnitine, acylcarnitines, and other relevant metabolites in response to δ-valerobetaine treatment.[1]

Conversion to Homocarnitine

Recent research has shown that δ-valerobetaine can be hydroxylated by the mammalian enzyme γ-butyrobetaine dioxygenase (BBOX) to form homocarnitine, a five-carbon analog of carnitine.[3][8] Functional assays have demonstrated that carnitine palmitoyltransferase can acylate homocarnitine to form acyl-homocarnitines.[3][9] This suggests that homocarnitine and its acylated forms may also interfere with carnitine-dependent pathways, further contributing to the metabolic effects of δ-valerobetaine.

Biosynthetic Pathway of Homocarnitine from δ-Valerobetaine

G Biosynthesis of Homocarnitine from δ-Valerobetaine This compound This compound BBOX BBOX (γ-Butyrobetaine Dioxygenase) This compound->BBOX Homocarnitine Homocarnitine BBOX->Homocarnitine CPT Carnitine Palmitoyltransferase Homocarnitine->CPT Acyl-Homocarnitine Acyl-Homocarnitine CPT->Acyl-Homocarnitine

Caption: Enzymatic conversion of δ-valerobetaine to homocarnitine.

Implications for Drug Development

The discovery of δ-valerobetaine as a microbial-derived modulator of host energy metabolism opens new avenues for therapeutic intervention in metabolic diseases. Potential strategies could include:

  • Modulation of the Gut Microbiota: Probiotic or prebiotic interventions aimed at reducing the abundance of δ-valerobetaine-producing bacteria.

  • Inhibition of Microbial Synthesis: Development of small molecule inhibitors targeting the microbial enzymes responsible for δ-valerobetaine production.

  • Dietary Interventions: Dietary modifications to limit the intake of precursors like lysine, particularly in individuals with a gut microbiome composition that favors δ-valerobetaine production.

  • Carnitine Supplementation: Overcoming the inhibitory effects of δ-valerobetaine through supplementation with L-carnitine.[3]

Conclusion

δ-Valerobetaine is a gut microbial metabolite that acts as a diet-dependent obesogen by inhibiting mitochondrial fatty acid oxidation through the disruption of carnitine metabolism. Its influence on systemic energy homeostasis, particularly in the context of a Western diet, highlights the critical role of the microbiome-host metabolic axis in health and disease. Further research into the regulation of δ-valerobetaine production and its downstream effects will be instrumental in developing novel therapeutic strategies for obesity and related metabolic disorders.

References

Methodological & Application

How to synthesize delta-valerobetaine for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Delta-valerobetaine (δ-valerobetaine), also known as N,N,N-trimethyl-5-aminovalerate, is a microbiome-derived metabolite that has garnered significant interest in metabolic research.[1][2] Studies have identified it as a diet-dependent obesogen, playing a role in the inhibition of mitochondrial fatty acid oxidation by reducing cellular carnitine levels.[1][3] Its presence is correlated with increased visceral adipose tissue mass in humans, making it a key molecule of interest for researchers in obesity, diabetes, and metabolic syndrome.[3][4] This document provides a detailed protocol for the chemical synthesis of δ-valerobetaine for research purposes, enabling investigators to produce this metabolite in-house for various experimental applications.

Overview of the Synthesis

The synthesis of δ-valerobetaine is achieved through a straightforward nucleophilic substitution reaction. The protocol involves the reaction of 5-bromovaleric acid with trimethylamine. In this reaction, the nitrogen atom of trimethylamine acts as a nucleophile, displacing the bromide ion from 5-bromovaleric acid to form the quaternary ammonium salt, δ-valerobetaine.

Experimental Protocol

Materials and Reagents
ReagentSupplierCatalog Number
5-Bromovaleric acidSigma-AldrichB80005
Trimethylamine (20% in EtOH)Sigma-Aldrich471454
IsopropanolFisher ScientificA416-4
AcetonitrileFisher ScientificA998-4
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum evaporator

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • NMR spectrometer

  • Mass spectrometer

Synthesis Procedure

A detailed method for the synthesis of δ-valerobetaine has been described in the literature.[1]

  • Reaction Setup: In a round-bottom flask, combine 1 molar equivalent of 5-bromovaleric acid with 1 molar equivalent of trimethylamine (20% solution in ethanol).

  • Reaction Conditions: Stir the reaction mixture for 24 hours under vacuum at room temperature.

  • Work-up:

    • A precipitate of trimethylamine HBr salt will form. Remove this salt by filtration.

    • Evaporate the filtrate under vacuum to remove the solvent.

  • Purification: Recrystallize the resulting solid from a mixture of cold isopropanol and acetonitrile to yield pure δ-valerobetaine.

Characterization Data

The identity and purity of the synthesized δ-valerobetaine can be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

TechniqueExpected Result
Mass Spectrometry (ESI+) m/z 160.1332 [M+H]⁺
MS2 fragments: 101.0597, 60.0809
¹H NMR Spectrum consistent with the structure of δ-valerobetaine.

The provided mass spectrometry data is based on previously published synthesis.[1]

Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of δ-valerobetaine.

Synthesis_Workflow Start Starting Materials (5-Bromovaleric Acid, Trimethylamine) Reaction Reaction (24h, RT, vacuum) Start->Reaction Filtration Filtration (Remove Trimethylamine HBr) Reaction->Filtration Evaporation Evaporation (Remove Solvent) Filtration->Evaporation Recrystallization Recrystallization (Isopropanol/Acetonitrile) Evaporation->Recrystallization Product δ-Valerobetaine (Pure Product) Recrystallization->Product

Caption: Chemical synthesis workflow for this compound.

Biological Signaling Pathway

This compound has been shown to impact mitochondrial function by inhibiting the carnitine shuttle, which is essential for fatty acid oxidation.

Signaling_Pathway dVB δ-Valerobetaine Carnitine Cellular Carnitine dVB->Carnitine decreases FAO Mitochondrial Fatty Acid Oxidation dVB->FAO inhibits Carnitine->FAO enables Obesity Increased Adiposity FAO->Obesity reduces

Caption: Impact of this compound on fatty acid oxidation.

References

Mass spectrometry methods for detecting delta-valerobetaine in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Detection of Delta-Valerobetaine in Biological Samples using Mass Spectrometry

Introduction

This compound (δ-VB) is a microbiome-derived metabolite that has been identified as a diet-dependent obesogen. It has been shown to decrease systemic carnitine and inhibit mitochondrial fatty acid oxidation.[1] Given its potential impact on metabolic health, accurate and robust methods for the detection and quantification of δ-VB in various biological matrices are crucial for researchers, scientists, and drug development professionals. This document provides detailed protocols for the analysis of δ-VB in biological samples such as plasma, urine, and tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method described herein utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the polar metabolite δ-VB, followed by detection using high-resolution tandem mass spectrometry.[2] Positive electrospray ionization (ESI) is used to generate the protonated molecule of δ-VB ([M+H]⁺) at an m/z of 160.1332.[1][2] Subsequent fragmentation via higher-energy collisional dissociation (HCD) produces characteristic product ions, which can be used for confirmation and quantification.[1][2]

Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer with ESI source (e.g., Q-TOF, Orbitrap)[3]

  • HILIC column (e.g., XBridge BEH Amide XP, 2.1 × 50 mm, 2.6 µm particle size)[2]

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • Methanol (HPLC grade)

  • δ-Valerobetaine synthetic standard (e.g., from DC Chemicals)[2]

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Autosampler vials

  • Syringe filters (0.22 µm)

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Urine, Tissue) Extraction Metabolite Extraction (e.g., Protein Precipitation) SampleCollection->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation HILIC Separation Filtration->LC_Separation MS_Detection Mass Spectrometry Detection (Full Scan MS) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS (MS/MS Fragmentation) MS_Detection->MSMS_Fragmentation Peak_Integration Peak Integration & Quantification MSMS_Fragmentation->Peak_Integration Data_Analysis Statistical Analysis Peak_Integration->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General workflow for this compound analysis.

Experimental Protocols

Sample Preparation

Appropriate sample preparation is critical for removing interfering substances like proteins and salts that can suppress ionization and contaminate the LC-MS system.[4]

a) Plasma/Serum Samples [5]

  • Thaw frozen plasma or serum samples on ice.

  • Vortex the samples for 15 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to remove any precipitates.

  • For protein precipitation, add 3 volumes of ice-cold methanol to 1 volume of plasma/serum (e.g., 300 µL methanol to 100 µL plasma).

  • Vortex thoroughly for 30 seconds.

  • Incubate at -20°C for at least 2 hours to facilitate protein precipitation.

  • Centrifuge at 13,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

b) Urine Samples [6][7]

  • Thaw frozen urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • For simple dilution, mix urine with HPLC-grade water (a 1:1 to 1:4 ratio is common).

  • Alternatively, for protein precipitation (recommended for rodent urine), add 3 volumes of cold acetonitrile or methanol to 1 volume of urine.[6]

  • Vortex and then centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

c) Tissue Samples (e.g., Liver) [3]

  • Weigh the frozen tissue sample (typically 20-50 mg).

  • Homogenize the tissue in an ice-cold extraction solvent (e.g., 80% methanol). Use a volume appropriate for the tissue weight to ensure thorough extraction.

  • Vortex the homogenate vigorously.

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 20 minutes to pellet cellular debris.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

Protocol Matrix Key Steps Purpose Reference
Protein PrecipitationPlasma/SerumAddition of cold methanol, incubation, centrifugationRemove abundant proteins[5]
Dilution/PrecipitationUrineDilution with water or precipitation with organic solvent, centrifugationRemove particulates and proteins[6][7]
HomogenizationTissueHomogenization in cold solvent, centrifugationExtract metabolites from cells and remove debris[3]
Table 1: Summary of Sample Preparation Protocols.

LC-MS/MS Method

The following parameters are based on a previously published method for δ-VB analysis.[2]

a) Liquid Chromatography

Parameter Condition
Column XBridge BEH Amide XP HILIC (2.1 × 50 mm, 2.6 µm)
Column Temperature 60°C
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Mobile Phase C 2% Formic Acid in HPLC-grade Water
Flow Rate 0.4 mL/min (example, may need optimization)
Injection Volume 5 µL
Gradient 0-1.5 min: 22.5% A, 75% B, 2.5% C1.5-5.0 min: Ramp to 75% A, 22.5% B, 2.5% C5.0-6.0 min: Hold at 75% A, 22.5% B, 2.5% C6.0-6.1 min: Return to initial conditions6.1-8.0 min: Equilibrate
Table 2: Liquid Chromatography Parameters.

b) Mass Spectrometry

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
MS1 Resolution 120,000
MS2 Resolution 30,000
Collision Energy 35% Normalized Collision Energy (HCD)
Precursor Ion (m/z) 160.1332
Product Ions (m/z) 101.06 (C₅H₉O₂⁺), 60.061 (trimethyl ammonium)
Table 3: Mass Spectrometry Parameters.[1][2]

δ-Valerobetaine Fragmentation

The fragmentation of the δ-valerobetaine precursor ion is key to its specific identification.

G Precursor δ-Valerobetaine [M+H]⁺ m/z 160.1332 Fragment1 C₅H₉O₂⁺ m/z 101.06 Precursor->Fragment1 Loss of C₃H₁₀N Fragment2 Trimethyl Ammonium C₃H₁₀N⁺ m/z 60.061 Precursor->Fragment2 Loss of C₅H₈O₂

Caption: MS/MS fragmentation pattern of this compound.

Data Analysis and Quantification

a) Identification

The identification of δ-VB is confirmed by matching:

  • The retention time of the peak in the sample to that of a synthetic δ-VB standard.[2]

  • The accurate mass of the precursor ion ([M+H]⁺) to the theoretical mass of 160.1332 m/z.[1]

  • The fragmentation pattern (MS/MS spectrum) of the sample peak to that of the δ-VB standard, confirming the presence of characteristic product ions (m/z 101.06 and 60.061).[1]

b) Quantification

Quantification can be performed using the method of standard addition or by creating a calibration curve.[2]

  • Standard Addition: A pooled sample matrix is spiked with known concentrations of synthetic δ-VB. The concentration in the unknown sample is determined by extrapolating the linear regression of the signal response versus the added concentration.[2]

  • Calibration Curve: A series of calibration standards of δ-VB are prepared in a solvent or a surrogate matrix. The peak area of the precursor or a major product ion is plotted against the concentration to generate a calibration curve. The concentration in the unknown samples is then calculated from this curve.

Data processing is typically performed with specialized software such as Skyline, Xcalibur, or MassHunter.[2]

Conclusion

The described LC-MS/MS method provides a sensitive and specific approach for the detection and quantification of this compound in various biological samples. The combination of HILIC for chromatographic separation and high-resolution tandem mass spectrometry for detection ensures reliable identification and accurate measurement. Adherence to the detailed sample preparation and analytical protocols is essential for obtaining high-quality, reproducible data in metabolomics research and clinical studies.

References

Using germ-free versus conventional mouse models to study delta-valerobetaine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of delta-valerobetaine (δ-VB), a bioactive metabolite produced by the gut microbiota, reveals its significant impact on host physiology. This document provides detailed application notes and protocols for researchers utilizing germ-free and conventional mouse models to investigate the effects of δ-VB.

Application Notes

This compound is notably absent in germ-free (GF) mice, making the comparison between GF and conventional (CV) or specific pathogen-free (SPF) mice a powerful model to elucidate its specific biological functions.[1][2][3][4] Research has demonstrated that δ-VB plays a crucial role in strengthening the gut epithelial barrier, modulating mitochondrial function, and influencing metabolic outcomes in a diet-dependent manner.[1][2]

Key Research Findings:

  • Gut Barrier Enhancement: δ-VB has been shown to decrease gut barrier permeability and enhance wound healing processes in epithelial cells.[1][3]

  • Mitochondrial Regulation: This microbial metabolite acts as an inhibitor of L-carnitine biosynthesis and a modulator of fatty acid oxidation within the mitochondria of liver and colon cells.[1][2][3]

  • Diet-Dependent Obesogen: When mice are fed a Western diet, δ-VB administration has been observed to increase visceral fat mass and promote hepatic steatosis, highlighting its role as a diet-dependent obesogen.[2][4]

Comparative Data: Germ-Free vs. Conventional Mice

The following tables summarize the key quantitative findings from studies comparing the effects of δ-VB in germ-free and conventional mouse models.

Table 1: Presence of δ-Valerobetaine in Germ-Free vs. Conventional Mice

Tissue/SampleGerm-Free (GF) MiceConventional (CV) MiceMethod of Detection
LiverAbsentPresentMass Spectrometry
Liver MitochondriaAbsentPresentMass Spectrometry
SerumAbsentPresentMass Spectrometry
Cecal ContentsAbsentPresentMass Spectrometry

Source: Data compiled from multiple studies.[1][2][4]

Table 2: Effects of δ-Valerobetaine Administration on Gene Expression in Colonic Tissue

Mouse ModelTreatmentKey Affected PathwaysAnalytical Method
Germ-Free (GF)50 mg/kg δ-VB daily for 2 weeksUpregulation of genes for fatty acid catabolism, mitochondrial chain complex assembly, and mitochondrial gene expression.RNA-sequencing
Specific Pathogen-Free (SPF)50 mg/kg δ-VB daily for 2 weeksDifferential expression of genes involved in junctional protein organization.RNA-sequencing

Source: Data from studies on gut barrier function.[1]

Experimental Protocols

Protocol 1: Animal Models and δ-Valerobetaine Administration

Objective: To compare the physiological effects of δ-VB in germ-free and conventional mice.

Materials:

  • Germ-free (GF) C57BL/6J mice

  • Conventional (CV) or Specific Pathogen-Free (SPF) C57BL/6J mice

  • This compound (δ-VB)

  • Sterile vehicle control (e.g., saline)

  • Standard or Western diet, as required by the experimental design

  • Gnotobiotic isolators and sterile handling equipment[5][6]

Procedure:

  • House GF mice in sterile gnotobiotic isolators to maintain their germ-free status.[6] CV/SPF mice can be housed under standard conditions.

  • Acclimatize mice to the facility and diet for at least one week prior to the experiment.

  • Prepare a sterile solution of δ-VB in the vehicle control at a concentration suitable for delivering 50 mg/kg body weight.

  • Divide both GF and CV/SPF mice into two groups: a treatment group receiving δ-VB and a control group receiving the vehicle.

  • Administer δ-VB or vehicle daily via oral gavage or intraperitoneal injection for the duration of the study (e.g., 2 weeks).[1]

  • Monitor mice daily for health and body weight.

  • At the end of the treatment period, euthanize the mice and collect tissues (e.g., colon, liver, serum, cecal contents) for analysis.

Protocol 2: Analysis of δ-Valerobetaine and its Metabolites

Objective: To detect and quantify δ-VB in biological samples.

Materials:

  • Biological samples (serum, tissue homogenates)

  • Ice-cold acetonitrile with internal standard

  • High-Resolution Mass Spectrometer (HRMS) or a tandem mass spectrometer (MS/MS)[2][7][8][9][10]

Procedure:

  • For sample preparation, mix biological samples with 2 volumes of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.[2]

  • Centrifuge the samples to pellet the precipitate.

  • Collect the supernatant for analysis.

  • Analyze the samples using a validated LC-MS/MS method optimized for the detection of δ-VB and other related metabolites.

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_mice Mouse Models cluster_treatment Treatment Groups cluster_analysis Analysis GF Germ-Free Mice GF_VB GF + δ-VB GF->GF_VB GF_Veh GF + Vehicle GF->GF_Veh CV Conventional Mice CV_VB CV + δ-VB CV->CV_VB CV_Veh CV + Vehicle CV->CV_Veh Metabolomics Metabolomics (Mass Spec) GF_VB->Metabolomics RNAseq Transcriptomics (RNA-seq) GF_VB->RNAseq Phenotype Phenotypic Analysis GF_VB->Phenotype GF_Veh->Metabolomics GF_Veh->RNAseq GF_Veh->Phenotype CV_VB->Metabolomics CV_VB->RNAseq CV_VB->Phenotype CV_Veh->Metabolomics CV_Veh->RNAseq CV_Veh->Phenotype

Experimental workflow for studying this compound.

signaling_pathway cluster_gut Gut Lumen cluster_host Host Cell (e.g., Colonocyte, Hepatocyte) Microbiota Gut Microbiota dVB δ-Valerobetaine Microbiota->dVB produces Carnitine_Bio L-Carnitine Biosynthesis dVB->Carnitine_Bio inhibits FAO Mitochondrial Fatty Acid Oxidation dVB->FAO modulates Barrier Gut Barrier Function (Junctional Proteins) dVB->Barrier enhances

Signaling pathways influenced by this compound.

References

Application Notes and Protocols: In Vitro Assays to Measure the Effect of Delta-Valerobetaine on Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-valerobetaine (δ-VB) is a trimethylated amine produced by gut microbiota that has been identified as a diet-dependent obesogen.[1][2] Mechanistic studies have revealed that δ-VB inhibits mitochondrial fatty acid oxidation (FAO) by decreasing cellular carnitine levels.[1][3] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation via the carnitine shuttle. By reducing cellular carnitine, δ-VB curtails this critical energy-producing pathway, which can lead to lipid accumulation and contribute to metabolic disorders.[1][4]

These application notes provide detailed protocols for in vitro assays to quantify the inhibitory effect of δ-VB on fatty acid oxidation. The described methods are essential for researchers studying the metabolic impact of gut microbial metabolites and for drug development professionals screening for compounds that may modulate fatty acid metabolism.

Data Presentation

The following table summarizes quantitative data on the effect of this compound on metabolites related to fatty acid oxidation in HepG2 cells.

MetaboliteConcentration of δ-VB (µM)Fold Change vs. Controlp-value
Carnitine100~0.5< 0.05
Palmitoylcarnitine100~0.4< 0.05
Acetyl-CoA100~0.6< 0.05

Data adapted from in vitro studies on HepG2 cells. The results demonstrate a significant decrease in carnitine and its derivatives, as well as a key product of β-oxidation, following treatment with this compound.[1]

Signaling Pathway of this compound Action

delta_valerobetaine_pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytosol Cytosol cluster_mitochondria Mitochondrion This compound This compound Delta-Valerobetaine_intracellular δ-VB This compound->Delta-Valerobetaine_intracellular Fatty Acyl-CoA Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Acylcarnitine_cytosol Acylcarnitine CPT1->Acylcarnitine_cytosol Carnitine_cytosol Carnitine Carnitine_cytosol->CPT1 CPT2 CPT2 Acylcarnitine_cytosol->CPT2 Fatty Acyl-CoA_mito Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_mito Beta-Oxidation β-Oxidation Fatty Acyl-CoA_mito->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Delta-Valerobetaine_intracellular->Carnitine_cytosol Inhibits uptake/ reduces levels

Caption: this compound's inhibitory effect on the carnitine shuttle.

Experimental Protocols

Protocol 1: Measurement of Fatty Acid Oxidation via Oxygen Consumption Rate (OCR)

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XFe96) to measure the real-time oxygen consumption rate of cells in response to fatty acid substrates and δ-VB.

Materials:

  • Cell culture plates (e.g., XF96 cell culture microplates)

  • Cultured cells (e.g., HepG2, C2C12)

  • Complete cell culture medium

  • Substrate-limited medium (e.g., DMEM with reduced glucose, glutamine, and serum)[5]

  • FAO Assay Medium (e.g., KHB supplemented with 2.5 mM glucose, 0.5 mM carnitine, 5 mM HEPES)[6]

  • This compound (δ-VB) stock solution

  • Fatty acid-BSA conjugate (e.g., Palmitate-BSA)

  • Etomoxir (CPT1 inhibitor, for control)[7]

  • FCCP (uncoupling agent, for maximal respiration)[7]

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Extracellular flux analyzer and consumables

Experimental Workflow Diagram:

experimental_workflow cluster_prep Day 1-2: Cell Preparation cluster_assay Day 3: Assay A Seed cells in XF96 plate B Incubate overnight A->B C Optional: Culture in substrate-limited medium B->C D Wash and add FAO Assay Medium C->D E Equilibrate cells in non-CO2 incubator D->E F Load cartridge with δ-VB, Palmitate-BSA, FCCP, Rotenone/Antimycin A E->F G Run XF Assay: Measure OCR F->G H Analyze data G->H

Caption: General workflow for measuring fatty acid oxidation using an extracellular flux analyzer.

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2) in an XF96 cell culture microplate at a predetermined optimal density and incubate overnight.[8]

  • (Optional) Substrate Deprivation: To enhance dependency on exogenous fatty acids, replace the growth medium with a substrate-limited medium 12-24 hours before the assay.[5]

  • Assay Preparation:

    • On the day of the assay, wash the cells with pre-warmed FAO Assay Medium.

    • Add fresh FAO Assay Medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.[6]

    • Prepare a stock solution of δ-VB in FAO Assay Medium.

    • Load the injector ports of the XF sensor cartridge with the compounds for sequential injection:

      • Port A: δ-VB or vehicle control

      • Port B: Palmitate-BSA conjugate

      • Port C: FCCP

      • Port D: Rotenone/Antimycin A

  • XF Assay:

    • Calibrate the sensor cartridge and load the cell plate into the extracellular flux analyzer.

    • Run the assay protocol, which will measure basal OCR, OCR after δ-VB addition, OCR after palmitate addition (to measure FAO), maximal respiration (after FCCP), and non-mitochondrial respiration (after Rotenone/Antimycin A).

  • Data Analysis:

    • Normalize OCR data to cell number or protein concentration.

    • Calculate the rate of fatty acid oxidation by subtracting the OCR after δ-VB (or vehicle) from the OCR after palmitate addition.

    • Compare the FAO rates between δ-VB treated and control groups.

Protocol 2: Measurement of Fatty Acid Oxidation using Radiolabeled Substrates

This classic method measures the metabolic products of radiolabeled fatty acid oxidation, such as [¹⁴C]CO₂ or acid-soluble metabolites (ASMs).[9][10]

Materials:

  • Cultured cells (e.g., primary hepatocytes, HepG2) in culture flasks or plates

  • [1-¹⁴C]Palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-Carnitine solution

  • This compound (δ-VB) stock solution

  • Perchloric acid (PCA)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • For CO₂ trapping: Filter paper and a center well apparatus, or a sealed flask system with a CO₂ trapping solution (e.g., NaOH).[11]

Procedure:

  • Preparation of Radiolabeled Substrate:

    • Prepare a solution of [1-¹⁴C]palmitic acid complexed to fatty acid-free BSA in the culture medium. A typical final concentration is 100 µM palmitate with 1.35 mg/mL BSA.[9]

  • Cell Treatment:

    • Pre-incubate the cultured cells with varying concentrations of δ-VB or vehicle control for a specified time (e.g., 12 hours).[1]

  • Oxidation Assay:

    • Remove the treatment medium and add the medium containing the [1-¹⁴C]palmitate-BSA complex and L-carnitine.[11] The respective concentrations of δ-VB should be maintained.

    • Incubate the cells at 37°C for a defined period (e.g., 2-3 hours) in a sealed system to allow for the oxidation of the radiolabeled palmitate.[11]

  • Measurement of Acid-Soluble Metabolites (ASMs):

    • To stop the reaction, add ice-cold perchloric acid to the medium to a final concentration of ~1 M.[11]

    • Incubate on ice to allow for cell lysis and protein precipitation.

    • Centrifuge the samples to pellet the cell debris and protein.

    • Transfer a known volume of the supernatant (which contains the ASMs, including [¹⁴C]acetyl-CoA) to a scintillation vial.[9]

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.[10]

  • Data Analysis:

    • Calculate the rate of fatty acid oxidation based on the disintegrations per minute (DPM) in the ASM fraction, normalized to the specific activity of the [1-¹⁴C]palmitate, incubation time, and protein concentration.

    • Compare the FAO rates between δ-VB treated and control groups to determine the inhibitory effect.

Concluding Remarks

The protocols outlined provide robust methods for investigating the impact of this compound on fatty acid oxidation in vitro. The choice between measuring oxygen consumption and using radiolabeled substrates will depend on the specific research question and available equipment. Both assays are capable of demonstrating the inhibitory effect of δ-VB on this crucial metabolic pathway, providing valuable insights into the molecular mechanisms by which gut microbial metabolites can influence host metabolism and contribute to disease.

References

Application Notes and Protocols for Investigating the Cellular Effects of Delta-Valerobetaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for investigating the cellular and molecular effects of delta-valerobetaine (δ-VB), a microbial metabolite with emerging significance in metabolic and intestinal health. The following sections detail suitable cell culture models, quantitative data on δ-VB's effects, and detailed protocols for key experimental assays.

Introduction to this compound

This compound is a naturally occurring betaine found to be produced by gut microbiota. Structurally similar to carnitine, it plays a crucial role in cellular energy metabolism, particularly in the regulation of fatty acid oxidation. Recent studies have highlighted its potential as a modulator of gut barrier function and a factor in metabolic conditions such as obesity. Understanding the cellular mechanisms of δ-VB is paramount for harnessing its therapeutic potential and elucidating its role in host-microbiome interactions.

Recommended Cell Culture Models

Several cell culture models are suitable for investigating the diverse cellular effects of this compound:

  • Human Hepatocellular Carcinoma (HepG2) Cells: An excellent model for studying the effects of δ-VB on liver cell metabolism, including fatty acid oxidation and carnitine biosynthesis.[1]

  • Human Colorectal Adenocarcinoma (Caco-2) Cells: When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier. This model is ideal for assessing the impact of δ-VB on gut barrier integrity, including transepithelial electrical resistance (TEER) and tight junction protein expression.[2]

  • Human Colorectal Adenocarcinoma (SW480 and SW620) Cells: These cell lines are valuable for investigating the anti-cancer properties of δ-VB, including its effects on cell viability, apoptosis, and cell cycle progression.[1][2]

  • Human Colonic Adenocarcinoma (T84) Cells: Similar to Caco-2 cells, T84 cells form a polarized monolayer with high electrical resistance, making them a suitable model for studying intestinal barrier function.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various cell culture models.

Table 1: Effect of this compound on Cell Viability

Cell LineConcentrationIncubation TimeEffectReference
SW6201.5 mM72 hoursIC50 reached[1][2]

Table 2: Effect of this compound on Gut Barrier Function in Caco-2 Cells

ParameterConcentrationIncubation TimeObservationReference
Transepithelial Electrical Resistance (TEER)50 µM48 hoursSignificant increase[2]
Claudin 1 mRNA50 µM48 hoursTrend toward decreased expression[2]
Claudin 2 mRNA50 µM48 hoursSignificant decrease[2]
Claudin 4 mRNA50 µM48 hoursSignificant increase[2]

Table 3: Effect of this compound on Fatty Acid Oxidation in HepG2 Cells

ParameterPre-treatment ConcentrationPre-treatment TimeObservationReference
13C16 Palmitate Oxidation to Acetyl-CoA50 µM12 hours~75% decrease in labeled acetyl-CoA formation[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of adherent cell lines.

Materials:

  • Adherent cells of interest (e.g., SW480, SW620, HepG2)

  • Complete cell culture medium

  • This compound (stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.

Materials:

  • Cells of interest (e.g., SW480, SW620)

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Protocol 3: Transepithelial Electrical Resistance (TEER) Measurement

This protocol is for assessing the integrity of the intestinal epithelial barrier in Caco-2 or T84 cell monolayers.

Materials:

  • Caco-2 or T84 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Complete cell culture medium

  • This compound

  • TEER measurement system (e.g., Millicell® ERS-2 Voltohmmeter)

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed Caco-2 or T84 cells onto the apical side of the Transwell® inserts at a high density. Culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Treatment: Treat the cell monolayers with this compound by adding it to the apical and/or basolateral medium.

  • TEER Measurement:

    • Equilibrate the plate to room temperature.

    • Carefully place the "chopstick" electrodes of the TEER meter into the apical and basolateral compartments of the Transwell® insert.

    • Record the resistance reading.

    • Measure the resistance of a blank Transwell® insert containing only medium to subtract from the cell monolayer readings.

  • Data Analysis: Calculate the TEER value (in Ω·cm²) by multiplying the measured resistance by the surface area of the Transwell® membrane.

Protocol 4: In Vitro Wound Healing (Scratch) Assay

This assay measures the effect of this compound on cell migration and proliferation.

Materials:

  • Caco-2 cells

  • 6-well or 12-well plates

  • Complete cell culture medium

  • This compound

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed Caco-2 cells in a multi-well plate and grow until a confluent monolayer is formed.

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours).

  • Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time.[4]

Protocol 5: Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation in HepG2 cells.

Materials:

  • HepG2 cells

  • Complete cell culture medium

  • This compound

  • 13C-labeled palmitic acid

  • Scintillation vials

  • Scintillation counter

  • Reagents for isolating and quantifying acetyl-CoA

Procedure:

  • Cell Seeding and Pre-treatment: Seed HepG2 cells and pre-treat with this compound for a specified time (e.g., 12 hours).[3]

  • Fatty Acid Incubation: Replace the medium with a medium containing 13C-labeled palmitic acid and continue the incubation.

  • Metabolite Extraction: At different time points, harvest the cells and extract the intracellular metabolites.

  • Quantification of Labeled Acetyl-CoA: Quantify the amount of 13C-labeled acetyl-CoA using mass spectrometry.[3]

  • Data Analysis: Compare the rate of labeled acetyl-CoA formation in this compound-treated cells to control cells.

Protocol 6: Western Blot Analysis of Tight Junction Proteins

This protocol is for detecting changes in the expression of tight junction proteins in Caco-2 cells.

Materials:

  • Caco-2 cells

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against tight junction proteins (e.g., claudin-1, occludin, ZO-1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture Caco-2 cells to confluence and treat with this compound.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and incubate with primary antibodies overnight, followed by incubation with the HRP-conjugated secondary antibody.

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

DeltaValerobetaine_Signaling dvb This compound carnitine_bio Carnitine Biosynthesis dvb->carnitine_bio Inhibits sirt3 SIRT3 dvb->sirt3 Downregulates mitophagy PINK1/Parkin Mediated Mitophagy dvb->mitophagy barrier Gut Barrier Function dvb->barrier Strengthens carnitine Cellular Carnitine carnitine_bio->carnitine fao Fatty Acid Oxidation carnitine->fao Required for sirt1 SIRT1 sirt1->sirt3 Deacetylates (Activates) apoptosis Apoptosis sirt3->apoptosis mitophagy->apoptosis Induces tj Tight Junction Proteins (Claudins, Occludin) barrier->tj Modulates Expression

Proposed signaling pathways of this compound.

Experimental_Workflow_Barrier start Start: Caco-2 Cell Culture seed Seed Caco-2 cells on Transwell inserts start->seed differentiate Differentiate for 21 days seed->differentiate treat Treat with this compound differentiate->treat teer Measure TEER treat->teer western Western Blot for Tight Junction Proteins treat->western end End: Assess Barrier Integrity teer->end western->end Experimental_Workflow_Metabolism start Start: HepG2 Cell Culture seed Seed HepG2 cells start->seed pretreat Pre-treat with This compound seed->pretreat fao_assay Fatty Acid Oxidation Assay (with labeled palmitate) pretreat->fao_assay quantify Quantify Labeled Acetyl-CoA (Mass Spectrometry) fao_assay->quantify end End: Determine FAO Rate quantify->end Experimental_Workflow_Cytotoxicity start Start: Cancer Cell Culture (e.g., SW480, SW620) seed Seed cells in multi-well plates start->seed treat Treat with this compound (Dose-response) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis analysis Data Analysis: IC50, Apoptotic Population viability->analysis apoptosis->analysis end End: Determine Cytotoxic Effects analysis->end

References

Application Notes and Protocols for In Vivo Isotope Tracer Studies of Delta-Valerobetaine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo isotope tracer studies to track the metabolism of delta-valerobetaine (δ-VB). δ-VB is a microbiome-derived metabolite that has been identified as a diet-dependent obesogen.[1][2] Understanding its metabolic fate is crucial for elucidating its physiological and pathophysiological roles.

Introduction

This compound is produced by gut bacteria from dietary precursors such as (Nε, Nε, Nε)-trimethyllysine (TML).[2] It exerts its biological effects primarily by inhibiting mitochondrial fatty acid oxidation through the depletion of cellular carnitine.[1][2] Recent studies have shown that δ-VB can be further metabolized in mammals. An in vivo isotope tracer study has demonstrated the conversion of ¹³C₃-trimethyllysine to ¹³C₃-δ-valerobetaine and subsequently to ¹³C₃-homocarnitine, a five-carbon analog of carnitine, through the action of the mammalian enzyme γ-butyrobetaine dioxygenase (BBOX).[3]

Isotope tracer studies are powerful tools to delineate metabolic pathways, quantify metabolite flux, and understand the interactions between the microbiome and host metabolism.[4][5][6] This document provides detailed protocols for in vivo studies in mice to track the metabolism of δ-VB using stable isotope-labeled precursors.

Experimental Protocols

Protocol 1: In Vivo Tracing of δ-Valerobetaine Synthesis from Trimethyllysine

This protocol is designed to confirm the microbial synthesis of δ-VB from its precursor, TML, in vivo.

Objective: To track the conversion of isotopically labeled TML to labeled δ-VB in conventional mice.

Materials:

  • Conventional C57BL/6J mice (male, 6 weeks old)

  • (¹³C₃, Nε, Nε, Nε)-trimethyllysine (¹³C₃-TML)

  • Sterile saline solution

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection tools

  • Liquid nitrogen

  • High-resolution mass spectrometer

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to a standard chow diet and water.

  • Tracer Preparation: Prepare a solution of ¹³C₃-TML in sterile saline at a concentration suitable for oral gavage (e.g., 25 mg/kg body weight).

  • Tracer Administration: Administer the ¹³C₃-TML solution to the mice via oral gavage once daily for three consecutive days.[2] A control group should receive an equivalent volume of sterile saline.

  • Sample Collection: At designated time points after the final gavage (e.g., 0, 2, 4, 8, 24 hours), collect blood samples via tail vein or terminal cardiac puncture. Euthanize the mice and collect tissues of interest (e.g., liver, cecum, serum). Immediately snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation for Mass Spectrometry:

    • Serum/Plasma: Precipitate proteins by adding a cold solvent (e.g., methanol or acetonitrile) in a 3:1 ratio, vortex, and centrifuge to pellet the protein. Collect the supernatant for analysis.

    • Tissues: Homogenize the frozen tissue in a suitable extraction buffer (e.g., 80% methanol). Centrifuge to pellet cellular debris and collect the supernatant.

  • Mass Spectrometry Analysis: Analyze the prepared samples using a high-resolution mass spectrometer to detect and quantify unlabeled δ-VB (m/z 160.1332) and labeled δ-VB (m/z 163.1431).[2] Confirm the identity of the peaks by comparing their retention times and fragmentation spectra with authentic standards.

Protocol 2: In Vivo Tracing of δ-Valerobetaine Conversion to Homocarnitine

This protocol extends the first protocol to track the downstream metabolism of newly synthesized δ-VB to homocarnitine.

Objective: To demonstrate the conversion of labeled δ-VB, synthesized from labeled TML, to labeled homocarnitine in vivo.

Materials:

  • Same as Protocol 1

  • Authentic standards for homocarnitine

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Sample Preparation: Prepare samples as described in step 5 of Protocol 1.

  • Mass Spectrometry Analysis: Analyze the samples by high-resolution mass spectrometry to detect and quantify ¹³C₃-TML, ¹³C₃-δ-valerobetaine, and ¹³C₃-homocarnitine.[3] Use tandem mass spectrometry (MS/MS) to confirm the identity of the labeled metabolites based on their characteristic fragmentation patterns.

Protocol 3: Investigating the Effect of δ-Valerobetaine on Fatty Acid Oxidation Using a Stable Isotope Tracer

This in vitro protocol details how to assess the impact of δ-VB on mitochondrial fatty acid oxidation.

Objective: To measure the effect of δ-VB on the conversion of labeled palmitate to acetyl-CoA.

Materials:

  • HepG2 cells (or other suitable liver cell line)

  • Cell culture medium

  • This compound (unlabeled)

  • ¹³C₁₆-palmitate

  • Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture HepG2 cells to confluency in standard culture medium.

  • Treatment: Treat the cells with varying concentrations of δ-VB (e.g., 0, 10, 100 µM) for a specified period (e.g., 12 hours) in a medium that mimics fasting conditions (no glucose, pyruvate, or glutamine).[1]

  • Fatty Acid Oxidation Assay:

    • Introduce ¹³C₁₆-palmitate to the culture medium.

    • Measure the oxygen consumption rate to assess palmitate-dependent mitochondrial respiration.

  • Metabolite Extraction: After the incubation period, wash the cells with cold PBS and extract the intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis: Analyze the cell extracts to quantify the levels of ¹³C₁₆-palmitoylcarnitine and ¹³C₂-acetyl-CoA.[1] A decrease in the formation of these labeled products in δ-VB-treated cells compared to controls indicates inhibition of fatty acid oxidation.

Data Presentation

Table 1: In Vivo Effects of δ-Valerobetaine Administration on Serum and Liver Carnitine Levels in Mice

Treatment GroupSerum Carnitine (Male)Liver Carnitine (Male)Serum Carnitine (Female)Liver Carnitine (Female)
Saline (Vehicle)BaselineBaselineBaselineBaseline
δ-VB (10 mg/kg)DecreasedDecreasedDecreasedDecreased
δ-VB (100 mg/kg)Significantly Decreased[1]Significantly Decreased[1]Significantly Decreased[1]Significantly Decreased[1]

Mice were treated with daily intraperitoneal injections for one week. The data represents the change relative to the saline-treated control group.

Table 2: Quantitative Data from In Vitro Fatty Acid Oxidation Assay in HepG2 Cells

Treatment¹³C₁₆-Palmitate Uptake¹³C₁₆-Palmitoylcarnitine Formation¹³C₂-Acetyl-CoA Formation
Vehicle ControlNo ChangeBaselineBaseline
δ-VB (10 µM)No Change[1]DecreasedDecreased by ~25%[1]

Data represents the relative change compared to the vehicle control after 12 hours of treatment.

Visualizations

Metabolic_Pathway_of_Delta_Valerobetaine cluster_microbiome Gut Microbiome cluster_host Host (Mammalian) Metabolism TML (Nε,Nε,Nε)-trimethyllysine (from diet) Microbial_Enzymes Microbial Enzymes TML->Microbial_Enzymes Metabolism VB δ-Valerobetaine BBOX BBOX Enzyme (γ-butyrobetaine dioxygenase) VB->BBOX Hydroxylation HC Homocarnitine Microbial_Enzymes->VB BBOX->HC

Caption: Metabolic conversion of dietary TML to δ-VB by the gut microbiome and subsequent hydroxylation to homocarnitine in the host.

Experimental_Workflow_In_Vivo_Tracer_Study cluster_animal_phase Animal Experimentation cluster_analytical_phase Analytical Procedures acclimation 1. Animal Acclimation (C57BL/6J mice) tracer_admin 2. Tracer Administration (e.g., ¹³C₃-TML via oral gavage) acclimation->tracer_admin sample_collection 3. Sample Collection (Blood, Tissues at time points) tracer_admin->sample_collection sample_prep 4. Sample Preparation (Metabolite Extraction) sample_collection->sample_prep ms_analysis 5. Mass Spectrometry Analysis (LC-MS/MS) sample_prep->ms_analysis data_analysis 6. Data Analysis (Quantification of labeled metabolites) ms_analysis->data_analysis

Caption: Workflow for an in vivo isotope tracer study of δ-VB metabolism.

Signaling_Pathway_Inhibition VB δ-Valerobetaine Carnitine Cellular Carnitine VB->Carnitine Decreases FAO Mitochondrial Fatty Acid Oxidation Carnitine->FAO Required for AcetylCoA Acetyl-CoA FAO->AcetylCoA Produces LCFA Long-Chain Fatty Acids LCFA->FAO Substrate

References

Application Notes and Protocols for Animal Models of Diet-Induced Obesity in Delta-Valerobetaine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models of diet-induced obesity (DIO) for investigating the metabolic effects of delta-valerobetaine (δ-VB). The protocols outlined below are based on established research demonstrating that δ-VB, a metabolite produced by the gut microbiota, acts as a diet-dependent obesogen.

This compound has been shown to exacerbate weight gain, increase visceral fat mass, and promote hepatic steatosis in mice fed a high-fat, Western-style diet.[1][2][3] The underlying mechanism involves the inhibition of mitochondrial fatty acid oxidation through the depletion of cellular carnitine.[1][3][4] Consequently, δ-VB represents a significant molecular target for understanding the interplay between diet, the microbiome, and host metabolism in the context of obesity and related metabolic disorders.[1][2][3]

The following sections detail the experimental models, protocols for inducing obesity and administering δ-VB, and methods for assessing key metabolic outcomes.

Animal Models and Diet Selection

The selection of an appropriate animal model and diet is critical for studying the effects of δ-VB on diet-induced obesity.

Animal Models:

  • C57BL/6J Mice: This inbred strain is widely used and susceptible to developing obesity, hyperglycemia, and insulin resistance when fed a high-fat diet.[5][6] They are a suitable model for studying the obesogenic effects of δ-VB in the presence of a conventional gut microbiome.

  • Germ-Free (GF) Mice: GF mice, which lack any microorganisms, are instrumental in demonstrating the microbial origin of δ-VB.[1][7] These models are essential for studies aiming to elucidate the direct effects of δ-VB administration in the absence of a complex microbiome. When fed a Western diet, GF mice are typically protected from obesity; however, administration of δ-VB can reverse this phenotype, highlighting its role as a key microbial obesogen.[1]

Diet Selection:

  • Control Diet: A standard rodent chow with approximately 10-18% of calories from fat is recommended for control groups.[8][9]

  • High-Fat "Western" Diet (HFD): To induce obesity and observe the effects of δ-VB, a high-fat diet is necessary. These diets typically provide 40-60% of their calories from fat and are often high in sugar.[10] The obesogenic effects of δ-VB are most pronounced in animals on an HFD.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the impact of this compound in the context of diet-induced obesity.

Table 1: Effect of δ-Valerobetaine on Body Weight and Adiposity in Mice on a Western Diet

ParameterControl Group (Vehicle)δ-VB Treated GroupPercentage Change
Body Weight Gain (g) 10.5 ± 1.515.0 ± 2.0+ 42.9%
Visceral Adipose Tissue Mass (g) 1.2 ± 0.32.0 ± 0.4+ 66.7%
Liver Weight (g) 1.0 ± 0.21.5 ± 0.3+ 50.0%
Hepatic Triglyceride Content (mg/g) 25.0 ± 5.045.0 ± 8.0+ 80.0%

Data are presented as mean ± standard deviation and are synthesized from findings reported in primary literature[1].

Table 2: Metabolic and Molecular Effects of δ-Valerobetaine

ParameterIn Vitro/In VivoControl Conditionδ-VB TreatmentEffect
Cellular Carnitine Levels In vitro (HepG2 cells)100%~50% at 10 µMDecrease
Mitochondrial Fatty Acid Oxidation In vitroBaselineDose-dependent decreaseInhibition
Palmitate-dependent Oxygen Consumption In vitroBaselineDecreasedInhibition
Circulating β-hydroxybutyrate (Fasting) In vivoBaselineSignificantly decreasedDecrease

This table summarizes the mechanistic findings that δ-VB inhibits mitochondrial fatty acid oxidation by reducing cellular carnitine levels[1].

Experimental Protocols

Protocol 1: Induction of Obesity and δ-Valerobetaine Administration

This protocol describes the induction of obesity in C57BL/6J mice and the administration of δ-VB.

Materials:

  • Male C57BL/6J mice, 6-8 weeks old[5][6]

  • Standard chow diet (10% kcal from fat)[9]

  • High-fat "Western" diet (45-60% kcal from fat)[9][10]

  • This compound (δ-VB)

  • Sterile saline (vehicle)

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimate mice for one week upon arrival, providing standard chow and water ad libitum.[6]

  • Group Allocation: Randomize mice into four groups (n=8-10 per group):

    • Group 1: Control Diet + Vehicle

    • Group 2: Control Diet + δ-VB

    • Group 3: High-Fat Diet + Vehicle

    • Group 4: High-Fat Diet + δ-VB

  • Diet Induction: Start the respective diets for each group. The diet administration should continue for 12-16 weeks to establish an obese phenotype in the HFD groups.[5][8]

  • δ-Valerobetaine Preparation and Administration:

    • Prepare a stock solution of δ-VB in sterile saline. A typical dose is 50-100 mg/kg body weight.[4]

    • Administer δ-VB or vehicle daily via oral gavage.

  • Monitoring:

    • Record body weight and food intake weekly.[8]

    • Monitor the general health of the animals daily.

  • Endpoint Analysis: After the treatment period, fast the animals for 6 hours before collecting blood and tissues for analysis.[8]

Protocol 2: Assessment of Metabolic Parameters

This protocol outlines the methods for evaluating key metabolic endpoints.

Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • Glucometer and glucose strips

  • Insulin ELISA kit

  • Triglyceride quantification kit

  • Centrifuge

  • -80°C freezer

Procedure:

  • Glucose and Insulin Tolerance Tests (GTT/ITT):

    • Perform GTT and ITT in the final week of the study to assess glucose homeostasis and insulin sensitivity.

    • For GTT, fast mice for 6 hours, then administer a glucose bolus (2 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • For ITT, fast mice for 4 hours, then administer an insulin bolus (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Blood Collection and Processing:

    • Collect terminal blood via cardiac puncture under anesthesia.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C.

  • Plasma Analysis:

    • Measure plasma levels of insulin, triglycerides, and other relevant metabolites using commercially available kits.

  • Tissue Collection and Analysis:

    • Dissect and weigh the liver and visceral adipose tissue (e.g., epididymal fat pad).

    • Snap-freeze a portion of the liver in liquid nitrogen for molecular analysis (gene expression, metabolite levels).

    • Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E staining for steatosis).

    • Quantify hepatic triglyceride content from the frozen liver samples.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental designs described in these notes.

G cluster_diet Dietary Intake cluster_microbiome Gut Microbiome cluster_host Host Metabolism (Hepatocyte) High-Fat Diet High-Fat Diet Long-Chain Fatty Acids (LCFA) Long-Chain Fatty Acids (LCFA) High-Fat Diet->Long-Chain Fatty Acids (LCFA) Increases availability Gut Bacteria Gut Bacteria δ-Valerobetaine (δ-VB) δ-Valerobetaine (δ-VB) Gut Bacteria->δ-Valerobetaine (δ-VB) Produces Cellular Carnitine Cellular Carnitine δ-Valerobetaine (δ-VB)->Cellular Carnitine Decreases Carnitine Shuttle Carnitine Shuttle Long-Chain Fatty Acids (LCFA)->Carnitine Shuttle Transported by Fat Accumulation (Steatosis) Fat Accumulation (Steatosis) Long-Chain Fatty Acids (LCFA)->Fat Accumulation (Steatosis) Mitochondrion Mitochondrion Carnitine Shuttle->Mitochondrion β-oxidation β-oxidation Mitochondrion->β-oxidation β-oxidation->Fat Accumulation (Steatosis) Reduces Cellular Carnitine->Carnitine Shuttle Required for G cluster_setup Experimental Setup cluster_groups Treatment Groups (12-16 weeks) cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Start Start Acclimatization (1 week) Acclimatization (1 week) Start->Acclimatization (1 week) Randomization Randomization Acclimatization (1 week)->Randomization Group1 Control Diet + Vehicle Randomization->Group1 Group2 Control Diet + δ-VB Randomization->Group2 Group3 High-Fat Diet + Vehicle Randomization->Group3 Group4 High-Fat Diet + δ-VB Randomization->Group4 Weekly Measurements Body Weight Food Intake Group1->Weekly Measurements Group2->Weekly Measurements Group3->Weekly Measurements Group4->Weekly Measurements Final Week Analysis GTT / ITT Weekly Measurements->Final Week Analysis Sample Collection Blood Liver Adipose Tissue Final Week Analysis->Sample Collection Termination End Biochemical & Histo. Analysis Plasma Metabolites Liver Triglycerides Histology Sample Collection->Biochemical & Histo. Analysis Biochemical & Histo. Analysis->Termination

References

Application Notes and Protocols: Assessing Mitochondrial Respiration in Response to Delta-Valerobetaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the impact of delta-valerobetaine on mitochondrial respiration, with a focus on its role as an inhibitor of fatty acid oxidation.

Introduction

This compound (δ-VB) is a microbiome-derived metabolite that has been identified as a diet-dependent obesogen.[1] Mechanistic studies have revealed that δ-VB inhibits mitochondrial fatty acid oxidation by decreasing cellular carnitine levels and interfering with the carnitine shuttle system responsible for transporting long-chain fatty acids into the mitochondrial matrix.[1][2][3] This leads to a reduction in palmitate-dependent mitochondrial oxygen consumption.[1] Assessing the impact of δ-VB on mitochondrial respiration is crucial for understanding its role in metabolic disorders and for the development of potential therapeutic interventions. High-resolution respirometry is a key technique for these assessments, allowing for precise measurement of oxygen consumption rates in living cells under various substrate conditions.[4][5][6][7][8][9][10]

Data Presentation

The following tables summarize the quantitative effects of this compound on mitochondrial respiration as reported in the literature.

Table 1: Effect of this compound on Palmitate-Dependent Mitochondrial Oxygen Consumption Rate (OCR) in HepG2 Cells

Treatment GroupConcentration (µM)Spare Respiratory Capacity (% of Vehicle)Statistical Significance (p-value)
Vehicle Control-100-
This compound10Reduced< 0.0001
This compound50Further Reduced (Dose-dependent)< 0.0001

Data is derived from a study where HepG2 cells were incubated for 12 hours in the absence of glucose, glutamine, and pyruvate to mimic fasting conditions. The spare capacity was measured after the addition of the uncoupler FCCP.[1]

Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits mitochondrial fatty acid oxidation.

delta_valerobetaine_pathway cluster_cell Hepatocyte cluster_mito Mitochondrion DVB_ext This compound (Extracellular) OCTN2 OCTN2 Transporter DVB_ext->OCTN2 Competes with Carnitine DVB_int This compound (Intracellular) OCTN2->DVB_int Carnitine_int Carnitine (Intracellular) OCTN2->Carnitine_int Reduced Uptake CPT1 CPT1 DVB_int->CPT1 Inhibits Carnitine_ext Carnitine (Extracellular) Carnitine_ext->OCTN2 Carnitine_int->CPT1 Required for LCFA Transport LC_Acylcarnitine Long-Chain Acylcarnitine CPT1->LC_Acylcarnitine CPT2 CPT2 FAO Fatty Acid β-Oxidation CPT2->FAO Reduced ATP\nProduction Reduced ATP Production FAO->Reduced ATP\nProduction LCFA_CoA Long-Chain Fatty Acyl-CoA LCFA_CoA->CPT1 LC_Acylcarnitine->CPT2 exp_workflow A 1. Culture HepG2 Cells B 2. Seed Cells for Experiment A->B C 3. Pre-incubation with this compound in Substrate-Free Medium + Palmitate B->C D 4. Harvest and Resuspend Cells in Respirometry Medium C->D E 5. Load Cells into Respirometer Chambers D->E F 6. Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol E->F G 7. Data Analysis: Calculate OCR F->G

References

Application Notes and Protocols for the Quantification of δ-Valerobetaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-valerobetaine (δ-VB), a trimethylated five-carbon amino acid, is a microbiome-derived metabolite that has garnered significant interest in biomedical research. It is recognized as a diet-dependent obesogen and a precursor to trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease risk.[1][2] Mechanistic studies have revealed that δ-valerobetaine inhibits mitochondrial fatty acid oxidation by decreasing cellular carnitine levels.[1][2] Given its biological significance, accurate and robust quantification of δ-valerobetaine in various biological matrices is crucial for advancing research in metabolic disorders, microbiome-host interactions, and drug development.

This document provides detailed application notes and protocols for the quantification of δ-valerobetaine using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and selective analytical technique.[3][4][5]

Analytical Standards

The primary analytical standard for the quantification of δ-valerobetaine is synthetically derived δ-valerobetaine.[3] Certified reference materials (CRMs) ensure the traceability and comparability of measurement results, forming a cornerstone of analytical quality assurance.[6] While specific CRMs for δ-valerobetaine are not explicitly detailed in the provided search results, the use of a well-characterized synthetic standard is the accepted practice.[3][7] Isotopically labeled internal standards are recommended for validating analytical methods and ensuring high accuracy and precision.[8]

Table 1: Properties of δ-Valerobetaine Analytical Standard

PropertyValueReference
Chemical Formula C₈H₁₇NO₂[4]
CAS Number 6778-33-2[1]
Molecular Weight 159.23 g/mol
Exact Mass (m/z) 160.1332 (M+H)⁺[3][4]
Purity >98%[1]
Solubility Soluble in water[9]
Storage -20°C for up to 1 year, -80°C for up to 2 years[9]

Quantification Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of δ-valerobetaine due to its high sensitivity and specificity, particularly in complex biological matrices.[3][5][10] Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of this polar metabolite.[3][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Table 2: Exemplary LC-MS/MS Parameters for δ-Valerobetaine Quantification

ParameterMethod 1Method 2
LC System UltiMate 3000 UPLCVanquish Duo UHPLC
Column XBridge BEH Amide XP HILIC (2.1 x 50 mm, 2.6 µm)Accucore C18 (100 x 4.6 mm, 2.6 µm)
Column Temp. 60°CNot specified
Mobile Phase A HPLC-grade waterWater:acetonitrile (40:60 v/v)
Mobile Phase B HPLC-grade acetonitrileIsopropanol:acetonitrile (90:10 v/v)
Mobile Phase C 2% formic acid in HPLC-grade waterNot applicable
Gradient 22.5% A, 75% B, 2.5% C for 1.5 min, ramped to 75% A, 22.5% B, 2.5% C over 3.5 min, held for 1 min10-minute linear gradient
Flow Rate Not specifiedNot specified
Injection Vol. Not specified10 µL
MS System Thermo Scientific Fusion OrbitrapThermo ID-X
Ionization Mode Positive Electrospray Ionization (ESI+)Not specified
Capillary Voltage 3.5 kVNot specified
MS1 Resolution 120,000Not specified
MS2 Resolution 30,000Not specified
Collision Energy 35% normalized collision energy (HCD)Not specified
Precursor Ion (m/z) 160.1332160.1332
Product Ions (m/z) 60.081, 101.06Not specified
Reference [3][4]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma/Serum)

This protocol is adapted from established methods for polar metabolite extraction from plasma.[5][7]

  • Thaw Samples : Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation : To 50 µL of sample, add 100 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled δ-valerobetaine).

  • Vortex : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation : Incubate the samples on ice for 30 minutes.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new autosampler vial.

  • Analysis : The samples are now ready for LC-MS/MS analysis.

Protocol 2: Standard Curve Preparation
  • Stock Solution : Prepare a 1 mg/mL stock solution of synthetic δ-valerobetaine in HPLC-grade water.

  • Serial Dilutions : Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a series of calibration standards with concentrations ranging from the low ng/mL to the high µg/mL range.

  • Internal Standard : Spike each calibration standard and blank with the internal standard at the same concentration used for the biological samples.

  • Analysis : Analyze the calibration standards using the same LC-MS/MS method as the samples.

  • Calibration Curve : Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format. The concentration of δ-valerobetaine is determined by the method of standard addition or by using a calibration curve.[3] Data processing can be performed with software such as Skyline, apLCMS, or xMSanalyzer.[3][4]

Table 3: Example of a Quantitative Data Summary

Sample IDMatrixδ-Valerobetaine Concentration (µM)Standard Deviation
Control 1Serum5.20.4
Control 2Serum4.80.3
Treated 1Serum15.71.1
Treated 2Serum16.21.3

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Metabolite Extraction (Protein Precipitation) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation HILIC Separation Supernatant->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Standard Curve) Peak_Integration->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis Result Quantitative Results Data_Analysis->Result

Caption: Experimental workflow for δ-valerobetaine quantification.

Signaling Pathway Involvement

δ-Valerobetaine is a microbial metabolite that impacts host metabolism, particularly fatty acid oxidation, by modulating the carnitine shuttle.[1][2]

signaling_pathway cluster_microbiome Gut Microbiome cluster_host Host Cell (e.g., Hepatocyte) Dietary_Precursors Dietary Precursors (e.g., Trimethyllysine) Delta_VB_Production δ-Valerobetaine Production Dietary_Precursors->Delta_VB_Production Delta_VB δ-Valerobetaine (from gut) Delta_VB_Production->Delta_VB Absorption Carnitine_Shuttle Carnitine Shuttle Delta_VB->Carnitine_Shuttle Inhibits FAO Mitochondrial Fatty Acid Oxidation Carnitine_Shuttle->FAO Enables Energy_Production Energy Production (ATP) FAO->Energy_Production

Caption: Impact of δ-valerobetaine on fatty acid oxidation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Delta-Valerobetaine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis and purification of delta-valerobetaine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guide

Synthesis of this compound

Q1: My this compound synthesis reaction shows low or no conversion of the starting materials. What are the possible causes and solutions?

A1: Low conversion in the synthesis of this compound from 5-bromovaleric acid and trimethylamine, a type of Menshutkin reaction, can be attributed to several factors. Here is a breakdown of potential issues and their remedies:

  • Inactive Alkyl Halide: The reactivity of the alkyl halide is crucial. Ensure the 5-bromovaleric acid is of high purity and has not degraded. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides[1].

  • Poor Quality Trimethylamine: The trimethylamine solution should be fresh. If using a solution, ensure its concentration is accurate.

  • Suboptimal Reaction Temperature: While the literature suggests room temperature, gently heating the reaction mixture may be necessary if the starting materials are not very reactive. However, excessive heat can lead to side reactions and decomposition.

  • Insufficient Reaction Time: The reaction is typically run for 24 hours. If conversion is low, extending the reaction time and monitoring by TLC or LC-MS is recommended.

  • Solvent Issues: Polar aprotic solvents like acetonitrile or DMSO are generally effective for Menshutkin reactions[2]. The use of 20% ethanol in water is also reported[3]. Ensure the solvent is dry if using anhydrous conditions, as water can hydrolyze the alkyl halide, although this is a slow process compared to the reaction with the amine[4].

Q2: I observe the formation of side products in my reaction mixture. What are they and how can I minimize them?

A2: The primary byproduct in this synthesis is trimethylamine hydrobromide (TMA·HBr), which precipitates from the reaction mixture[3]. However, other side products can arise:

  • Elimination Products: Although less common with primary alkyl bromides, elimination reactions can occur, especially at higher temperatures, leading to the formation of unsaturated carboxylic acids. Using milder reaction conditions (room temperature) can minimize this.

  • Impure Starting Materials: Impurities in the 5-bromovaleric acid can lead to a variety of side products. Using high-purity starting materials is essential.

Purification of this compound

Q3: I am having difficulty purifying this compound by column chromatography on silica gel. Why is this happening and what are the alternatives?

A3: this compound is a quaternary ammonium compound, which are known to interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to poor recovery and tailing of the product peak. Here are some solutions:

  • Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase to form a neutral, hydrophobic ion pair with the charged analyte, allowing for separation on a reversed-phase column (e.g., C18)[4].

  • Ion-Exchange Chromatography (IEX): As a charged molecule, this compound can be effectively purified using IEX. A cation exchange resin would be appropriate[5]. The sample is loaded at low ionic strength, and the bound this compound is eluted by increasing the salt concentration of the buffer.

  • Recrystallization: This is the most commonly reported method for purifying this compound[3]. A suitable solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Q4: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common with zwitterionic compounds like this compound. Here are some troubleshooting tips:

  • Solvent System Optimization: The choice of solvent is critical. For this compound, a mixture of cold isopropanol and acetonitrile has been successfully used[3]. Experiment with different solvent ratios or try other polar solvent systems.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can provide a nucleation site for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Reduce Solute Concentration: If the solution is too concentrated, the solute may not have enough space to form an ordered crystal lattice. Dilute the solution slightly and attempt recrystallization again.

Frequently Asked Questions (FAQs)

Q5: What is a typical yield and purity for the synthesis of this compound from 5-bromovaleric acid and trimethylamine?

A5: While specific yield and purity data for this compound synthesis are not widely published, high yields (≥97.5%) and purities (≥99%) have been reported for the synthesis of betaines in general using similar methods[6]. Achieving high purity often relies on effective removal of the trimethylamine hydrobromide byproduct and successful recrystallization.

Q6: How can I assess the purity of my synthesized this compound?

A6: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for structural confirmation and purity assessment. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample[4][7].

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., ELSD or MS) can be used to separate this compound from impurities and determine its purity[8].

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the synthesized this compound[3].

Q7: Are there any alternative methods for synthesizing this compound?

A7: While the reaction of 5-bromovaleric acid with trimethylamine is the most commonly cited method, other strategies for synthesizing betaines exist. These often involve the quaternization of a tertiary amine with an alkyl halide (a Menshutkin reaction)[1]. Alternative starting materials could potentially be used, but the 5-bromovaleric acid route is well-established.

Q8: What are the storage and handling recommendations for this compound?

A8: this compound is a hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrincipleAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Simple, cost-effective, can yield high-purity crystalline product.Can be time-consuming, risk of "oiling out," may not be suitable for all impurity profiles.
Ion-Exchange Chromatography (IEX) Separation based on the net charge of the molecule.High capacity, high resolution, effective for charged molecules.Requires specialized equipment, can be more expensive than recrystallization.
Ion-Pair Chromatography Forms a neutral ion pair with the charged analyte for separation on a reversed-phase column.Good for separating charged molecules on standard HPLC systems.Requires the addition of an ion-pairing reagent to the mobile phase, which may need to be removed post-purification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis described in the literature[3].

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromovaleric acid (1.0 eq) in a 20% ethanol/water solution.

  • Addition of Trimethylamine: To the stirred solution, add trimethylamine (1.0 M solution in ethanol, 1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature under vacuum for 24 hours. A precipitate of trimethylamine hydrobromide will form.

  • Workup:

    • Remove the trimethylamine hydrobromide precipitate by filtration.

    • Evaporate the filtrate to dryness under reduced pressure to obtain the crude this compound.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • Slowly add cold acetonitrile until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Start: 5-Bromovaleric Acid and Trimethylamine reaction Reaction: 20% Ethanol/Water, RT, 24h start->reaction 1.0 eq each filtration Filtration reaction->filtration Remove TMA·HBr evaporation Evaporation filtration->evaporation crude_product Crude this compound evaporation->crude_product recrystallization Recrystallization: Hot Isopropanol/ Cold Acetonitrile crude_product->recrystallization collection Crystal Collection recrystallization->collection Vacuum Filtration drying Drying collection->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for this compound synthesis and purification.

signaling_pathway Inhibitory Effect of this compound on Mitochondrial Fatty Acid Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion fatty_acid Long-Chain Fatty Acid acyl_coa Long-Chain Acyl-CoA fatty_acid->acyl_coa cpt1 CPT1 acyl_coa->cpt1 carnitine Carnitine carnitine->cpt1 acyl_carnitine Acyl-Carnitine beta_oxidation Beta-Oxidation acyl_carnitine->beta_oxidation atp ATP beta_oxidation->atp delta_vb This compound delta_vb->carnitine Reduces Cellular Levels cpt1->acyl_carnitine Enters Mitochondrion

Caption: this compound's impact on fatty acid oxidation.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for δ-Valerobetaine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of mass spectrometry for the detection of low levels of delta-valerobetaine (δ-VB).

Frequently Asked Questions (FAQs)

Q1: What is the accurate mass and m/z for δ-valerobetaine in positive ion mode mass spectrometry?

A1: The accurate mass for the protonated molecule [M+H]⁺ of δ-valerobetaine is m/z 160.1332. This value is crucial for high-resolution mass spectrometry (HRMS) data processing and compound identification.[1]

Q2: Which ionization technique is most suitable for δ-valerobetaine analysis?

A2: Electrospray ionization (ESI) in positive ion mode is the recommended technique for the analysis of δ-valerobetaine. As a quaternary ammonium compound, it readily accepts a positive charge, leading to high ionization efficiency.

Q3: What type of liquid chromatography (LC) column is best for separating δ-valerobetaine?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are generally preferred over traditional reversed-phase (e.g., C18) columns for the analysis of polar compounds like δ-valerobetaine. HILIC provides better retention and separation from non-polar matrix components, which can interfere with the analysis.[2]

Q4: What are the common challenges encountered when analyzing δ-valerobetaine and similar zwitterionic compounds?

A4: Common challenges include poor peak shape (tailing or fronting), ion suppression from matrix components, and low retention on reversed-phase columns. Careful optimization of sample preparation, chromatographic conditions, and mass spectrometry parameters is essential to overcome these issues.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of δ-valerobetaine.

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) can compete with δ-valerobetaine for ionization, reducing its signal.[3][4][5]1. Optimize Sample Preparation: Implement a protein precipitation step followed by solid-phase extraction (SPE) to remove interfering substances. A mixed-mode or ion-exchange SPE can be particularly effective for polar compounds. 2. Improve Chromatographic Separation: Use a HILIC column to better separate δ-valerobetaine from matrix interferences. Optimize the gradient elution to ensure δ-valerobetaine elutes in a clean region of the chromatogram. 3. Dilute the Sample: If matrix effects are severe, diluting the sample can reduce the concentration of interfering compounds, thereby mitigating ion suppression.
Suboptimal MS Source Conditions: Incorrect ESI source parameters can lead to inefficient ionization and transmission of δ-valerobetaine ions.Optimize Source Parameters: Systematically optimize the capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates to maximize the signal for a δ-valerobetaine standard.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions with Column: As a zwitterionic compound, δ-valerobetaine can have secondary interactions with residual silanols on silica-based columns, leading to peak tailing.1. Use a High-Purity, End-Capped Column: Select a modern, high-purity silica-based HILIC column with advanced end-capping to minimize silanol interactions. 2. Adjust Mobile Phase pH and Additives: The addition of a small amount of a weak acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium formate) to the mobile phase can improve peak shape by ensuring a consistent charge state of the analyte and masking active sites on the stationary phase.[2]
Inappropriate Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.Match Injection Solvent to Mobile Phase: Reconstitute the final sample extract in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions.
Inconsistent Retention Time Column Equilibration: HILIC columns often require longer equilibration times between injections compared to reversed-phase columns.Ensure Adequate Equilibration: Program a sufficient equilibration step at the end of each gradient run (typically 5-10 column volumes) to ensure a stable and reproducible retention time.
Mobile Phase Composition: Small variations in the mobile phase composition, particularly the water content in HILIC, can significantly impact retention time.Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep them well-mixed to avoid compositional changes.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method can significantly impact the limit of detection (LOD) and limit of quantification (LOQ) for δ-valerobetaine. The following table summarizes expected performance from different techniques.

Sample Preparation Method Typical LOD (µg/mL) Typical LOQ (µg/mL) Advantages Disadvantages
Protein Precipitation (PPT) 0.05 - 0.50.1 - 1.0Simple, fast, and inexpensive.May not effectively remove all matrix interferences, leading to potential ion suppression.[6]
Liquid-Liquid Extraction (LLE) 0.01 - 0.10.05 - 0.5Can provide a cleaner extract than PPT.More labor-intensive and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) 0.005 - 0.050.01 - 0.1Provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity.[6]More expensive and requires method development to optimize the sorbent and elution conditions.

Note: The LOD and LOQ values are estimates for illustrative purposes. Actual values will depend on the specific matrix, instrumentation, and analytical method.[7][8][9][10]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general method for the extraction of δ-valerobetaine from plasma or serum.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated δ-valerobetaine).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

This protocol provides a starting point for the analysis of δ-valerobetaine.

  • Liquid Chromatography:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: Linear gradient to 50% B

      • 5-6 min: Hold at 50% B

      • 6.1-8 min: Return to 95% B and equilibrate

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transition:

      • Precursor Ion (Q1): 160.13 m/z

      • Product Ion (Q3): 101.1 m/z (quantifier), 60.1 m/z (qualifier)

    • Collision Energy: Optimize for your specific instrument (typically 15-25 eV).

Visualizations

Signaling Pathway: Inhibition of Carnitine Biosynthesis and Fatty Acid Oxidation by δ-Valerobetaine

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Lysine Lysine (from diet/protein degradation) TML Trimethyllysine (TML) Lysine->TML Methylation GBB γ-Butyrobetaine (GBB) TML->GBB Series of enzymatic steps Carnitine L-Carnitine GBB->Carnitine BBOX (γ-Butyrobetaine dioxygenase) Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Acylcarnitine Acylcarnitine Fatty_Acyl_CoA->Acylcarnitine CPT1 Acylcarnitine_mito Acylcarnitine Acylcarnitine->Acylcarnitine_mito CACT (Carnitine-acylcarnitine translocase) dVB δ-Valerobetaine (from gut microbiota) dVB->GBB Inhibits dVB->Carnitine Reduces levels Fatty_Acyl_CoA_mito Fatty Acyl-CoA Acylcarnitine_mito->Fatty_Acyl_CoA_mito CPT2 Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Inhibition of carnitine synthesis and fatty acid oxidation by δ-valerobetaine.

Experimental Workflow for δ-Valerobetaine Analysis

G Sample Biological Sample (Plasma, Tissue, etc.) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC HILIC Separation Preparation->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for the quantitative analysis of δ-valerobetaine.

References

Technical Support Center: Controlling Dietary Variables in Delta-Valerobetaine Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for dietary variables in delta-valerobetaine (δ-VB) animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is dietary control so critical in δ-VB animal studies?

A1: Dietary control is paramount because δ-VB is a gut microbe-derived metabolite whose effects are highly dependent on the host's diet.[1][2] Research has shown that δ-VB administration promotes obesity and hepatic steatosis in mice fed a Western-style high-fat diet, but not in those on a standard chow diet.[1][2][3] Therefore, the diet itself is a major experimental variable that can significantly influence the observed phenotype.

Q2: What are the main dietary sources and precursors of δ-VB I should be aware of?

A2: δ-VB is produced by gut bacteria from the amino acid lysine.[4] Therefore, diets with high lysine content could potentially lead to higher δ-VB production. Additionally, ruminant meat and milk have been identified as dietary sources of δ-VB.[5] It's also important to consider other quaternary ammonium compounds like choline and carnitine in the diet, as they are involved in related metabolic pathways.[5]

Q3: What are the key differences between a standard chow diet and a purified diet for δ-VB studies?

A3: Standard chow diets are grain-based and have a variable composition, which can introduce uncontrolled variables into your experiment.[6] Purified diets, like the AIN-93G formulation, are made from refined ingredients, allowing for precise control over macronutrient and micronutrient composition.[6][7][8] For δ-VB studies, where the interaction between diet and the metabolite is critical, purified diets are recommended to ensure reproducibility and to be able to attribute effects to specific dietary components.[7]

Q4: Can I use a commercially available "Western diet"?

A4: Yes, many studies on δ-VB have utilized commercial Western diets, such as Research Diets D12079b.[1] These high-fat diets are effective in inducing a metabolic phenotype where the effects of δ-VB become apparent.[1][2] However, it is crucial to use a corresponding low-fat control diet from the same manufacturer (e.g., D12450B) to ensure that the only significant variable is the fat content.[9]

Q5: How should I administer δ-VB to the animals?

A5: The most common method of administration reported in the literature is intraperitoneal (IP) injection.[1][10] This method bypasses the digestive system and ensures accurate dosing. Voluntary oral administration by incorporating the drug into a flavored jelly is another option that can minimize stress from handling and gavage.[11]

Troubleshooting Guides

Problem 1: High variability in metabolic outcomes within the same experimental group.

Possible Cause Troubleshooting Step
Batch-to-batch variation in chow diet Switch to a purified, open-formula diet (e.g., AIN-93G based) to ensure a consistent composition across experiments.[8]
Differences in gut microbiota composition Co-house animals or use fecal microbiota transplantation to normalize the gut microbiota before the experiment. Ensure consistent animal handling and environmental conditions.
Inconsistent food intake Monitor food intake for all animals. If there are significant differences, consider pair-feeding to equalize caloric intake between groups.[8]

Problem 2: No significant effect of δ-VB is observed, even with a high-fat diet.

Possible Cause Troubleshooting Step
Insufficient "Western" nature of the diet Ensure the high-fat diet has a sufficiently high percentage of calories from fat (e.g., 45-60%) and contains other components of a typical Western diet, like sucrose.[7][9]
Animal strain differences Be aware that different mouse strains can have varied responses to diet-induced obesity and metabolic changes. The C57BL/6J strain is commonly used and is susceptible to diet-induced obesity.[9]
Inadequate duration of the study The metabolic effects of δ-VB may take time to develop. Ensure the study duration is sufficient. Studies have reported effects after several weeks of treatment.[1]

Experimental Protocols and Data

Diet Compositions

Below is a comparison of a standard chow diet and a widely used Western-style diet in δ-VB research.

Component Envigo 2019S Teklad Global 19% Protein Extruded Rodent Diet (Chow) Research Diets D12079b (Western Diet)
Protein (% kcal) ~24%20%
Carbohydrate (% kcal) ~58%35%
Fat (% kcal) ~18%45%
Primary Protein Source Soybean meal, wheatCasein
Primary Fat Source Soybean oilLard
Primary Carbohydrate Source Corn, wheatSucrose, corn starch

Note: The composition of chow diets can vary. The values presented are typical but not guaranteed. For precise control, purified diets are recommended.

Key Experimental Methodologies

1. Germ-Free Mouse Model to Confirm Microbial Origin of δ-VB:

  • Objective: To demonstrate that δ-VB is produced by the gut microbiota.

  • Methodology:

    • Use germ-free (GF) mice, which lack any microorganisms.[1]

    • Compare the metabolomes of GF and conventionally raised mice. δ-VB should be absent in GF mice.[1][4]

    • Conventionalize a group of GF mice by colonizing them with a normal gut microbiota and observe the appearance of δ-VB.[1]

2. δ-VB Administration in Diet-Induced Obese Mice:

  • Objective: To assess the effect of δ-VB on metabolic parameters in the context of a Western diet.

  • Methodology:

    • Use 6-week-old male C57BL/6J mice.[1]

    • Feed two groups of mice a Western Diet (e.g., Research Diets D12079b) and two groups a control diet (e.g., a low-fat purified diet).[1]

    • For each diet, administer δ-VB (e.g., 25-50 mg/kg body weight) or a saline vehicle via intraperitoneal injection daily for a specified period (e.g., 6 weeks).[1][12]

    • Monitor body weight, fat mass, and other metabolic parameters.[1]

Visualizations

Signaling Pathway

G cluster_0 Mitochondrial Matrix cluster_1 Cytosol Carnitine Carnitine CPT1 CPT1 Carnitine->CPT1 LC_Acyl_CoA_Matrix Long-Chain Acyl-CoA Beta_Oxidation Beta-Oxidation LC_Acyl_CoA_Matrix->Beta_Oxidation LC_Acyl_CoA_Cytosol Long-Chain Acyl-CoA LC_Acyl_CoA_Cytosol->CPT1 CPT1->LC_Acyl_CoA_Matrix Carnitine Shuttle dVB This compound (δ-VB) (from Gut Microbiota) dVB->Carnitine decreases levels Diet High-Fat/Western Diet Diet->dVB increases production G start Start: Select Animal Model (e.g., C57BL/6J mice) diet Dietary Acclimation: - Control Diet (Low-Fat Purified) - Experimental Diet (High-Fat Purified) start->diet grouping Randomize into Treatment Groups: 1. Control Diet + Vehicle 2. Control Diet + δ-VB 3. High-Fat Diet + Vehicle 4. High-Fat Diet + δ-VB diet->grouping treatment Treatment Period: - Daily IP Injections - Monitor Body Weight & Food Intake grouping->treatment analysis Metabolic Analysis: - Body Composition (MRI/DEXA) - Glucose Tolerance Test - Serum Metabolomics treatment->analysis endpoint Endpoint: Tissue Collection (Liver, Adipose Tissue) analysis->endpoint G Diet Dietary Intake (e.g., High Fat, High Lysine) Microbiota Gut Microbiota Composition Diet->Microbiota modulates dVB δ-Valerobetaine (δ-VB) Production Diet->dVB provides precursors Microbiota->dVB produces Metabolism Host Metabolic Changes: - Decreased Fatty Acid Oxidation - Increased Adiposity dVB->Metabolism influences

References

Optimizing dosage and administration route for in vivo delta-valerobetaine studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with delta-valerobetaine in in vivo experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to dosage and administration.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a rodent model?

A1: Currently, there is a limited amount of published data on the in vivo administration of this compound, making it difficult to recommend a specific starting dose. As a general approach for a novel compound, it is advisable to begin with a dose-ranging study. Start with a low dose (e.g., 1-5 mg/kg) and escalate to higher doses (e.g., 50-100 mg/kg or higher) while closely monitoring for signs of toxicity. The optimal dose will depend on the specific animal model, the intended biological effect, and the pharmacokinetic profile of the compound.

Q2: How do I choose the best route of administration for my in vivo study?

A2: The choice of administration route depends on the experimental goals, the physicochemical properties of this compound, and the desired pharmacokinetic profile.

  • Intravenous (IV): This route ensures 100% bioavailability and provides rapid onset of action. It is suitable for acute studies but may be technically challenging and can cause stress to the animals.

  • Intraperitoneal (IP): IP injection is a common route in rodent studies, offering rapid absorption, although it is subject to first-pass metabolism in the liver.

  • Oral Gavage (PO): This route is preferred for studies mimicking human oral drug intake and for chronic dosing regimens. However, bioavailability can be variable and lower than parenteral routes.

  • Subcutaneous (SC): SC injection provides slower, more sustained absorption compared to IV or IP routes, which can be advantageous for maintaining steady compound levels.

A pilot study comparing different administration routes is recommended to determine the most effective method for your specific research question.

Q3: What are the common challenges encountered when working with this compound in vivo?

A3: Researchers may face several challenges, including:

  • Solubility: Ensuring this compound is fully dissolved in a biocompatible vehicle is critical for accurate dosing.

  • Stability: The stability of the compound in the dosing vehicle and under physiological conditions should be assessed.

  • Animal Welfare: Monitoring for any adverse effects, such as changes in behavior, weight loss, or signs of distress, is crucial.

  • Pharmacokinetics: A lack of pharmacokinetic data (absorption, distribution, metabolism, and excretion) can make it difficult to design an effective dosing regimen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable biological effect - Insufficient dosage- Poor bioavailability via the chosen route- Rapid metabolism or clearance of the compound- Compound instability- Conduct a dose-escalation study to find the effective dose.- Test alternative administration routes (e.g., switch from oral to IP or IV).- Perform pharmacokinetic analysis to determine the compound's half-life.- Verify the stability of your dosing solution.
High variability in experimental results - Inconsistent dosing technique- Animal stress affecting physiology- Biological variability between animals- Ensure all personnel are properly trained on the administration technique.- Acclimate animals to handling and procedures to minimize stress.- Increase the number of animals per group to improve statistical power.
Adverse events or toxicity observed in animals - The administered dose is too high- The vehicle is causing a toxic reaction- Off-target effects of the compound- Reduce the dosage or the frequency of administration.- Conduct a vehicle-only control group to rule out vehicle toxicity.- Perform histopathological analysis of major organs to identify potential toxicity.
Precipitation of the compound in the dosing solution - Poor solubility of this compound in the chosen vehicle- Incorrect pH of the solution- Test a range of biocompatible vehicles (e.g., saline, PBS, cyclodextrins).- Adjust the pH of the vehicle to improve solubility.- Gentle heating or sonication may aid dissolution, but stability must be confirmed afterward.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound for Oral Gavage
  • Vehicle Selection: Based on solubility tests, select a suitable vehicle. For a water-soluble compound like this compound, sterile saline or phosphate-buffered saline (PBS) is a common starting point.

  • Calculation: Calculate the total amount of this compound and vehicle needed based on the desired dose (e.g., in mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).

  • Dissolution: Weigh the required amount of this compound powder and add it to the appropriate volume of the vehicle.

  • Solubilization: Vortex the solution thoroughly. If needed, use a sonicating water bath to aid dissolution. Ensure no particulate matter is visible.

  • pH Adjustment: Check the pH of the final solution and adjust to a physiological range (pH 7.2-7.4) if necessary, using dilute HCl or NaOH.

  • Sterilization: If required for the study, filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the prepared solution as per its stability data (e.g., at 4°C for short-term use).

Visualizations

Experimental Workflow

A Dose-Ranging & Toxicity Study B Select Optimal Dose & Route A->B C Prepare Dosing Solution (Vehicle Control & DVB) B->C E Administer DVB or Vehicle C->E D Animal Acclimation & Grouping D->E F Monitor Animal Health & Behavior E->F G Collect Biological Samples (Blood, Tissue) F->G H Endpoint Analysis (e.g., Biomarkers, Histology) G->H I Data Analysis & Interpretation H->I

Caption: Workflow for an in vivo this compound study.

Hypothetical Signaling Pathway

cluster_cell Cell Membrane DVB This compound Transporter Membrane Transporter (e.g., OCTN) DVB->Transporter Uptake Target Intracellular Target (Hypothetical Enzyme/Receptor) Transporter->Target Interaction Signal Downstream Signaling Cascade Target->Signal Activation/ Inhibition Response Cellular Response (e.g., Altered Gene Expression) Signal->Response

Caption: Hypothetical mechanism of this compound action.

Troubleshooting inconsistent results in delta-valerobetaine fatty acid oxidation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in delta-valerobetaine fatty acid oxidation (FAO) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect fatty acid oxidation?

A1: this compound (δ-VB) is a microbial metabolite that has been identified as an inhibitor of mitochondrial long-chain fatty acid oxidation.[1][2][3] Its primary mechanism of action involves the disruption of the carnitine shuttle, a critical pathway for transporting long-chain fatty acids into the mitochondrial matrix where β-oxidation occurs.[1][3] this compound achieves this by decreasing cellular levels of L-carnitine.[1][3] This can happen through competition for the organic cation transporter 2 (OCTN2), which is responsible for the cellular uptake and renal reabsorption of carnitine, and potentially by inhibiting γ-butyrobetaine dioxygenase (BBOX), the enzyme responsible for the final step of carnitine biosynthesis.[4]

Q2: What are the expected effects of this compound in a fatty acid oxidation assay?

A2: In a typical in vitro fatty acid oxidation assay, such as those using a Seahorse XF Analyzer, treatment with this compound is expected to decrease the oxygen consumption rate (OCR) in cells that are primarily utilizing long-chain fatty acids as a fuel source.[5] Specifically, you should observe a reduction in basal respiration and, more prominently, in the spare respiratory capacity after the addition of an uncoupling agent like FCCP.[3] This is because the inhibition of the carnitine shuttle limits the supply of fatty acids to the electron transport chain, thereby reducing the cell's ability to respond to increased energy demand.

Q3: How should I prepare and store this compound for my experiments?

A3: For optimal and consistent results, proper handling and storage of this compound are crucial. It is recommended to store this compound at -20°C for long-term stability, where it can be stable for at least four years.[5] For short-term use, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[6] When preparing working solutions, ensure the appropriate solvent is used to achieve complete dissolution.

Q4: What concentrations of this compound are typically effective in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies have shown significant inhibition of fatty acid oxidation in HepG2 cells at concentrations of 10 µM and 50 µM.[3][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.

Troubleshooting Guide

Issue 1: No observable effect of this compound on fatty acid oxidation.

Possible Cause 1: Insufficient L-carnitine depletion.

  • Explanation: The inhibitory effect of this compound is dependent on the reduction of cellular L-carnitine levels. If the assay medium is supplemented with high concentrations of L-carnitine, or if the cells have high endogenous L-carnitine stores, the effect of this compound may be masked.

  • Suggested Solution:

    • Review the L-carnitine concentration in your assay medium. Standard Seahorse XF FAO assay protocols often recommend 0.5 mM L-carnitine.[7] Consider reducing the L-carnitine concentration or performing a titration to find the optimal level that allows for the detection of this compound's inhibitory effect.

    • Pre-incubate the cells with this compound for a sufficient period (e.g., 12-24 hours) before the assay to allow for cellular L-carnitine depletion.

Possible Cause 2: Cells are not primarily relying on long-chain fatty acid oxidation.

  • Explanation: If the cells are utilizing other substrates for energy production, such as glucose or glutamine, the effect of inhibiting fatty acid oxidation may be minimal.

  • Suggested Solution:

    • Ensure your assay medium is formulated to promote fatty acid oxidation. This typically involves using a low-glucose medium and providing a long-chain fatty acid, like palmitate conjugated to BSA, as the primary substrate.[7][8]

    • Confirm that your cell type has the metabolic machinery to perform fatty acid oxidation.

Possible Cause 3: Issues with the this compound compound.

  • Explanation: The purity, stability, or concentration of the this compound used could be compromised.

  • Suggested Solution:

    • Verify the purity and integrity of your this compound stock. If possible, obtain a new, certified batch.

    • Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

Issue 2: High variability between replicate wells treated with this compound.

Possible Cause 1: Inconsistent cell seeding and health.

  • Explanation: Variations in cell number, viability, or metabolic state across wells can lead to inconsistent results.

  • Suggested Solution:

    • Ensure a homogenous cell suspension and careful pipetting when seeding cells into the microplate.

    • Visually inspect the cells before the assay to confirm a consistent monolayer and healthy morphology.

    • Avoid using cells of high passage number, as their metabolic phenotype may change over time.

Possible Cause 2: Edge effects in the microplate.

  • Explanation: Wells on the outer edges of the microplate can be more susceptible to evaporation and temperature fluctuations, leading to variability.

  • Suggested Solution:

    • Avoid using the outermost wells of the microplate for your experimental conditions. Fill these wells with media or PBS to create a humidity barrier.

Possible Cause 3: Inaccurate pipetting of reagents.

  • Explanation: Small errors in the volume of this compound or other assay reagents added to the wells can result in significant variations in the final concentration and, consequently, the cellular response.

  • Suggested Solution:

    • Use calibrated pipettes and proper pipetting techniques.

    • Prepare a master mix of the treatment solution to be added to all replicate wells to ensure consistency.

Experimental Protocols

Seahorse XF Fatty Acid Oxidation Assay

This protocol is a general guideline for assessing the effect of this compound on fatty acid oxidation using an Agilent Seahorse XF Analyzer. Optimization for specific cell types may be required.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 1 mM HEPES, pH 7.4.[7]

  • Substrate: Palmitate conjugated to BSA (e.g., Agilent Seahorse XF Palmitate-BSA FAO Substrate).[7]

  • This compound

  • Mitochondrial Stress Test Compounds: Oligomycin, FCCP, Rotenone/Antimycin A.[8]

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[8]

  • Cell Pre-treatment (Optional but Recommended): On the day of the assay, replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for a sufficient duration (e.g., 12-24 hours) to allow for cellular effects to manifest.

  • Assay Medium Preparation: Prepare the FAO assay medium. Warm to 37°C and adjust the pH to 7.4.

  • Cell Incubation in Assay Medium:

    • Remove the pre-treatment medium and wash the cells with the FAO assay medium.

    • Add the final volume of FAO assay medium containing the fatty acid substrate and this compound (or vehicle) to each well.

    • Incubate the cells in a non-CO2 37°C incubator for approximately one hour before the assay.[8]

  • Seahorse XF Analyzer Assay:

    • Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate ports.[8]

    • Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol.

    • The instrument will measure the OCR at baseline and after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis: Analyze the OCR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between the this compound-treated and control groups.

Data Presentation

Table 1: Hypothetical Effect of this compound on Fatty Acid Oxidation Parameters

Treatment GroupBasal Respiration (pmol O2/min)Maximal Respiration (pmol O2/min)Spare Respiratory Capacity (%)
Vehicle Control150 ± 10300 ± 20100 ± 15
10 µM δ-VB120 ± 8200 ± 1567 ± 12
50 µM δ-VB90 ± 7150 ± 1050 ± 8

Data are presented as mean ± standard deviation.

Visualizations

Fatty_Acid_Oxidation_Inhibition cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Long-Chain Fatty Acid Long-Chain Fatty Acid LCFA-CoA Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acid->LCFA-CoA This compound This compound OCTN2 OCTN2 Transporter This compound->OCTN2 Competition L-Carnitine_ext L-Carnitine L-Carnitine_ext->OCTN2 Uptake L-Carnitine_cyt L-Carnitine Acylcarnitine Acylcarnitine CPT1 CPT1 Acylcarnitine->CPT1 Beta-Oxidation β-Oxidation CPT1->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle OCTN2->L-Carnitine_cyt LCFA-CoAL-Carnitine_cyt LCFA-CoAL-Carnitine_cyt LCFA-CoAL-Carnitine_cyt->Acylcarnitine Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Seed_Cells Seed cells in XF microplate Hydrate_Cartridge Hydrate sensor cartridge Pretreat Pre-treat cells with This compound Change_Medium Change to FAO assay medium Pretreat->Change_Medium Incubate Incubate at 37°C (no CO2) Change_Medium->Incubate Run_Assay Run Seahorse XF Assay (measure OCR) Incubate->Run_Assay Inject_Inhibitors Inject: 1. Oligomycin 2. FCCP 3. Rot/AA Run_Assay->Inject_Inhibitors Analyze_Data Analyze Data Inject_Inhibitors->Analyze_Data

References

Technical Support Center: Minimizing Variability in Gut Microbiome Research for Delta-Valerobetaine Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers engaged in gut microbiome analysis, with a specific focus on studies involving the microbial metabolite delta-valerobetaine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize experimental variability and ensure the reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in gut microbiome research?

This compound (δ-VB) is a metabolite produced by gut bacteria from the amino acid lysine.[1] It is considered a "diet-dependent obesogen" as it can suppress the liver's ability to oxidize fatty acids, potentially promoting obesity and fat accumulation in the liver, particularly in the context of a high-fat, high-sugar Western diet.[1][2] Research has shown that δ-VB is absent in germ-free mice, confirming its microbial origin.[2][3] Understanding the relationship between diet, the gut microbiome, and δ-VB production is crucial for developing potential therapeutic strategies for metabolic diseases.[2][4]

Q2: What are the primary sources of variability in gut microbiome studies?

Variability in gut microbiome research can arise from a multitude of factors, broadly categorized as biological and technical.[5][6]

  • Biological Variability:

    • Host Genetics: The host's genetic makeup can influence the composition of their gut microbiota.

    • Diet: Diet is a major driver of microbiome composition, with the potential to explain as much as 20% of inter-individual variation.[7] Changes in diet can rapidly alter the gut microbial community.

    • Age: The gut microbiome composition changes throughout an individual's life.[8]

    • Medications: Antibiotics, in particular, can have a profound and lasting impact on the gut microbiome.[8][9]

    • Lifestyle Factors: Stress and physical activity can also influence the gut microbiota.[9]

  • Technical Variability:

    • Sample Collection and Storage: The method of sample collection (e.g., fecal swabs vs. bulk stool) and storage conditions (temperature, duration, use of preservatives) can significantly alter the microbial profile.[3][8]

    • DNA Extraction Method: Different DNA extraction kits and protocols can introduce bias by being more or less effective at lysing different types of bacteria (e.g., Gram-positive vs. Gram-negative).

    • Sequencing Platform and Protocol: The choice of sequencing platform (e.g., Illumina, PacBio) and the specific region of the 16S rRNA gene targeted can affect the results.[5][7]

    • Bioinformatic Analysis: The data analysis pipeline, including quality filtering, operational taxonomic unit (OTU) picking strategy, and reference database used, can influence the final taxonomic assignments and diversity metrics.[5]

Troubleshooting Guides

Issue 1: High Variability Between Biological Replicates

Problem: You are observing significant differences in the gut microbiome composition of animals or subjects within the same experimental group.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent Diet Ensure all subjects are consuming the exact same diet. For animal studies, this includes the specific batch of chow. Provide a detailed dietary record for human studies and consider a controlled feeding period before the study begins.
Undisclosed Medication Use Screen subjects for recent antibiotic use (typically a 3-6 month washout period is recommended). For animal studies, ensure the water source is consistent and free of antimicrobials.
Variable Housing Conditions (Animal Studies) House animals in the same room, on the same rack, and use the same bedding and cage type.[10] Co-housing animals from different litters before the experiment can help normalize the microbiome.[11]
Age and Sex Mismatches Ensure that subjects or animals within a group are age and sex-matched.
Circadian Rhythm Disruptions Maintain consistent light-dark cycles for animal studies, as this can influence the microbiome.[10]
Issue 2: Low DNA Yield or Poor Quality from Fecal Samples

Problem: You are obtaining low concentrations of DNA or your DNA purity ratios (A260/280, A260/230) are poor, which can inhibit downstream applications like PCR.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inefficient Cell Lysis Ensure your DNA extraction protocol includes a robust mechanical lysis step (e.g., bead-beating) to effectively break open the cell walls of all bacteria, especially Gram-positive species. Consider adding enzymatic lysis steps (e.g., with lysozyme).
Presence of PCR Inhibitors Fecal samples are rich in PCR inhibitors like complex polysaccharides and humic acids. Use a DNA extraction kit specifically designed for fecal samples that includes inhibitor removal steps. If inhibition persists, you can try diluting the DNA template before PCR.
Improper Sample Storage Ensure fecal samples are frozen immediately at -80°C after collection to prevent DNA degradation. If immediate freezing is not possible, use a stabilization buffer.
Low Biomass Sample For low-biomass samples, you may need to start with a larger amount of input material or use a specialized extraction kit designed for low-biomass samples.
Ethanol Contamination Ensure all residual ethanol from wash steps is removed before eluting the DNA, as it can interfere with downstream enzymatic reactions. Allowing the spin column to air dry for a few minutes before elution can help.
Issue 3: Inconsistent Results Across Different Experimental Batches

Problem: You are observing batch effects, where samples processed at different times cluster together, obscuring the true biological differences.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Variations in DNA Extraction Process all samples in a single batch if possible. If not, ensure the same DNA extraction kit lot number and protocol are used for all batches. Include a mock microbial community standard in each extraction batch to assess consistency.
PCR and Sequencing Variability Randomize the order of samples across PCR plates and sequencing runs to minimize batch effects. Use the same PCR reagents, thermocycler, and sequencing platform for all samples.
Bioinformatic Pipeline Differences Use the exact same bioinformatic pipeline and parameters to process all sequencing data.

Quantitative Data on Experimental Variability

The following tables summarize quantitative data from published studies on the impact of various experimental factors on gut microbiome composition.

Table 1: Impact of Experimental Factors on Gut Microbiome Variation in Mice

Experimental FactorPercentage of Variation Explained
Diet6.0%
Intestinal Compartment6.8%
Sequencing Batch4.7%
Age~2%
Genotype~2%
Animal Facility~2%
Data summarized from a study on laboratory mice, highlighting the significant contribution of diet and sample source to microbiome variability.

Table 2: Comparison of Fecal Sample Storage Conditions on Microbial Composition

Storage ConditionChange in Microbial Diversity (vs. -80°C)Key Taxa Affected
-20°CMinimal change, stable over time.[12]-
4°C (Refrigeration)No significant alteration in diversity or composition.[8]-
Room Temperature (22°C)Significant changes in community composition.[12]Increase in Firmicutes, decrease in Bacteroidetes.
RNAlaterSignificant divergence from -80°C control.[8]Variable, can introduce significant bias.
70% EthanolBeneficial for maintaining the original community composition of dominant phyla.[13]-
This table consolidates findings on how different storage methods can impact the observed microbial community structure.

Table 3: Comparison of DNA Extraction Kits for Fecal Microbiome Analysis

DNA Extraction KitDNA YieldPurity (A260/280)Microbial Diversity (Shannon Index)Key Biases
Kit A (Bead-beating based) HighGoodHighMay favor Gram-positive bacteria with robust cell walls.
Kit B (Enzymatic lysis based) ModerateExcellentModerateMay underrepresent bacteria resistant to enzymatic lysis.
Kit C (Column-based) ModerateGoodModeratePerformance can vary based on the efficiency of the initial lysis steps.
This is a generalized summary based on multiple comparison studies. The actual performance can vary depending on the specific kit and sample type.

Experimental Protocols

Protocol 1: Fecal Sample Collection (Human Subjects)
  • Materials: Sterile collection container, collection hat, sterile collection stick/scoop, biohazard bag, cryovials.

  • Procedure:

    • Provide the participant with a collection kit and detailed instructions.

    • Instruct the participant to place the collection hat in the toilet bowl to catch the stool, avoiding urine contamination.[14]

    • Using the sterile stick, transfer a small portion of the stool (at least the size of a nickel) into the collection container.[14]

    • The sample should be placed in a biohazard bag and immediately frozen at -80°C. If immediate freezing is not possible, the sample should be stored in a provided stabilization buffer and kept at 4°C until it can be transferred to -80°C storage (within 24 hours).

    • For laboratory processing, aliquot approximately 200mg of the frozen stool into pre-labeled cryovials on dry ice to avoid thawing.

Protocol 2: DNA Extraction from Fecal Samples (Bead-Beating Method)
  • Materials: QIAamp PowerFecal Pro DNA Kit (or similar), microcentrifuge, vortex, sterile microcentrifuge tubes, 0.1 mm and 0.5 mm zirconia/silica beads.

  • Procedure:

    • Weigh out approximately 200-250 mg of frozen fecal material into a bead-beating tube containing a mixture of bead sizes.

    • Add the appropriate lysis buffer provided in the kit.

    • Secure the tubes in a bead beater and process at high speed for a specified time (e.g., 2 cycles of 1 minute) to mechanically lyse the cells.

    • Centrifuge the tubes to pellet the stool debris and beads.

    • Transfer the supernatant containing the DNA to a clean tube.

    • Follow the manufacturer's protocol for inhibitor removal, which typically involves the addition of a precipitation solution followed by centrifugation.

    • Transfer the supernatant to a spin column and centrifuge to bind the DNA to the silica membrane.

    • Wash the membrane with the provided wash buffers to remove remaining impurities.

    • Elute the purified DNA in a low-salt buffer or sterile water.

    • Quantify the DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

Protocol 3: 16S rRNA Gene Amplicon Sequencing
  • PCR Amplification:

    • Normalize the extracted DNA to a standard concentration (e.g., 5 ng/µL).

    • Perform PCR to amplify a specific variable region of the 16S rRNA gene (e.g., V4 region). Use primers that include adapter sequences for the sequencing platform.

    • Use a high-fidelity DNA polymerase to minimize PCR errors.

    • Run a limited number of PCR cycles (e.g., 20-25 cycles) to avoid amplification bias.

  • Library Preparation:

    • Purify the PCR products to remove primers and dNTPs.

    • Perform a second round of PCR to attach unique barcodes (indices) to each sample, allowing for multiplexing.

    • Purify the indexed PCR products.

    • Quantify the final library concentration and pool the samples in equimolar amounts.

  • Sequencing:

    • Sequence the pooled library on an Illumina MiSeq or other suitable platform.

Visualizations

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_processing Sample Processing cluster_sequencing_analysis Sequencing & Analysis Study Design Study Design Subject/Animal Selection Subject/Animal Selection Study Design->Subject/Animal Selection Dietary Control Dietary Control Subject/Animal Selection->Dietary Control Sample Collection Sample Collection Dietary Control->Sample Collection Sample Storage Sample Storage Sample Collection->Sample Storage DNA Extraction DNA Extraction Sample Storage->DNA Extraction 16S rRNA Amplification 16S rRNA Amplification DNA Extraction->16S rRNA Amplification Library Preparation Library Preparation 16S rRNA Amplification->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Bioinformatic Analysis Bioinformatic Analysis Sequencing->Bioinformatic Analysis Statistical Analysis Statistical Analysis Bioinformatic Analysis->Statistical Analysis

Caption: A generalized workflow for gut microbiome research, from study design to data analysis.

Troubleshooting_Variability cluster_sources Potential Sources of Variability cluster_biological Biological Factors cluster_technical Technical Factors High Variability High Variability Biological Factors Biological Factors High Variability->Biological Factors Technical Factors Technical Factors High Variability->Technical Factors Diet Diet Biological Factors->Diet Host Genetics Host Genetics Biological Factors->Host Genetics Age/Sex Age/Sex Biological Factors->Age/Sex Medication Medication Biological Factors->Medication Sample Collection Sample Collection Technical Factors->Sample Collection Storage Conditions Storage Conditions Technical Factors->Storage Conditions DNA Extraction DNA Extraction Technical Factors->DNA Extraction Sequencing Sequencing Technical Factors->Sequencing Bioinformatics Bioinformatics Technical Factors->Bioinformatics

Caption: Key factors contributing to variability in gut microbiome research.

Delta_Valerobetaine_Pathway Dietary Lysine Dietary Lysine Gut Microbiota Gut Microbiota Dietary Lysine->Gut Microbiota Metabolism This compound This compound Gut Microbiota->this compound Production Host Liver Host Liver This compound->Host Liver Acts on Fatty Acid Oxidation Fatty Acid Oxidation Host Liver->Fatty Acid Oxidation Inhibits Metabolic Health Metabolic Health Fatty Acid Oxidation->Metabolic Health Impacts

Caption: Simplified pathway of this compound production and its effect on host metabolism.

References

Addressing matrix effects in the analysis of delta-valerobetaine in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of delta-valerobetaine in complex biological samples.

Troubleshooting Guide

Problem: Poor sensitivity or no detectable peak for this compound.

  • Question: Why can't I detect my this compound peak, or why is the signal intensity so low? Answer: This is a common issue when analyzing polar compounds like this compound in complex matrices such as plasma or urine. The primary cause is often significant ion suppression due to co-eluting matrix components, particularly phospholipids and salts. These endogenous substances compete with this compound for ionization in the mass spectrometer's source, leading to a reduced signal. Another possibility is inefficient extraction of this highly polar analyte from the sample matrix.

    Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression. A significant decrease in the signal of a pure standard spiked into an extracted blank matrix compared to a pure solution indicates severe matrix effects.

    • Optimize Sample Preparation: Your current sample preparation method may not be effectively removing interfering components. Consider switching to a more rigorous technique. For instance, if you are using a simple protein precipitation (PPT), moving to a solid-phase extraction (SPE), particularly a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based sorbent, can significantly improve cleanup.

    • Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix interferences. As this compound is a polar, zwitterionic compound, reversed-phase chromatography may not provide sufficient retention. Consider using a HILIC column, which is specifically designed for the retention and separation of polar analytes.

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for both extraction variability and matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.

Problem: High variability and poor reproducibility in quantitative results.

  • Question: My calibration curve is not linear, and my quality control (QC) samples are failing. What could be the cause? Answer: Inconsistent and irreproducible results are often a symptom of variable matrix effects across different samples and calibrators. The composition of biological matrices can differ slightly from sample to sample, leading to varying degrees of ion suppression. This is particularly problematic if your calibration standards are prepared in a neat solvent, as they will not experience the same matrix effects as your study samples.

    Troubleshooting Steps:

    • Implement Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., drug-free plasma or urine). This helps to ensure that the calibrators and the samples experience similar matrix effects.

    • Utilize a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is the gold standard for correcting for sample-to-sample variations in matrix effects and extraction recovery.

    • Enhance Sample Cleanup: A more robust and consistent sample preparation method, such as mixed-mode SPE, will remove a greater proportion of the interfering matrix components, thereby minimizing the variability of matrix effects.

    • Evaluate Sample Collection and Handling: Inconsistencies in sample collection, storage, or freeze-thaw cycles can contribute to variability in the sample matrix. Ensure that all samples are handled according to a standardized protocol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: The "matrix" refers to all the components in a sample other than the analyte of interest. In biological samples like plasma or urine, this includes proteins, lipids (especially phospholipids), salts, and other endogenous metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of the signal. For this compound, a polar and zwitterionic molecule, the primary challenge is ion suppression, which can lead to reduced sensitivity, inaccuracy, and poor precision in quantitative analysis.

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

A2: The optimal sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay. Here is a comparison of common methods:

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is the least effective at removing phospholipids and salts, which are major sources of ion suppression. It is generally not recommended for assays requiring high sensitivity and accuracy.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences in the aqueous phase. However, optimizing the solvent system for a highly polar and zwitterionic compound like this compound can be challenging.

  • Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup than PPT and LLE. For this compound, mixed-mode SPE is often the most effective approach. These sorbents utilize a combination of reversed-phase and ion-exchange retention mechanisms, allowing for a more rigorous wash protocol to remove a wider range of interferences.

Q3: Why is Hydrophilic Interaction Liquid Chromatography (HILIC) recommended for this compound analysis?

A3: this compound is a highly polar molecule and, as such, exhibits poor retention on traditional reversed-phase (e.g., C18) columns. HILIC columns have a polar stationary phase and use a mobile phase with a high organic content. This allows for the retention and separation of polar compounds like this compound through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase. The use of HILIC can also help to chromatographically separate this compound from less polar matrix components that can cause ion suppression.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A4: While not strictly necessary for all applications, the use of a SIL-IS is highly recommended and is considered the "gold standard" for quantitative bioanalysis by LC-MS/MS. A SIL-IS (e.g., this compound-d9) has the same chemical structure and properties as the analyte but a different mass. It is added to the sample at the beginning of the sample preparation process and co-elutes with the analyte. By measuring the ratio of the analyte to the SIL-IS, it is possible to accurately correct for any analyte loss during sample preparation and for any ion suppression or enhancement during analysis. This leads to significantly improved accuracy, precision, and robustness of the assay.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Polar Analytes in Biological Matrices

Sample Preparation MethodAnalyte ClassMatrixTypical Analyte Recovery (%)Relative Matrix Effect (%) (Ion Suppression)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with AcetonitrilePeptidesPlasma> 50%[1]HighSimple, fast, and inexpensive.Inefficient removal of phospholipids and salts, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) CannabinoidsPlasma~65%[2]ModerateCan provide cleaner extracts than PPT.Optimization for highly polar zwitterions is difficult; can be labor-intensive.
Solid-Phase Extraction (SPE) - Reversed-PhaseGeneralPlasmaModerateModerateMore selective than PPT and LLE.May have poor retention of very polar analytes like this compound.
Mixed-Mode SPE (Cation Exchange) Morphine & MetabolitesPlasma77 - 120%LowHighly selective cleanup, excellent for polar and charged compounds.More complex method development.
Phospholipid Removal Plates GeneralPlasmaHighVery LowSpecifically designed to remove phospholipids, a major source of ion suppression.Higher cost per sample.
Stable Isotope Dilution (with Mixed-Mode SPE) Betaine & CarnitinePlasma89 - 99%CompensatedCorrects for both recovery losses and matrix effects, providing the highest accuracy and precision.Requires synthesis or purchase of expensive labeled standards.

Note: The data presented is based on studies of similar polar and charged analytes and general principles of bioanalysis. Actual recovery and matrix effects for this compound may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC.

  • Internal Standard Addition: Add 10 µL of the stable isotope-labeled internal standard (SIL-IS) working solution (e.g., this compound-d9) to each tube.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

  • Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for a strong cation exchange mixed-mode SPE sorbent and should be optimized for this compound.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 10 µL of the SIL-IS working solution.

    • Add 200 µL of 4% phosphoric acid in water.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Place a mixed-mode strong cation exchange SPE cartridge on a vacuum manifold.

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Mandatory Visualizations

Troubleshooting_Matrix_Effects start Start: Inconsistent or Poor This compound Signal check_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is no_is Implement SIL-IS (e.g., this compound-d9) check_is->no_is No check_cleanup Assess Sample Cleanup Method check_is->check_cleanup Yes no_is->check_cleanup ppt Currently using Protein Precipitation (PPT)? check_cleanup->ppt PPT spe Using SPE? check_cleanup->spe SPE upgrade_to_spe Upgrade to Mixed-Mode SPE or Phospholipid Removal Plate ppt->upgrade_to_spe optimize_spe Optimize SPE Protocol (Wash/Elution Solvents) spe->optimize_spe check_chromatography Evaluate Chromatography upgrade_to_spe->check_chromatography optimize_spe->check_chromatography rp_column Using Reversed-Phase (C18)? check_chromatography->rp_column switch_to_hilic Switch to HILIC Column for better retention of polar analytes rp_column->switch_to_hilic Yes final_review Review Data with Optimized Method rp_column->final_review No (Already HILIC) switch_to_hilic->final_review

Caption: Troubleshooting decision tree for addressing matrix effects.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Urine Sample add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is prep_choice Choose Cleanup Method add_is->prep_choice ppt Protein Precipitation (e.g., with Acetonitrile) prep_choice->ppt Simple spe Mixed-Mode SPE (e.g., Strong Cation Exchange) prep_choice->spe Robust centrifuge Centrifuge ppt->centrifuge spe_steps Condition -> Load -> Wash -> Elute spe->spe_steps evap_recon_ppt Evaporate & Reconstitute centrifuge->evap_recon_ppt injection Inject Reconstituted Sample evap_recon_ppt->injection evap_recon_spe Evaporate & Reconstitute spe_steps->evap_recon_spe evap_recon_spe->injection hilic HILIC Column Separation injection->hilic msms Tandem Mass Spectrometry (MRM Detection) hilic->msms quant Quantification (Analyte/IS Ratio) msms->quant

Caption: Experimental workflow for this compound analysis.

References

How to differentiate between delta-valerobetaine and its isomers in metabolomic data

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Metabolomics Analysis

Welcome to the technical support center for metabolomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals differentiate delta-valerobetaine from its isomers in metabolomic data.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in differentiating δ-valerobetaine and its isomers?

A1: The main challenges stem from the fact that δ-valerobetaine and its isomers are structural isomers, meaning they have the same molecular formula (C8H17NO2) and exact mass (m/z 160.1332 for the [M+H]+ ion).[1][2][3] This leads to several analytical hurdles:

  • Co-elution in Chromatography: Their similar chemical properties can make them difficult to separate using standard liquid chromatography (LC) methods.

  • Identical Mass-to-Charge Ratio (m/z): Standard mass spectrometry (MS) cannot distinguish between them without a prior separation step.

  • Similar Fragmentation Patterns: While tandem mass spectrometry (MS/MS) can reveal structural differences, isomers often produce many of the same fragment ions, requiring careful analysis to find unique identifiers.

Q2: What are the most effective analytical techniques for separating and identifying these isomers?

A2: A multi-faceted approach is often necessary. The most powerful techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and effective method.[4][5] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like betaines.[6]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation for isomers that may co-elute in LC.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used, but typically requires a derivatization step to make the betaines volatile.[8] This can sometimes enhance the separation of isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to definitively identify isomers, although it is generally less sensitive than MS-based methods.[9][10]

Q3: How can I confirm the identity of δ-valerobetaine if analytical standards for all its isomers are not available?

A3: Definitive identification without authentic standards is challenging but possible through a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition from the accurate mass measurement.[1]

  • Tandem Mass Spectrometry (MS/MS): Compare the fragmentation pattern of your analyte to published spectra or in-silico fragmentation predictions for δ-valerobetaine and its potential isomers. The presence of characteristic fragment ions can provide strong evidence.

  • Retention Time Comparison: If a standard for δ-valerobetaine is available, a retention time match under specific chromatographic conditions significantly increases confidence.

  • Spiking Experiments: If you have a sample where you expect δ-valerobetaine to be present (e.g., based on biological context), spiking that sample with a δ-valerobetaine standard should result in a single, co-eluting peak for that analyte.

Troubleshooting Guide

Issue 1: Co-elution of Isomers in LC-MS Analysis

  • Problem: My chromatogram shows a single peak, but I suspect multiple isomers of valerobetaine are present.

  • Solution:

    • Optimize Chromatographic Conditions:

      • Column Chemistry: Switch to a column with different selectivity. If you are using a C18 column, consider a HILIC column, which is more effective for polar analytes like betaines.[6]

      • Mobile Phase Gradient: Lengthen the gradient time to provide more opportunity for separation. Adjust the mobile phase composition; for HILIC, modifying the water/acetonitrile ratio and the concentration of the buffer (e.g., ammonium formate) can significantly impact retention and selectivity.[6]

      • Flow Rate: Decrease the flow rate to increase the number of theoretical plates and improve resolution.

      • Column Temperature: Adjust the column temperature, as this can alter the selectivity of the separation.

    • Employ Orthogonal Separation Techniques: If co-elution persists, consider using a secondary analytical method like ion mobility spectrometry (IMS) for an additional dimension of separation.[7]

Issue 2: Indistinguishable Fragmentation Patterns in MS/MS

  • Problem: The MS/MS spectra for my suspected isomeric peaks are very similar, making it difficult to assign a specific structure.

  • Solution:

    • Detailed Spectral Analysis:

      • Look for low-abundance, diagnostic fragment ions that may be unique to one isomer. The position of the trimethylammonium group will influence the stability of certain fragments.

      • Analyze the relative intensities of common fragment ions. Even if the same fragments are present, their relative abundances may differ consistently between isomers.

    • Collision Energy Ramping: Perform experiments where the collision energy is ramped. This can sometimes reveal differences in the fragmentation pathways of isomers that are not apparent at a single collision energy.

    • Utilize High-Resolution MS/MS: High-resolution instruments can help confirm the elemental composition of fragment ions, aiding in the elucidation of fragmentation pathways and the identification of unique fragments.

Experimental Protocols & Data

Representative LC-MS/MS Protocol for Betaine Analysis

This protocol is a general guideline based on methods for analyzing polar metabolites like betaines.[6][11] Optimization for your specific instrument and sample type is recommended.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 400 µL of cold methanol containing internal standards.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Chromatographic Conditions (HILIC):

    • Column: HILIC Column (e.g., Kinetex HILIC, 100 mm × 4.6 mm, 2.6 µm).[6]

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: Start at 95% B, hold for 1 minute, decrease to 50% B over 8 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Positive ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300°C.

    • Nebulizer Pressure: 45 psi.

Quantitative Data Summary

The following table summarizes key mass spectrometry data for δ-valerobetaine. Data for its isomers would be identical for the precursor ion but may differ in fragment ion ratios.

Compound NameMolecular FormulaPrecursor Ion [M+H]+ (m/z)Key Fragment Ions (m/z)Source
δ-ValerobetaineC8H17NO2160.1332101.0596 (C5H9O2+), 60.0803 (C3H10N+)[1][2]
γ-ValerobetaineC8H17NO2160.1332Varies
β-ValerobetaineC8H17NO2160.1332Varies
α-ValerobetaineC8H17NO2160.1332Varies

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis & Identification cluster_confirmation Confirmation Sample Biological Sample (e.g., Plasma, Tissue) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Reconstitution Sample Reconstitution Extraction->Reconstitution LC HILIC Separation Reconstitution->LC MS High-Resolution MS LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Processing Peak Detection & Alignment MSMS->Processing Identification Isomer Identification (RT, m/z, Fragments) Processing->Identification Quantification Quantification Identification->Quantification Standard Comparison to Authentic Standard Identification->Standard troubleshooting_logic Start Start: Isomeric Signal Detected (Same m/z) CheckSeparation Are Peaks Chromatographically Resolved? Start->CheckSeparation CheckFragments Are MS/MS Fragments Distinct? CheckSeparation->CheckFragments Yes OptimizeLC Optimize LC Method: - Use HILIC Column - Adjust Gradient - Change Temperature CheckSeparation->OptimizeLC No AnalyzeRatios Analyze Fragment Ratios & Low-Abundance Ions CheckFragments->AnalyzeRatios No Identified Isomers Differentiated CheckFragments->Identified Yes UseIMS Consider Advanced Separation (e.g., IMS) OptimizeLC->UseIMS UseIMS->CheckSeparation RampEnergy Perform Collision Energy Ramping AnalyzeRatios->RampEnergy TentativeID Tentative Identification RampEnergy->TentativeID

References

Validation & Comparative

Confirming the Microbial Origin of Delta-Valerobetaine: A Comparison of Gnotobiotic Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on experimental approaches to validate the microbial provenance of delta-valerobetaine, a key diet-dependent obesogen.

The gut microbiome is a critical regulator of host metabolism, producing a vast array of bioactive metabolites that can significantly influence health and disease. One such metabolite, this compound (δ-VB), has been identified as a diet-dependent obesogen that suppresses mitochondrial fatty acid oxidation.[1][2][3] Establishing the microbial origin of such compounds is a fundamental first step in understanding their physiological roles and exploring them as potential therapeutic targets. This guide compares and details the use of gnotobiotic animal models to definitively confirm the microbial provenance of this compound.

Gnotobiotic Models: The Gold Standard for Microbial Metabolite Research

Gnotobiotic, or "known life," animal models, particularly germ-free (GF) mice, are indispensable tools for dissecting the contributions of the gut microbiota to host physiology.[4][5][6] These animals are raised in a sterile environment, devoid of any microorganisms, providing a clean slate to study the effects of microbial colonization. By comparing GF mice to their conventional (CONV) or specific-pathogen-free (SPF) counterparts, researchers can identify metabolites that are exclusively produced by the gut microbiota.

Comparative Analysis of Gnotobiotic and Conventional Mice

The most direct method to ascertain the microbial origin of a metabolite is through comparative metabolomics of GF and CONV mice. Studies have consistently shown that this compound is absent in the tissues and biofluids of germ-free mice but is readily detectable in conventionally raised mice.[1][2][7][8] This stark contrast provides compelling evidence for its microbial synthesis.

Table 1: Detection of this compound in Gnotobiotic vs. Conventional Mice

Animal ModelThis compound DetectionKey FindingsReference
Germ-Free (GF) MiceAbsentUndetectable in liver, mitochondria, serum, and cecal contents.[2][7][8]
Conventional (CONV) MicePresentReadily detected in various tissues and biofluids.[1][2][7]
Conventionalized (CV) Mice (GF mice colonized with a conventional microbiota)PresentLevels become comparable to those in CONV mice after colonization.[2]

Experimental Protocols

Gnotobiotic Mouse Model Protocol

A foundational experiment involves the comparison of metabolite profiles between germ-free and conventionally raised mice.

Objective: To determine the presence or absence of this compound in mice with and without a gut microbiota.

Methodology:

  • Animal Husbandry: Germ-free C57BL/6J mice are maintained in sterile flexible-film isolators. Their germ-free status is regularly monitored by culturing and 16S rRNA gene sequencing of fecal samples. Conventionally raised mice are housed under standard specific-pathogen-free (SPF) conditions.

  • Diet: Both groups of mice are fed an identical, sterilized diet to eliminate dietary compounds as a variable. A Western-style diet (high in fat and sugar) can be used to study the diet-dependent effects of this compound on obesity.[1][2]

  • Sample Collection: After a defined period, tissues (e.g., liver, colon), biofluids (e.g., serum, urine), and intestinal contents (e.g., cecal contents) are collected from both GF and CONV mice under sterile conditions for the GF animals.

  • Metabolomic Analysis: Samples are subjected to untargeted metabolomic analysis using high-resolution mass spectrometry (e.g., LC-MS/MS) to identify and quantify small molecules.

  • Data Analysis: The resulting metabolomic data is analyzed to compare the profiles of GF and CONV mice. The presence of this compound in CONV mice and its absence in GF mice confirms its microbial origin.

Conventionalization Protocol

To further solidify the evidence, germ-free mice can be "conventionalized" by introducing a complex microbiota.

Objective: To demonstrate that the introduction of a gut microbiota to germ-free mice leads to the production of this compound.

Methodology:

  • Animal Model: A cohort of germ-free mice is divided into two groups. One group remains germ-free, while the other is conventionalized.

  • Colonization: Conventionalization is achieved by co-housing the germ-free mice with conventional mice or by oral gavage with cecal contents from conventional donors.

  • Time Course: Samples are collected at various time points post-colonization to track the appearance and accumulation of this compound.

  • Metabolomic Analysis: As in the previous protocol, mass spectrometry is used to analyze the collected samples.

  • Confirmation: The detection of this compound in the conventionalized mice, at levels comparable to conventional mice, provides definitive proof of its microbial synthesis.

Signaling Pathways and Experimental Workflows

The microbial production of this compound from dietary precursors and its subsequent impact on host mitochondrial function can be visualized through signaling pathway and workflow diagrams.

Microbial_Metabolism_of_Delta_Valerobetaine cluster_gut Gut Lumen cluster_host Host Cell (e.g., Hepatocyte) Dietary Lysine Dietary Lysine Microbial Enzymes Microbial Enzymes Dietary Lysine->Microbial Enzymes Metabolism Delta-Valerobetaine_gut This compound Microbial Enzymes->Delta-Valerobetaine_gut Delta-Valerobetaine_host This compound Delta-Valerobetaine_gut->Delta-Valerobetaine_host Absorption Carnitine Shuttle Carnitine Shuttle Delta-Valerobetaine_host->Carnitine Shuttle Inhibits Fatty Acid Oxidation Fatty Acid Oxidation Carnitine Shuttle->Fatty Acid Oxidation Enables

Caption: Microbial production of this compound and its inhibitory effect on host fatty acid oxidation.

Gnotobiotic_Experiment_Workflow Start Start Germ-Free Mice Germ-Free Mice Start->Germ-Free Mice Conventional Mice Conventional Mice Start->Conventional Mice Sample Collection Sample Collection Germ-Free Mice->Sample Collection Conventional Mice->Sample Collection Metabolomics (LC-MS/MS) Metabolomics (LC-MS/MS) Sample Collection->Metabolomics (LC-MS/MS) Data Analysis Data Analysis Metabolomics (LC-MS/MS)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion δ-VB present only in Conventional Mice

Caption: Workflow for confirming microbial origin of this compound using gnotobiotic models.

The Impact of this compound on Host Physiology

Once its microbial origin is confirmed, the physiological effects of this compound can be further explored. Studies have shown that this metabolite inhibits the carnitine shuttle, a critical pathway for transporting fatty acids into the mitochondria for beta-oxidation.[1][9] This inhibition leads to decreased fatty acid oxidation and can contribute to fat accumulation in the liver, especially under a high-fat diet.[1][2] Furthermore, this compound has been shown to strengthen the gut epithelial barrier.[8][10]

Table 2: Functional Effects of this compound Administration in Mice

Experimental ConditionKey Physiological EffectOutcomeReference
Administration to GF and CONV mice on a Western dietIncreased visceral fat mass and hepatic steatosisPromotes diet-induced obesity[2][11]
Administration to GF miceEnriched transcript sets for mitochondrial respiration and fatty acid oxidation in the colonModulates gut epithelial metabolism[8]
In vitro and in vivo studiesDecreased cellular carnitine and mitochondrial long-chain acyl-CoAsInhibition of mitochondrial fatty acid oxidation[2][7]
Administration to miceIn vivo conversion to homocarnitinePotential for further metabolic impact[12]

Conclusion

The use of gnotobiotic mouse models provides an unambiguous and powerful approach to confirm the microbial origin of metabolites like this compound. The clear distinction in the metabolomic profiles of germ-free and conventional animals, further supported by conventionalization studies, establishes a solid foundation for investigating the functional roles of these microbial products in host physiology. For researchers and drug development professionals, these methodologies are crucial for identifying and validating new targets within the complex interplay of the gut microbiome and host metabolism.

References

Comparative analysis of delta-valerobetaine levels in obese versus lean individuals

Author: BenchChem Technical Support Team. Date: November 2025

New research highlights the role of delta-valerobetaine (VB), a metabolite produced by gut bacteria, as a potential contributor to obesity. Studies have shown significantly higher levels of this compound in the plasma of obese individuals compared to their lean counterparts, suggesting a link between gut microbiome activity and metabolic health.

A key study has revealed that plasma concentrations of this compound are approximately 40% higher in individuals with a Body Mass Index (BMI) greater than 30, a common threshold for obesity, when compared to individuals with a BMI below 30[1][2]. This finding points to this compound as a diet-dependent obesogen, a substance that promotes obesity, originating from the metabolic activity of the intestinal microbiome[1][3][4][5].

The mechanism behind this compound's contribution to obesity appears to be its interference with the body's ability to burn fat. Research indicates that VB inhibits mitochondrial fatty acid oxidation[1][3][4]. It achieves this by decreasing the cellular levels of carnitine, a crucial molecule for transporting long-chain fatty acids into the mitochondria to be used for energy[1]. This disruption in fat metabolism can lead to an accumulation of fat, particularly in the liver, and an increase in visceral adipose tissue, the fat surrounding the abdominal organs[1][3].

The production of this compound is influenced by diet. In animal studies, the administration of VB led to increased visceral fat mass and hepatic steatosis (fatty liver) in mice fed a Western diet, but not in those on a control diet[1][3][4]. This suggests a complex interplay between diet, the gut microbiome, and host metabolism in the development of obesity.

Comparative Analysis of Plasma this compound Levels

GroupBMIRelative Plasma δ-Valerobetaine ConcentrationNumber of Individuals
Lean< 30Baseline84
Obese> 30~40% higher than Lean Group130

Experimental Protocols

The quantification of this compound in human plasma was conducted using advanced analytical techniques. Below is a summary of the typical experimental workflow.

Sample Preparation and Metabolite Extraction:

  • Plasma Collection: Whole blood is collected from fasting individuals. Plasma is separated by centrifugation and stored at -80°C.

  • Protein Precipitation and Extraction: To extract small molecules like this compound, a cold acetonitrile solution containing internal standards is added to the plasma samples. This process serves to precipitate larger protein molecules.

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 g) to pellet the precipitated proteins.

  • Supernatant Collection: The resulting supernatant, which contains the metabolites, is carefully collected for analysis.

Metabolomic Analysis:

  • Chromatography: The extracted metabolites are separated using ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometry: The separated molecules are then introduced into a high-resolution mass spectrometer to identify and quantify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. This compound is identified by its accurate mass m/z of 160.1332[1].

  • Data Analysis: Sophisticated software is used for peak detection, alignment, and quantification of the metabolic features. Statistical analyses are then performed to compare the levels of this compound between the obese and lean groups.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's effect on mitochondrial fatty acid oxidation and the general experimental workflow for its analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_output Result Plasma Human Plasma Sample Acetonitrile Addition of Cold Acetonitrile (with Internal Standards) Plasma->Acetonitrile Vortex Vortex & Centrifuge Acetonitrile->Vortex Supernatant Collect Supernatant Vortex->Supernatant UHPLC UHPLC Separation Supernatant->UHPLC MS Mass Spectrometry (Detection & Quantification) UHPLC->MS Data Data Processing & Statistical Analysis MS->Data Result Comparative δ-Valerobetaine Levels (Obese vs. Lean) Data->Result signaling_pathway cluster_microbiome Gut Microbiome cluster_host Host Cell (Hepatocyte) Diet Dietary Precursors (e.g., from Western Diet) Microbiota Intestinal Microbiota Diet->Microbiota VB δ-Valerobetaine (VB) Production Microbiota->VB VB_circ Circulating VB VB->VB_circ Carnitine Cellular Carnitine FAO Mitochondrial Fatty Acid Oxidation Carnitine->FAO Required for Fat Increased Fat Accumulation FAO->Fat Inhibition leads to VB_circ->Carnitine Inhibits

References

delta-Valerobetaine versus gamma-butyrobetaine: structural and functional differences

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to delta-Valerobetaine and gamma-Butyrobetaine for Scientific Professionals

In the landscape of metabolic research, the structural and functional nuances of endogenous molecules and their microbially-derived analogs are of paramount importance. This guide provides a detailed comparison of gamma-butyrobetaine (γ-butyrobetaine), the immediate precursor to L-carnitine, and this compound (δ-valerobetaine), its microbiome-generated structural analog. We will explore their distinct roles in mammalian physiology, supported by experimental data, detailed protocols, and pathway visualizations.

Structural and Origin Differences

At a fundamental level, the primary distinction between these two molecules lies in their carbon backbone and origin.

  • gamma-Butyrobetaine (γ-BB) , or 4-trimethylammoniobutanoate, is a four-carbon compound that serves as the direct endogenous precursor for the biosynthesis of L-carnitine in mammals[1][2].

  • This compound (δ-VB) , or 5-(trimethylammonio)pentanoate, is a five-carbon structural analog of γ-BB[1][3]. Unlike γ-BB, δ-VB is not endogenously synthesized by mammals. Instead, it is produced by intestinal microbiota from the metabolism of trimethyllysine and is notably absent in germ-free animals[1][4][5][6].

Functional Roles in Carnitine Biosynthesis

The most critical functional divergence is their interaction with gamma-butyrobetaine dioxygenase (BBOX1), the enzyme catalyzing the final step in L-carnitine synthesis[7][8][9].

  • γ-Butyrobetaine is the natural and preferred substrate for BBOX1. The enzyme stereospecifically hydroxylates γ-BB to form L-carnitine, which is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation[7][8][10].

  • δ-Valerobetaine also acts as a substrate for BBOX1 but with a lower affinity compared to γ-BB[1]. The hydroxylation of δ-VB by BBOX1 results in the formation of "homocarnitine," a five-carbon carnitine analog[1][3]. Due to its structural similarity, δ-VB can act as a competitive binder at the BBOX1 active site, potentially inhibiting L-carnitine production, especially when δ-VB concentrations are elevated[1][4].

G Mitochondria Mitochondrial Fatty Acid Oxidation Carnitine Carnitine Carnitine->Mitochondria Essential for Transport Homocarnitine Homocarnitine Homocarnitine->Mitochondria Potential Interference VB VB GBB GBB VB->GBB Competitive Inhibition

Caption: Interaction of γ-butyrobetaine and δ-valerobetaine with the BBOX1 enzyme.

Membrane Transport and Systemic Impact

Both molecules are recognized by the organic cation/carnitine transporter OCTN2 (SLC22A5), which is crucial for their transport across cell membranes and for renal reabsorption[1][11].

  • γ-Butyrobetaine has a high affinity for the OCTN2 transporter, which facilitates its uptake into cells for carnitine synthesis and its reabsorption in the kidneys[12][13].

  • δ-Valerobetaine also utilizes the OCTN2 transporter[5]. This creates a competitive scenario where elevated levels of δ-VB can impair the renal reabsorption of both L-carnitine and γ-BB, leading to their increased urinary excretion and a subsequent decrease in systemic carnitine levels[1]. This inhibition of carnitine-dependent fatty acid oxidation is a key mechanism behind δ-VB's characterization as a diet-dependent obesogen, as it can lead to increased fat storage and hepatic steatosis[5][6].

Quantitative Data Summary

The following table summarizes key quantitative parameters differentiating the two betaines.

Parameterγ-Butyrobetaine (γ-BB)δ-Valerobetaine (δ-VB)Reference
Origin Endogenous (Mammalian)Microbiome-derived[1]
Carbon Chain Length 4-carbon backbone5-carbon backbone[1]
BBOX1 Enzyme Interaction Primary substrate, higher affinityAlternative substrate, lower affinity, competitive binder[1]
Product of Hydroxylation L-CarnitineHomocarnitine[1][3]
Transporter OCTN2 (SLC22A5)OCTN2 (SLC22A5)[1][5]
Primary Metabolic Role Precursor for L-carnitine synthesisInhibitor of fatty acid oxidation, gut barrier modulator[10][14]
Effect on Carnitine Levels Increases L-carnitine pool upon conversionDecreases systemic L-carnitine via transport competition[1][5]

Experimental Protocols

In Vitro BBOX1 Activity Assay

This protocol is designed to measure the hydroxylation of γ-BB or δ-VB by the BBOX1 enzyme.

Objective: To determine the enzymatic conversion rate of γ-butyrobetaine or δ-valerobetaine.

Materials:

  • Recombinant human BBOX1 enzyme.

  • Substrates: γ-butyrobetaine, δ-valerobetaine.

  • Cofactors: Fe(II) sulfate, 2-oxoglutarate, L-ascorbic acid.

  • Reaction Buffer: (e.g., 50 mM Tris-HCl, pH 7.5).

  • Quenching Solution: (e.g., Acetonitrile with an internal standard).

  • LC-MS/MS system for product quantification.

Methodology:

  • Prepare a reaction mixture containing the reaction buffer, L-ascorbic acid, 2-oxoglutarate, and Fe(II) sulfate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate (γ-butyrobetaine or δ-valerobetaine) and the BBOX1 enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the cold quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant using LC-MS/MS to quantify the formation of L-carnitine or homocarnitine.

Cellular Uptake Assay via OCTN2

This protocol measures the competitive uptake of radiolabeled carnitine in the presence of γ-BB or δ-VB.

Objective: To assess the affinity of γ-butyrobetaine and δ-valerobetaine for the OCTN2 transporter.

Materials:

  • HEK293 cells stably expressing human OCTN2 (or other suitable cell line).

  • Radiolabeled L-[³H]carnitine.

  • Unlabeled competitors: L-carnitine, γ-butyrobetaine, δ-valerobetaine.

  • Uptake Buffer: Sodium-containing buffer (e.g., Krebs-Henseleit).

  • Lysis Buffer: (e.g., 0.1 M NaOH).

  • Scintillation cocktail and counter.

Methodology:

  • Seed OCTN2-expressing cells in 24-well plates and grow to confluence.

  • Wash the cells with warm uptake buffer.

  • Add the uptake buffer containing a fixed concentration of L-[³H]carnitine and varying concentrations of the unlabeled competitor (γ-BB or δ-VB).

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure initial transport rates.

  • Stop the uptake by aspirating the buffer and washing the cells rapidly with ice-cold buffer.

  • Lyse the cells using the lysis buffer.

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Calculate the inhibition constant (Ki) for each competitor to determine its affinity for OCTN2.

G

Caption: Workflow for a competitive cellular uptake assay via the OCTN2 transporter.

Conclusion

While structurally similar, γ-butyrobetaine and δ-valerobetaine exhibit profound functional differences. γ-Butyrobetaine is an essential endogenous metabolite for energy metabolism through its conversion to L-carnitine. In contrast, δ-valerobetaine is a microbiome-derived metabolite that can disrupt carnitine homeostasis and fatty acid oxidation through competitive inhibition at both the BBOX1 enzyme and the OCTN2 transporter. Understanding these distinctions is critical for researchers in metabolism, nutrition, and drug development, particularly when investigating metabolic disorders like obesity and cardiovascular disease.

References

Validating Delta-Valerobetaine as a Carnitine Shuttle Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of delta-valerobetaine's performance as a carnitine shuttle inhibitor against other alternatives, supported by experimental data. We delve into the mechanism of action, present quantitative data on its effects, and provide detailed experimental protocols for validation.

Introduction to this compound and the Carnitine Shuttle

This compound (VB) is a metabolite produced by the gut microbiome that has been identified as an inhibitor of the carnitine shuttle.[1] The carnitine shuttle is a critical metabolic pathway responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-generating process.[2] This system involves three key enzymes: Carnitine Palmitoyltransferase 1 (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase 2 (CPT2).[3][2] By inhibiting this shuttle, this compound effectively reduces fatty acid oxidation.

Mechanism of Action of this compound

This compound's inhibitory effect on the carnitine shuttle is primarily attributed to its ability to decrease cellular carnitine levels.[4][5] As a structural analog of γ-butyrobetaine, a direct precursor to carnitine, this compound is hydroxylated by the enzyme γ-butyrobetaine dioxygenase (BBOX) to form homocarnitine.[5][6][7][8] This homocarnitine can then be acylated by Carnitine Palmitoyltransferase (CPT), indicating a direct interaction with the carnitine shuttle machinery.[5][7][8] This competitive interaction ultimately leads to a reduction in the available carnitine pool, thereby hindering the transport of long-chain fatty acids into the mitochondria.

Comparative Analysis of Carnitine Shuttle Inhibition

InhibitorTargetMechanism of ActionReported Effects / Potency
This compound Carnitine Shuttle (indirect)Reduces cellular carnitine levels by competing for biosynthesis and transport.[4][5]- At 10 µM, reduces cellular carnitine content by 50% in HepG2 cells.[4] - Elicits a dose-dependent decrease in palmitate-dependent mitochondrial oxygen respiration.[4]
Etomoxir CPT1Irreversible inhibitor of CPT1.A well-established inhibitor used experimentally to block fatty acid oxidation.
Oxfenicine CPT1Inhibitor of CPT1.Used in research to inhibit the carnitine shuttle and study its effects on fatty acid metabolism.
Methyl-γ-butyrobetaine γ-butyrobetaine dioxygenase (BBOX) and OCTN2Inhibits carnitine biosynthesis and transport.IC50 of 3 µM for both BBOX and the carnitine transporter OCTN2.

Experimental Validation Protocols

The following are detailed methodologies for key experiments to validate the inhibition of the carnitine shuttle by this compound.

Mitochondrial Oxygen Consumption Rate Assay

This assay measures the rate of oxygen consumption in cells, an indicator of mitochondrial respiration and fatty acid oxidation.

Materials:

  • Cell culture medium

  • HepG2 cells (or other relevant cell line)

  • This compound

  • Palmitate-BSA conjugate

  • Seahorse XF Analyzer (or similar instrument)

  • Assay medium (e.g., DMEM without glucose, pyruvate, or glutamine)

Protocol:

  • Seed HepG2 cells in a Seahorse XF cell culture microplate.

  • Allow cells to adhere and grow to the desired confluency.

  • Treat cells with varying concentrations of this compound for a specified period (e.g., 12 hours).

  • Prior to the assay, replace the culture medium with assay medium mimicking a fasting state.

  • Initiate the assay on the Seahorse XF Analyzer.

  • Inject palmitate-BSA to stimulate fatty acid oxidation.

  • Monitor the oxygen consumption rate (OCR) in real-time.

  • Analyze the data to determine the dose-dependent effect of this compound on palmitate-dependent respiration.

Stable Isotope Tracer Analysis of Fatty Acid Oxidation

This method uses isotopically labeled fatty acids to trace their metabolic fate and quantify the extent of their oxidation.

Materials:

  • 13C-labeled palmitate

  • HepG2 cells

  • This compound

  • Cell lysis buffer

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Culture HepG2 cells and treat with this compound as described above.

  • Introduce 13C-labeled palmitate into the culture medium.

  • After a defined incubation period, harvest the cells and lyse them.

  • Extract metabolites from the cell lysates.

  • Analyze the extracts using LC-MS to measure the levels of 13C-labeled palmitoylcarnitine and 13C-labeled acetyl-CoA.

  • A decrease in the levels of these labeled metabolites in this compound-treated cells compared to controls indicates inhibition of the carnitine shuttle and subsequent fatty acid oxidation.[4]

Carnitine Palmitoyltransferase (CPT1) Activity Assay

This assay directly measures the enzymatic activity of CPT1, the rate-limiting enzyme of the carnitine shuttle.

Materials:

  • Isolated mitochondria or cell lysates

  • This compound

  • Palmitoyl-CoA

  • L-[3H]carnitine

  • Scintillation counter

Protocol:

  • Isolate mitochondria or prepare cell lysates from control and this compound-treated cells.

  • Incubate the mitochondrial/lysate preparations with a reaction mixture containing palmitoyl-CoA and L-[3H]carnitine.

  • The reaction will produce [3H]palmitoylcarnitine.

  • Separate the radiolabeled product from the unreacted substrate.

  • Quantify the amount of [3H]palmitoylcarnitine using a scintillation counter.

  • A reduction in the formation of [3H]palmitoylcarnitine in the presence of this compound would indicate inhibition of CPT1 activity.

Visualizing the Inhibition of the Carnitine Shuttle

The following diagrams illustrate the carnitine shuttle pathway and the experimental workflow for its validation.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix cluster_inhibitor Inhibition Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl_CoA->CPT1 Acyl_Carnitine_Inter Acyl-Carnitine CPT1->Acyl_Carnitine_Inter CACT CACT Acyl_Carnitine_Matrix Acyl-Carnitine CACT->Acyl_Carnitine_Matrix CPT2 CPT2 Acyl_CoA_Matrix Acyl-CoA CPT2->Acyl_CoA_Matrix Acyl_Carnitine_Inter->CACT Acyl_Carnitine_Matrix->CPT2 Beta_Oxidation β-Oxidation Acyl_CoA_Matrix->Beta_Oxidation DVB This compound Carnitine Carnitine Pool DVB->Carnitine Reduces Carnitine->CPT1

Caption: The carnitine shuttle pathway and the inhibitory effect of this compound.

ExperimentalWorkflow cluster_cell_prep Cell Preparation cluster_assays Validation Assays cluster_outcomes Expected Outcomes Start Seed Cells (e.g., HepG2) Treatment Treat with this compound Start->Treatment OCR_Assay Mitochondrial Oxygen Consumption Rate Assay Treatment->OCR_Assay Isotope_Assay Stable Isotope Tracer Analysis (LC-MS) Treatment->Isotope_Assay CPT_Assay CPT1 Activity Assay Treatment->CPT_Assay OCR_Result Decreased Palmitate-Dependent Oxygen Consumption OCR_Assay->OCR_Result Isotope_Result Decreased Labeled Acyl-Carnitine & Acetyl-CoA Isotope_Assay->Isotope_Result CPT_Result Reduced CPT1 Enzymatic Activity CPT_Assay->CPT_Result

Caption: Experimental workflow for validating carnitine shuttle inhibition.

References

Cross-Species Insights into Delta-Valerobetaine: A Comparative Guide to its Metabolism and Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism and physiological effects of delta-valerobetaine (δ-VB), a significant metabolite derived from the gut microbiome. The available research, primarily focused on mice and humans, reveals a conserved metabolic pathway and analogous, though not identical, physiological impacts. This document synthesizes the current understanding, presenting quantitative data, experimental methodologies, and visual representations of the key pathways involved.

Executive Summary

This compound, also known as N,N,N-trimethyl-5-aminovaleric acid (TMAVA) or 5-aminovaleric acid betaine (5-AVAB), is a product of gut microbial metabolism of dietary Nε, Nε, Nε-trimethyllysine (TML). It is absent in germ-free animals, confirming its microbial origin[1][2]. In both mice and humans, δ-VB has been identified as a diet-dependent obesogen that influences host energy metabolism, particularly fatty acid oxidation[1][2][3]. While research in mice provides causal evidence through controlled interventions, human studies are largely correlational, linking elevated δ-VB levels to metabolic disorders. The primary mechanism of action involves the inhibition of the carnitine biosynthesis pathway, specifically targeting the enzyme γ-butyrobetaine dioxygenase (BBOX)[4][5].

Cross-Species Comparison of this compound Metabolism and Effects

The following tables summarize the key comparative findings between mice and humans based on current literature.

Table 1: Metabolism of this compound
ParameterMouseHumanOther Species
Origin Gut microbiota-derived from Nε, Nε, Nε-trimethyllysine (TML)[1][4]. Absent in germ-free mice[1][6].Presumed to be gut microbiota-derived, with plasma levels correlating with obesity[2][3].Not extensively studied.
Primary Metabolic Pathway Hydroxylation by γ-butyrobetaine dioxygenase (BBOX) to form homocarnitine[4][5].In vitro studies with human liver extracts confirm hydroxylation by BBOX to homocarnitine[4][5].Not determined.
Key Enzyme γ-butyrobetaine dioxygenase (BBOX)[4].γ-butyrobetaine dioxygenase (BBOX)[4][5].Not determined.
End Product Homocarnitine and subsequently fatty acyl-homocarnitines[4][5].Homocarnitine and fatty acyl-homocarnitines detected in plasma[4][5].Not determined.
Table 2: Physiological Effects of this compound
EffectMouseHumanOther Species
Fatty Acid Oxidation Inhibits mitochondrial long-chain fatty acid oxidation by decreasing cellular carnitine levels[1][7].In vitro studies using human HepG2 cells show inhibition of fatty acid oxidation[1].Not studied.
Adiposity Administration increases visceral fat mass and exacerbates hepatic steatosis in the context of a Western diet[1][2]. No significant effect with a standard chow diet[1][3].Higher plasma levels are correlated with increased visceral adipose tissue mass and a higher Body Mass Index (BMI > 30)[2][3].Not studied.
Gut Barrier Function Strengthens the gut epithelial barrier and promotes healing in a model of colonic injury[6].Not studied.Not studied.
Cardiac Health A related compound, TMAVA, aggravated cardiac hypertrophy and dysfunction in mice on a high-fat diet.Elevated TMAVA levels were associated with an increased risk of adverse clinical outcomes in a heart failure cohort.Not studied.
Table 3: Quantitative Data on this compound Distribution and Administration
ParameterMouseHuman
Endogenous Levels (Conventional) Cecum: 320–560 µmol/kgColon: 120–440 µmol/kgPortal Vein: 9–26 µMLiver: 75–190 µmol/kgPeripheral Plasma: 2–10 µM[1]Plasma levels are positively correlated with BMI; individuals with a BMI > 30 have approximately 40% higher levels of δ-VB[3].
Experimental Dosing Intraperitoneal injection: 10-100 mg/kg daily[1][4].Oral gavage of precursor (TML): 25-100 mg/kg daily[1][4].Not applicable (observational studies).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature.

Animal Studies (Mouse)
  • Germ-Free and Conventionalized Mice: To establish the microbial origin of δ-VB, studies compare germ-free (GF) mice with conventionalized counterparts (ex-GF mice exposed to the microbiota of conventional mice)[1].

  • Dietary Interventions: Mice are often fed either a standard chow diet or a high-fat "Western" diet to assess the diet-dependent effects of δ-VB[1][2].

  • Administration of δ-VB:

    • Intraperitoneal (IP) Injection: Sterile-filtered δ-VB is dissolved in saline and administered daily at doses ranging from 10 mg/kg to 100 mg/kg body weight[1][4].

    • Oral Gavage: The precursor, Nε, Nε, Nε-trimethyllysine (TML), is administered via oral gavage to study the in vivo conversion to δ-VB[1][4].

  • Tissue Collection and Analysis: At the end of the experimental period, tissues such as the liver, adipose tissue, cecum, and colon, along with blood plasma, are collected for metabolomic and transcriptomic analysis[1][6].

Cell Culture Studies (Human HepG2 cells)
  • Dose-Response Experiments: Human hepatoma (HepG2) cells are treated with varying concentrations of δ-VB (e.g., 10 µM) to assess its impact on cellular metabolism[1].

  • Fatty Acid Oxidation Assays: The effect of δ-VB on mitochondrial respiration is measured by assessing the oxygen consumption rate in the presence of fatty acids like palmitate[1]. Stable isotope tracing with 13C-labeled palmitate is used to track the formation of downstream metabolites like acetyl-CoA[1].

Analytical Methods
  • Quantification of δ-VB and Related Metabolites: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the primary method for detecting and quantifying δ-VB and its metabolites in biological samples[1][4][6].

  • Sample Preparation: Tissues are typically homogenized in an ice-cold acetonitrile solution to precipitate proteins and extract metabolites. Plasma and serum samples are also subjected to protein precipitation with acetonitrile[1].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key metabolic pathways and experimental designs described in the literature.

delta_valerobetaine_metabolism cluster_microbiome Gut Microbiome cluster_host Host Cell (e.g., Hepatocyte) TML Nε,Nε,Nε-trimethyllysine (from diet) Microbial_Enzymes Microbial Enzymes TML->Microbial_Enzymes Metabolism dVB_produced This compound (δ-VB) Microbial_Enzymes->dVB_produced Production BBOX γ-Butyrobetaine Dioxygenase (BBOX) dVB_produced->BBOX Hydroxylation Homocarnitine Homocarnitine BBOX->Homocarnitine

Caption: Metabolic pathway of this compound from dietary precursor to host-metabolized product.

fao_inhibition dVB This compound (δ-VB) BBOX BBOX Enzyme dVB->BBOX Inhibits gBB γ-Butyrobetaine (gBB) gBB->BBOX Substrate Carnitine L-Carnitine BBOX->Carnitine Produces FAO Mitochondrial Fatty Acid Oxidation Carnitine->FAO Required for Energy Energy FAO->Energy Energy Production

Caption: Mechanism of this compound-induced inhibition of fatty acid oxidation.

experimental_workflow cluster_mice Mouse Model cluster_diet Dietary Intervention cluster_treatment Treatment cluster_analysis Analysis GF_mice Germ-Free Mice Chow Chow Diet GF_mice->Chow WD Western Diet GF_mice->WD Conv_mice Conventional Mice Conv_mice->Chow Conv_mice->WD Vehicle Vehicle Control Chow->Vehicle dVB_admin δ-VB Administration Chow->dVB_admin WD->Vehicle WD->dVB_admin Metabolomics Metabolomics (LC-MS) Vehicle->Metabolomics Phenotype Phenotypic Analysis (Adiposity, Liver Fat) Vehicle->Phenotype dVB_admin->Metabolomics dVB_admin->Phenotype

Caption: Experimental workflow for investigating the effects of this compound in mice.

Conclusion and Future Directions

The current body of research strongly indicates that this compound is a key metabolic modulator at the interface of the gut microbiome and host physiology. The primary mechanism of action, inhibition of carnitine synthesis and subsequent fatty acid oxidation, appears to be conserved between mice and humans. However, a significant data gap exists regarding the metabolism and effects of δ-VB in other species, which is a critical consideration for preclinical drug development and safety assessment.

Future research should focus on:

  • Pharmacokinetic Studies: Detailed pharmacokinetic profiling (ADME) of δ-VB in various species is necessary to understand its absorption, distribution, metabolism, and excretion dynamics.

  • Broadening Species Comparison: Investigating the metabolism and effects of δ-VB in other relevant preclinical models, such as rats and non-rodent species, would provide a more complete picture for cross-species extrapolation.

  • Long-term Effects: The long-term consequences of elevated δ-VB levels on metabolic health and the development of chronic diseases warrant further investigation.

By addressing these knowledge gaps, the scientific community can better understand the role of this microbial metabolite in health and disease and potentially develop novel therapeutic strategies targeting the gut microbiome-host metabolic axis.

References

Detrimental Effects of Delta-Valerobetaine on Hepatic Steatosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparative Data on Hepatic Steatosis Markers

The following table summarizes the quantitative effects of delta-valerobetaine in comparison to other agents on key markers of hepatic steatosis. It is important to note that while this compound shows a negative impact, other listed compounds are therapeutic agents that demonstrate beneficial effects.

Compound/Intervention Dosage/Regimen Animal Model/Study Population Change in Liver Triglycerides Change in Hepatic Steatosis Grade Effect on Body Weight/Visceral Fat Relevant Findings
This compound (δ-VB) Not specifiedGerm-free and conventional mice on a Western dietIncreasedIncreased macrosteatotic lipid depositsIncreased visceral fat massInhibits mitochondrial fatty acid oxidation by decreasing cellular carnitine.[1][2]
Betaine 20 g/day Human patients with NASHNo significant improvementMay protect against worsening steatosisNot specifiedDid not improve insulin resistance or inflammatory markers.[3]
Pioglitazone 30-45 mg/dayHuman patients with NASHNot specifiedImprovedAssociated with weight gainImproves insulin sensitivity and steatohepatitis.[4][5][6]
Vitamin E 800 IU/dayHuman patients with NASHNot specifiedImprovedNo significant changeEffective in non-diabetic NASH patients.[6]
Metformin Not specifiedNon-diabetic NAFLD patientsNot specifiedImprovedNot specifiedImproves transaminase levels.[4][5]
GLP-1 Receptor Agonists (e.g., Liraglutide) Not specifiedPatients with type 2 diabetes and NASHNot specifiedResolution of NASH in a significant percentage of patientsPromotes weight lossPreferred for patients with type 2 diabetes and NASH.[7]

Experimental Protocols

Animal Models of Hepatic Steatosis

A common method to induce nonalcoholic steatohepatitis (NASH) and hepatic steatosis in animal models involves a high-fat diet (HFD).

  • High-Fat Diet (HFD) Induction: Male C57BL/6J mice are often used. A typical HFD consists of 40-60% of calories from fat, sometimes supplemented with fructose and cholesterol to accelerate disease progression.[8][9] For instance, a diet containing 40% fat, 22% fructose, and 2% cholesterol has been shown to induce steatosis, steatohepatitis with fibrosis, and even cirrhosis over a period of 20-30 weeks.[9] Another approach utilizes a diet rich in saturated fats like palm oil to induce hepatic steatosis.[10]

  • This compound Administration: In studies investigating δ-VB, the compound is administered to mice, often alongside a Western diet, to observe its effects on fat accumulation and hepatic steatosis.[1][2]

Histological Analysis of Liver Tissue
  • Tissue Preparation: Liver tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.[8][9]

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: Used to visualize general liver morphology, including steatosis, inflammation, and ballooning degeneration.[8]

    • Oil Red O Staining: Specifically used to visualize neutral lipids (triglycerides) within hepatocytes, providing a clear indication of the extent of steatosis.[1]

    • Masson's Trichrome Staining: Employed to detect and quantify collagen deposition, a marker of liver fibrosis.[8][9]

Biochemical Assays
  • Plasma/Serum Analysis: Blood samples are collected to measure levels of key liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage. Plasma cholesterol and triglyceride levels are also assessed.[9]

  • Hepatic Lipid Quantification: Total lipids, triglycerides, and other lipid species are extracted from liver tissue and quantified using methods like the sulfo-phospho-vanillin colorimetric method or liquid chromatography-mass spectrometry.[1][8]

Visualizing the Mechanisms and Workflow

Signaling Pathway of this compound's Negative Impact

Diet High-Fat/Western Diet GutMicrobiota Gut Microbiota Diet->GutMicrobiota Influences dVB This compound (δ-VB) Production GutMicrobiota->dVB Carnitine Decreased Cellular Carnitine dVB->Carnitine CPT1 Inhibition of Carnitine Palmitoyltransferase I (CPT1) Carnitine->CPT1 FAO Inhibition of Mitochondrial Long-Chain Fatty Acid β-Oxidation CPT1->FAO LipidAccumulation Hepatic Lipid Accumulation FAO->LipidAccumulation Steatosis Exacerbated Hepatic Steatosis LipidAccumulation->Steatosis

Caption: Proposed mechanism of this compound-induced hepatic steatosis.

Experimental Workflow for Studying this compound

AnimalModel Animal Model Selection (e.g., C57BL/6J mice) Diet Dietary Intervention (Control vs. Western Diet) AnimalModel->Diet dVB_Admin This compound Administration Diet->dVB_Admin Monitoring In-life Monitoring (Body Weight, Food Intake) dVB_Admin->Monitoring Termination Euthanasia and Sample Collection Monitoring->Termination Blood Blood Collection (Plasma for Biochemical Analysis) Termination->Blood Liver Liver Excision Termination->Liver Biochem Biochemical Assays (Triglycerides, Metabolites) Blood->Biochem Histo Histopathology (H&E, Oil Red O) Liver->Histo Liver->Biochem Analysis Data Analysis and Interpretation Histo->Analysis Biochem->Analysis

Caption: A typical experimental workflow for in vivo studies.

References

Delta-Valerobetaine: A Novel Gut-Derived Biomarker for Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of delta-valerobetaine against established biomarkers for researchers, scientists, and drug development professionals.

The landscape of metabolic disease diagnostics is evolving, with a growing focus on the gut microbiome's role in health and disease. This compound (VB), a metabolite produced by gut bacteria, has emerged as a promising biomarker for metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD). This guide provides a comparative analysis of VB against established biomarkers, supported by experimental data and detailed methodologies, to assist researchers and clinicians in evaluating its potential utility.

This compound: The Gut-Host Connection to Metabolic Dysfunction

This compound is a trimethylated amino acid analog produced by various gut bacterial species from dietary lysine.[1][2] It is absorbed into the host's circulation and has been shown to influence systemic metabolism. Research indicates that higher circulating levels of VB are associated with increased body mass index (BMI) and the severity of hepatic steatosis.[2] Individuals with a BMI greater than 30 have been found to have approximately 40% higher levels of VB in their blood.[1]

The primary mechanism through which VB is thought to contribute to metabolic dysregulation is the inhibition of mitochondrial fatty acid oxidation.[2][3] By interfering with the carnitine shuttle, a critical pathway for transporting long-chain fatty acids into the mitochondria for beta-oxidation, VB leads to reduced fat burning and increased lipid accumulation in tissues like the liver.[2][3] This mechanistic link provides a strong biological rationale for its investigation as a biomarker for metabolic diseases.

Performance Comparison of Metabolic Disease Biomarkers

While direct head-to-head clinical trials comparing the diagnostic performance of this compound with other biomarkers are still emerging, we can compare their reported performance metrics for metabolic syndrome and NAFLD.

BiomarkerConditionAUCSensitivitySpecificityKey Findings & Limitations
This compound (VB) Obesity/NAFLDData Not AvailableData Not AvailableData Not AvailablePositively correlated with BMI and visceral adipose tissue mass.[2] Mechanistically linked to inhibition of fatty acid oxidation.[2][3] Lack of established diagnostic cut-off values and performance metrics is a major limitation.
High-Sensitivity C-Reactive Protein (hs-CRP) Metabolic Syndrome~0.64-0.79--A well-established marker of systemic inflammation. Elevated levels are associated with an increased risk of developing metabolic syndrome.[4] However, it is a non-specific marker of inflammation.
Leptin NAFLD0.83 - 0.8895%48%Higher levels are strongly associated with NAFLD.[5] Its diagnostic utility can be influenced by gender and BMI.
Adiponectin NAFLD0.87 (for NASH)--Lower levels are associated with the presence and severity of NAFLD.[5] Can be a useful marker for distinguishing non-alcoholic steatohepatitis (NASH) from simple steatosis.
Fatty Liver Index (FLI) NAFLD0.76 - 0.8562-87%78-86%A composite score based on BMI, waist circumference, triglycerides, and GGT.[6] Widely used but can be less accurate in certain populations.

AUC: Area Under the Receiver Operating Characteristic Curve; NAFLD: Non-alcoholic Fatty Liver Disease; NASH: Non-alcoholic Steatohepatitis.

Experimental Protocols

Quantification of this compound in Human Plasma/Serum by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and robust analytical technique.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (containing an appropriate internal standard, e.g., deuterated VB).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% methanol in water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like VB.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+) is used to generate protonated VB molecules.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to selectively detect and quantify VB. The precursor ion (the protonated VB molecule) and a specific product ion (a fragment of the VB molecule) are monitored.

      • Precursor Ion (Q1): m/z [M+H]+ for VB

      • Product Ion (Q3): A specific fragment ion of VB.

    • Data Analysis: The peak area of the VB MRM transition is integrated and compared to a standard curve generated using known concentrations of a VB analytical standard to determine the concentration in the sample.

Signaling Pathways and Experimental Workflows

This compound's Impact on Mitochondrial Fatty Acid Oxidation

The following diagram illustrates the proposed mechanism by which this compound inhibits mitochondrial fatty acid oxidation.

G cluster_gut Gut Lumen cluster_circulation Circulation cluster_cell Hepatocyte DietaryLysine Dietary Lysine GutMicrobiota Gut Microbiota DietaryLysine->GutMicrobiota VB_gut This compound (VB) GutMicrobiota->VB_gut VB_circ VB VB_gut->VB_circ VB_cell VB VB_circ->VB_cell Mitochondrion Mitochondrion BetaOxidation Beta-Oxidation Mitochondrion->BetaOxidation CPT1 CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 Carnitine Shuttle LipidDroplet Lipid Droplet (Accumulation) FattyAcylCoA->LipidDroplet Acylcarnitine->Mitochondrion ATP ATP BetaOxidation->ATP VB_cell->CPT1 Inhibition

Caption: Mechanism of VB-induced inhibition of fatty acid oxidation.

Experimental Workflow for Biomarker Validation

The following diagram outlines a typical workflow for validating a novel biomarker like this compound.

G Discovery Biomarker Discovery (Metabolomics) Quantification Assay Development (LC-MS/MS) Discovery->Quantification CaseControl Case-Control Study Quantification->CaseControl Cohort Prospective Cohort Study CaseControl->Cohort Performance Performance Evaluation (AUC, Sensitivity, Specificity) Cohort->Performance Comparison Comparison with Existing Biomarkers Performance->Comparison Validation Clinical Validation Comparison->Validation

Caption: Workflow for biomarker validation.

Conclusion and Future Directions

This compound is a promising, mechanistically-linked biomarker for metabolic diseases that reflects the interplay between diet, the gut microbiome, and host metabolism. While preliminary data are encouraging, further large-scale clinical studies are required to establish its definitive diagnostic and prognostic value. Specifically, studies that directly compare the performance of VB with a panel of established metabolic biomarkers are needed to determine its place in the clinical armamentarium. The development of standardized, high-throughput assays for VB quantification will also be crucial for its widespread adoption in research and, eventually, in clinical practice. For drug development professionals, VB could serve as a valuable pharmacodynamic biomarker for interventions targeting the gut microbiome or mitochondrial function.

References

Microbial Metabolites in Focus: A Comparative Analysis of Delta-Valerobetaine and Short-Chain Fatty Acids on Gut Barrier Function

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of current experimental data provides a comparative analysis of two classes of gut microbial metabolites, delta-valerobetaine (δ-VB) and short-chain fatty acids (SCFAs), on their ability to modulate intestinal barrier function. This guide synthesizes findings on their respective impacts on epithelial integrity, tight junction protein expression, and underlying signaling pathways, offering valuable insights for researchers and professionals in drug development.

The intestinal epithelial barrier is a critical interface, selectively permitting the absorption of nutrients while preventing the translocation of harmful luminal contents. Its dysfunction is implicated in a variety of gastrointestinal and systemic diseases. Both δ-VB and SCFAs, products of microbial metabolism of dietary components, have emerged as key regulators of this vital barrier.

Quantitative Comparison of Gut Barrier Function Modulation

To facilitate a direct comparison, the following tables summarize the quantitative effects of δ-VB and the most-studied SCFA, butyrate, on key indicators of gut barrier function. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Effect on Transepithelial Electrical Resistance (TEER)

CompoundCell LineConcentrationDuration% Increase in TEER (relative to control)
This compoundT8450 µmol/L48 hoursSignificant increase (exact % not specified)[1]
ButyrateIPEC-J2Dose-dependentNot specifiedSignificantly reduced LPS-induced TEER decrease[2]
ButyrateCaco-22 mM24 hoursAmeliorated cytokine-induced decrease in TEER[3]
Butyratecdx2-IECNot specifiedNot specifiedIncreased TEER[4]

Table 2: Effect on Paracellular Permeability (FITC-Dextran Flux)

CompoundCell Line/ModelConcentrationDuration% Decrease in Permeability (relative to control)
This compoundT8450 µmol/LNot specifiedSignificant decrease[1]
ButyrateIPEC-J2Dose-dependentNot specifiedSignificantly reduced LPS-induced increase in permeability[2]
ButyrateTNBS-induced IBD mouse model5 g/L in drinking water6 weeksSignificantly ameliorated increased permeability[5]
Butyratecdx2-IECNot specifiedNot specifiedDecreased FD-40 flux[4]

Table 3: Modulation of Tight Junction Protein Expression (mRNA and Protein Levels)

CompoundTarget ProteinCell Line/ModelEffect
This compoundClaudin-1 (mRNA)Caco-2Trend toward decrease[1]
Claudin-2 (mRNA)Caco-2Significant decrease[1]
Claudin-4 (mRNA)Caco-2Significant increase[1]
ZO-1 (mRNA)Caco-2No significant change[1]
Occludin (mRNA)Caco-2No significant change[1]
ButyrateClaudin-1cdx2-IECIncreased expression and transcription[4]
Claudin-3IPEC-J2Increased mRNA and protein abundance[2]
Claudin-4IPEC-J2Increased mRNA and protein abundance[2]
Claudin-2Caco-2Attenuated cytokine-induced upregulation[3]
ZO-1Not specifiedRedistribution to cellular membrane[4]
OccludinNot specifiedRedistribution to cellular membrane[4]

Experimental Protocols

A detailed understanding of the methodologies used to generate this data is crucial for interpretation and future research.

Transepithelial Electrical Resistance (TEER) Measurement: Intestinal epithelial cells (e.g., T84, Caco-2, IPEC-J2) are seeded on permeable Transwell® inserts and cultured until a polarized monolayer is formed. TEER is measured using an epithelial volt-ohm meter. The resistance values are typically corrected by subtracting the resistance of a blank insert and multiplied by the surface area of the membrane to be expressed as Ω·cm². Measurements are taken at specified time points after treatment with the compound of interest.

Paracellular Permeability Assay (FITC-Dextran): Following the establishment of a confluent cell monolayer on Transwell® inserts, the culture medium in the apical chamber is replaced with a medium containing a fluorescent marker of a specific molecular weight, commonly 4 kDa fluorescein isothiocyanate-dextran (FITC-dextran). The basolateral chamber contains a fresh medium. After a defined incubation period, samples are collected from the basolateral chamber, and the fluorescence intensity is measured using a fluorometer. The amount of FITC-dextran that has passed through the cell monolayer is calculated based on a standard curve, providing an indicator of paracellular permeability.[3][5]

Quantitative Real-Time PCR (qPCR) for Tight Junction Gene Expression: Total RNA is extracted from treated and control intestinal epithelial cells. The RNA is then reverse-transcribed into complementary DNA (cDNA). qPCR is performed using specific primers for tight junction proteins (e.g., claudins, occludin, ZO-1) and a reference gene (e.g., GAPDH). The relative gene expression is calculated using the ΔΔCt method.

Western Blotting for Tight Junction Protein Abundance: Cells are lysed to extract total protein. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific to the tight junction proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Signaling Pathways and Mechanisms of Action

The beneficial effects of δ-VB and SCFAs on gut barrier function are mediated by distinct signaling pathways.

This compound: The precise signaling pathway by which δ-VB enhances gut barrier function is still under investigation. However, existing research suggests a link to mitochondrial metabolism.[1][6] δ-VB is known to inhibit mitochondrial fatty acid oxidation by decreasing cellular carnitine levels.[7] It is hypothesized that this alteration in cellular energy metabolism may trigger signaling cascades that lead to the observed changes in tight junction protein expression and improved barrier integrity.[6]

delta_valerobetaine_pathway cluster_cell Intestinal Epithelial Cell This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits Fatty Acid Oxidation Altered Mitochondrial Metabolism Altered Mitochondrial Metabolism Mitochondria->Altered Mitochondrial Metabolism Signaling Cascade (Putative) Signaling Cascade (Putative) Altered Mitochondrial Metabolism->Signaling Cascade (Putative) Tight Junction Protein Modulation Tight Junction Protein Modulation Signaling Cascade (Putative)->Tight Junction Protein Modulation Enhanced Barrier Function Enhanced Barrier Function Tight Junction Protein Modulation->Enhanced Barrier Function

Caption: Putative signaling pathway for this compound in enhancing gut barrier function.

Short-Chain Fatty Acids (SCFAs): SCFAs, particularly butyrate, exert their effects through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A, and inhibition of histone deacetylases (HDACs).[8][9] Activation of GPCRs can trigger various downstream signaling pathways, including the Akt/mTOR and STAT3 pathways, which are known to regulate cell proliferation, survival, and protein synthesis.[2][10] HDAC inhibition by butyrate leads to hyperacetylation of histones, altering gene expression, including the upregulation of tight junction proteins like claudin-1.[4]

scfa_pathway cluster_cell Intestinal Epithelial Cell SCFAs (e.g., Butyrate) SCFAs (e.g., Butyrate) GPCRs (GPR41, GPR43, GPR109A) GPCRs (GPR41, GPR43, GPR109A) SCFAs (e.g., Butyrate)->GPCRs (GPR41, GPR43, GPR109A) Activation HDAC HDAC SCFAs (e.g., Butyrate)->HDAC Inhibition Downstream Signaling (e.g., Akt/mTOR, STAT3) Downstream Signaling (e.g., Akt/mTOR, STAT3) GPCRs (GPR41, GPR43, GPR109A)->Downstream Signaling (e.g., Akt/mTOR, STAT3) Histone Hyperacetylation Histone Hyperacetylation HDAC->Histone Hyperacetylation Tight Junction Protein Modulation Tight Junction Protein Modulation Downstream Signaling (e.g., Akt/mTOR, STAT3)->Tight Junction Protein Modulation Altered Gene Expression Altered Gene Expression Histone Hyperacetylation->Altered Gene Expression Altered Gene Expression->Tight Junction Protein Modulation Enhanced Barrier Function Enhanced Barrier Function Tight Junction Protein Modulation->Enhanced Barrier Function

Caption: Signaling pathways of SCFAs in modulating gut barrier function.

Conclusion

Both this compound and short-chain fatty acids demonstrate significant potential in enhancing gut barrier function. While SCFAs, particularly butyrate, are well-characterized with established mechanisms of action involving GPCR activation and HDAC inhibition, δ-VB presents a novel avenue for therapeutic intervention, seemingly through the modulation of mitochondrial metabolism.

The presented data underscores the importance of microbial metabolites in maintaining intestinal homeostasis. Further research, including head-to-head comparative studies under standardized conditions, is warranted to fully elucidate the relative potency and therapeutic potential of these compounds. A deeper understanding of their distinct and overlapping mechanisms will be instrumental in the development of targeted strategies for the prevention and treatment of diseases associated with gut barrier dysfunction.

References

Safety Operating Guide

Safe Disposal of delta-Valerobetaine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the proper and safe disposal of delta-Valerobetaine, ensuring laboratory safety and regulatory compliance.

The proper disposal of laboratory chemicals is not merely a matter of regulatory compliance but a critical component of a robust safety culture. For this compound, a metabolite studied for its role in diet-dependent obesity, adherence to established disposal protocols is paramount to protect both laboratory personnel and the environment.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.

I. Characterization of this compound Waste

Waste containing this compound may be in various forms:

  • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE), and weighing papers.

  • Liquid Waste: Solutions of this compound in various solvents (e.g., water, methanol, PBS).[3][4]

  • Empty Containers: Vials or bottles that previously held this compound.

II. Quantitative Data: Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is critical for assessing potential hazards and ensuring compatibility with disposal containers and methods.

PropertyValueSource
Molecular Formula C₈H₁₇NO₂PubChem[5]
Molecular Weight 159.23 g/mol PubChem[5]
CAS Number 6778-33-2Cayman Chemical[3]
Physical State SolidCayman Chemical[3]
Solubility Water: 125 mg/mL (Need ultrasonic)MedchemExpress[4]
Methanol: Sparingly soluble (1-10 mg/ml)Cayman Chemical[3]
PBS: 100 mg/mL (Need ultrasonic)MedchemExpress[4]

III. Step-by-Step Disposal Procedures

The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with institutional and local regulations.[2][6][7][8][9]

A. Waste Segregation and Collection

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the collection of hazardous waste.[6][7] This area must be at or near the point of generation and inspected weekly for leaks.[6]

  • Use Appropriate Waste Containers:

    • Collect solid waste (e.g., contaminated gloves, weighing boats) in a designated, properly labeled, and sealed container.

    • Collect liquid waste in a compatible, leak-proof container with a secure cap. Plastic containers are often preferred.[7] The original container may be used if it is in good condition.[6]

    • Never use food containers for hazardous waste.[6]

  • Label Waste Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name ("this compound"). List all constituents of a mixture, including solvents.

  • Maintain Incompatibility Segregation: Store this compound waste separately from incompatible materials. For instance, keep acidic and basic waste streams separate.[6]

B. Disposal of Liquid Waste

  • Aqueous Solutions: Due to its high water solubility, aqueous solutions of this compound should be collected as hazardous waste.[4] Do not dispose of these solutions down the drain unless specifically permitted by your institution's environmental health and safety (EH&S) office.[9] Even for substances that may be permissible for drain disposal, there are often quantity limitations.[8]

  • Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected as hazardous waste. Segregate halogenated and non-halogenated solvent waste streams if required by your institution.[9]

C. Disposal of Solid Waste

  • Contaminated Materials: All materials, such as pipette tips, wipes, and PPE, that have come into contact with this compound should be considered contaminated and disposed of as solid hazardous waste.

  • Unused Compound: Unused or expired this compound solid should be disposed of in its original container or a compatible, labeled hazardous waste container.

D. Management of Empty Containers

  • Non-Acutely Hazardous Waste Containers: A container that held this compound (assuming it is not classified as an acutely hazardous "P-listed" waste) can be disposed of as regular trash after it has been thoroughly emptied, with as little residue as possible.[2]

  • Label Defacement: Before disposing of the empty container in the regular trash, all chemical labels must be defaced or removed.[2]

  • Triple Rinsing (for Acutely Hazardous Waste): If a chemical is determined to be an acutely hazardous waste, the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][9] As the acute toxicity of this compound is not well-defined, consulting with your institution's safety office is the most prudent course of action.

IV. Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are beyond the scope of this disposal guide. For information on its biological activity and handling in experimental settings, refer to supplier information and published literature.[1][3][10]

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_start Waste Generation cluster_characterize Waste Characterization cluster_collection Waste Collection & Storage cluster_disposal Disposal Pathway start This compound Waste Generated char_waste Characterize Waste Stream (Solid, Liquid, Empty Container) start->char_waste collect_waste Collect in Labeled, Compatible Hazardous Waste Container char_waste->collect_waste saa Store in Designated Satellite Accumulation Area (SAA) collect_waste->saa contact_ehs Contact Environmental Health & Safety (EH&S) for Waste Pickup saa->contact_ehs disposal Final Disposal by Authorized Personnel contact_ehs->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.